Estetrol 17-Acetate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
[(8R,9S,13S,14S,15R,16R,17S)-3,15,16-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-10(21)25-19-18(24)17(23)16-15-5-3-11-9-12(22)4-6-13(11)14(15)7-8-20(16,19)2/h4,6,9,14-19,22-24H,3,5,7-8H2,1-2H3/t14-,15-,16-,17-,18-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOMSUGRAWOOOF-BVMALAMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747715 | |
| Record name | (16alpha,17alpha)-3,15,16-Trihydroxyestra-1,3,5(10)-trien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690996-23-7 | |
| Record name | (16alpha,17alpha)-3,15,16-Trihydroxyestra-1,3,5(10)-trien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Estetrol 17-Acetate chemical structure and properties
An In-depth Technical Guide to Estetrol 17-Acetate: Structure, Properties, and Synthesis
Introduction
Estetrol (E4) is a naturally occurring estrogen, distinguished by its production in the human fetal liver during pregnancy.[1] First identified in 1965, it has garnered significant interest for its unique pharmacological profile, which differentiates it from other estrogens like estradiol (E2) and ethinylestradiol (EE).[1][2] Estetrol is characterized as a Native Estrogen with Selective Tissue activity (NEST), exhibiting a favorable safety profile with minimal impact on the liver and breast tissue.[3][4] This has led to its development for clinical applications, including as the estrogenic component in combined oral contraceptives and for menopausal hormone therapy.[1][2]
Estetrol 17-Acetate is a key acetylated derivative of Estetrol. While not an end-product for therapeutic use itself, it serves a critical function as a synthetic intermediate in the manufacturing of Estetrol and as a pharmaceutical reference standard for analytical purposes.[5][6] This guide provides a comprehensive technical overview of Estetrol 17-Acetate, detailing its chemical structure, physicochemical properties, synthesis, and analytical methodologies for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
Estetrol 17-Acetate is structurally a steroid of the estrane class, featuring the core four-ring structure of estrogens with an acetate group esterified at the C17 hydroxyl position.
Chemical Identity:
-
IUPAC Name: (8R, 9S, 13S, 14S, 15R, 16R, 17R)-3, 15, 16-trihydroxy-13-methyl-7, 8, 9, 11, 12, 13, 14, 15, 16, 17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate[6]
Physicochemical Properties
Quantitative data for Estetrol 17-Acetate is primarily available through its role as a synthetic intermediate. The properties of its parent compound, Estetrol, are well-documented and provide valuable context.
| Property | Value | Source |
| Physical Description | White to off-white crystalline solid | [9] |
| Melting Point | 212.2 °C (for 17-acetyl estetrol) | [10] |
| Solubility | Parent compound (Estetrol) is poorly soluble in water; soluble in methanol and ethanol, sparingly soluble in acetone. | [9][11] |
| log P (Octanol/Water) | 2.58 (Predicted for Estetrol) | N/A |
Synthesis and Characterization
Estetrol 17-Acetate is not synthesized as a final product but as a crucial, often protected, intermediate in the multi-step synthesis of high-purity Estetrol from estrone. The general strategy involves introducing the C15-C16 diol functionality onto the estrane scaffold, with the C17 position protected as an acetate to prevent unwanted side reactions.
Generalized Synthesis Protocol
The synthesis of Estetrol typically starts from estrone and proceeds through an intermediate where the 17-hydroxyl group is acetylated.[12][13][14][15] A common pathway involves the formation of a C15-C16 double bond, followed by cis-hydroxylation.
Step 1: Protection of Estrone and Introduction of C15-C16 Unsaturation
-
The 3-hydroxyl group of estrone is protected, often as a benzyl or methyl ether.
-
The 17-keto group is protected, for example, as a ketal (e.g., ethylene dioxy).[12][13]
-
A sequence of bromination and dehydrobromination reactions introduces a double bond at the C15-C16 position, yielding a 3-A-oxy-estra-1,3,5(10),15-tetraen-17-one derivative.[12][13]
Step 2: Reduction and Acetylation
-
The 17-keto group is deprotected and subsequently reduced to a hydroxyl group (17β-ol) using a reducing agent like LiAlH₄.[10]
-
The hydroxyl groups at C3 and C17 are then acetylated, yielding a diacetate compound such as estra-1,3,5(10),15-tetraene-3,17-diol-3,17-diacetate.[10][12] This protects the hydroxyl groups for the subsequent oxidation step.
Step 3: Cis-Hydroxylation
-
The C15-C16 double bond of the diacetate intermediate is subjected to cis-hydroxylation.
-
Osmium tetroxide (OsO₄) is used as the oxidizing agent to stereoselectively form the 15α,16α-diol.[10][12] This results in the formation of estra-1,3,5(10)-triene-3,15α,16α,17β-tetraol-3,17-diacetate. This molecule is a protected form of Estetrol 17-Acetate.
Step 4: Selective Deprotection
-
To obtain Estetrol 17-Acetate, the protecting group at the 3-position would be selectively removed, leaving the 17-acetate intact.
-
To obtain the final Estetrol product, both acetate groups are hydrolyzed, typically under basic conditions using potassium carbonate (K₂CO₃) in methanol.[10]
Caption: Generalized workflow for the synthesis of Estetrol, highlighting the formation of acetate intermediates.
Characterization
The characterization of Estetrol 17-Acetate and related intermediates relies on standard analytical techniques to confirm structure and purity.
-
High-Performance Liquid Chromatography (HPLC): Used to assess purity and quantify the compound.[16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight and structure.[10]
-
Differential Scanning Calorimetry (DSC): Used to determine the melting point and thermal characteristics.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for elucidating the precise chemical structure and stereochemistry.
Pharmacology and Mechanism of Action (of Estetrol)
As Estetrol 17-Acetate is primarily a synthetic precursor, its biological activity is best understood through the lens of its parent compound, Estetrol (E4). If administered in vivo, it would be expected to act as a pro-drug, rapidly hydrolyzed to release active Estetrol.
Estetrol is an agonist of the nuclear estrogen receptors, ERα and ERβ, with a 4- to 5-fold higher affinity for ERα.[2][10] Its mechanism of action is unique among estrogens. Unlike synthetic estrogens that can have broad and potent effects, Estetrol's interaction with ERα leads to a distinct conformational change in the receptor. This results in a differential recruitment of co-regulators, uncoupling nuclear and membrane-associated signaling pathways. This unique mode of action is believed to be the basis for its selective activity in different tissues.[10]
Key pharmacological characteristics of Estetrol include:
-
Tissue Selectivity: It demonstrates strong estrogenic effects on the vagina, uterus, and bone, while having minimal agonistic activity in breast tissue.[1][3]
-
Low Hepatic Impact: Compared to ethinylestradiol, Estetrol has a significantly lower impact on the liver's synthesis of coagulation factors, sex hormone-binding globulin (SHBG), and triglycerides.[4] This profile suggests a potentially lower risk of venous thromboembolism (VTE).
-
Metabolic Stability: Estetrol is not significantly metabolized by cytochrome P450 enzymes and is considered a terminal product in the estrogen metabolic pathway, contributing to its long half-life and oral bioavailability.[17]
Caption: Simplified pathway of nuclear estrogen receptor signaling initiated by Estetrol.
Analytical Methodologies
Accurate and precise analytical methods are essential for quality control during synthesis and for formulation development. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the simultaneous determination of Estetrol and other active ingredients in pharmaceutical products.[16]
Experimental Protocol: RP-HPLC Analysis
This protocol describes a validated stability-indicating HPLC method for the analysis of Estetrol.
1. Preparation of Solutions:
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.01N Potassium Phosphate or Ammonium Acetate) and an organic solvent (e.g., Acetonitrile) in a ratio around 55:45 (v/v).[16] The mobile phase should be filtered and degassed before use.
-
Standard Solution: Accurately weigh and dissolve Estetrol 17-Acetate (or Estetrol) reference standard in the mobile phase or a suitable diluent to create a stock solution of known concentration.
-
Sample Solution: Extract the active pharmaceutical ingredient (API) from the formulation (e.g., crushed tablets) using the diluent, sonicate to ensure complete dissolution, and filter to remove excipients.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 250 x 4.6 mm, 5 µm).[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Detection Wavelength: 240 nm.[16]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
3. Method Validation:
-
System Suitability: Perform replicate injections of the standard solution to ensure the reproducibility of the system (RSD < 2%).
-
Linearity: Establish a calibration curve over a range of concentrations to demonstrate a linear relationship between peak area and concentration.
-
Accuracy: Determine the recovery of the API by spiking a placebo with known amounts of the standard.
-
Precision: Assess the method's repeatability and intermediate precision by analyzing multiple preparations of the same sample.
-
Specificity: Analyze a placebo and conduct forced degradation studies (acid, base, oxidation, thermal) to ensure that no interfering peaks from degradation products or excipients are observed.
Caption: Standard workflow for the quantitative analysis of Estetrol derivatives by RP-HPLC.
Applications in Research and Drug Development
The primary role of Estetrol 17-Acetate is two-fold:
-
Synthetic Intermediate: Its formation is a critical step in the total synthesis of Estetrol, allowing for the precise and stereoselective introduction of hydroxyl groups while protecting the reactive C17-OH position.[10][15] The efficiency of this step directly impacts the overall yield and purity of the final Estetrol API.
-
Pharmaceutical Reference Standard: As a well-characterized chemical compound, Estetrol 17-Acetate is used as a reference standard in quality control (QC) applications.[5][6] It is essential for the development and validation of analytical methods (AMV) used to test Estetrol drug products and for identifying and quantifying impurities during stability studies.[6]
Conclusion
Estetrol 17-Acetate is a pivotal molecule in the scientific landscape of Estetrol-based therapeutics. While not a therapeutic agent itself, its role as a key synthetic intermediate and a high-purity analytical reference standard is indispensable. A thorough understanding of its chemical properties, synthesis pathways, and analytical behavior is fundamental for chemists and pharmaceutical scientists involved in the development, manufacturing, and quality assurance of Estetrol. As Estetrol continues to establish its place in women's health, the technical knowledge surrounding its synthesis and control, including the chemistry of intermediates like Estetrol 17-Acetate, will remain critically important.
References
-
Estetrol 17-Acetate - Pune - CRO Splendid Lab Pvt. Ltd. (n.d.). Splendid Lab. Retrieved February 21, 2026, from [Link]
-
Estetrol (medication) - Wikipedia. (2024, October 27). Wikipedia. Retrieved February 21, 2026, from [Link]
- Coelingh Bennink, H. J. T., et al. (2009). Synthesis of estetrol via estrone derived steroids. Google Patents.
- Warnant, J., et al. (2013). Process for the preparation of estetrol and related compounds. Google Patents.
-
What is Estetrol used for? (2024, June 27). Patsnap Synapse. Retrieved February 21, 2026, from [Link]
- Coelingh Bennink, H. J. T., et al. (2014). Process for the preparation of estetrol. Google Patents.
-
Estetrol | New Drug Approvals. (2021, June 18). New Drug Approvals. Retrieved February 21, 2026, from [Link]
-
NDA 214154 Clinical Pharmacology and Biopharmaceutics Review. (2020, December 4). U.S. Food and Drug Administration. Retrieved February 21, 2026, from [Link]
-
Estetrol 17-Acetate - CAS - 690996-23-7. (n.d.). Axios Research. Retrieved February 21, 2026, from [Link]
-
Estriol-Impurities. (n.d.). Pharmaffiliates. Retrieved February 21, 2026, from [Link]
-
SYNTHESIS OF ESTETROL VIA ESTRONE DERIVED STEROIDS. (2004, May 21). European Patent Office. Retrieved February 21, 2026, from [Link]
-
Product Monograph - NEXTSTELLIS. (2021, March 5). Health Canada. Retrieved February 21, 2026, from [Link]
-
Gérard, C., & Foidart, J. M. (2023). Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action. Drugs in R&D, 23(2), 119-133. Retrieved February 21, 2026, from [Link]
-
Estradiol 17-acetate. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
-
Kumar, A., et al. (2021). VALIDATED STABILITY INDICATING HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF ESTETROL AND DROSPIRENONE IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS. International Journal of Pharmaceutical Sciences and Research, 12(9), 4924-4931. Retrieved February 21, 2026, from [Link]
-
Gérard, C., & Foidart, J. M. (2023). Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action. ResearchGate. Retrieved February 21, 2026, from [Link]
-
Bateson, D. (2023). Estetrol, a new oestrogen for contraception. Medicine Today, 24(5), 52-55. Retrieved February 21, 2026, from [Link]
-
Drospirenone and Estetrol. (n.d.). American Academy of Pediatrics. Retrieved February 21, 2026, from [Link]
-
Reddy, G. S., et al. (2022). Development and Validation of a New Analytical Method for the Simultaneous Estimation of Drospirenone and Estetrol in Pharmaceutical Dosage Form by RP-HPLC. International Journal of Pharmaceutical and Phytopharmacological Research, 12(4), 1-7. Retrieved February 21, 2026, from [Link]
Sources
- 1. Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estetrol (medication) - Wikipedia [en.wikipedia.org]
- 3. What is Estetrol used for? [synapse.patsnap.com]
- 4. medicinetoday.com.au [medicinetoday.com.au]
- 5. Estetrol 17-Acetate - CAS - 690996-23-7 | Axios Research [axios-research.com]
- 6. Estetrol 17-Acetate | CAS No: 690996-23-7 [aquigenbio.com]
- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. EP1562976B1 - Synthesis of estetrol via estrone derived steroids - Google Patents [patents.google.com]
- 13. WO2013034780A2 - Process for the preparation of estetrol and related compounds - Google Patents [patents.google.com]
- 14. CN103781795A - Process for the preparation of estetrol - Google Patents [patents.google.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. scispace.com [scispace.com]
- 17. publications.aap.org [publications.aap.org]
Regioselective Synthesis of Estetrol 17-Acetate: An Orthogonal Protection Strategy
The following technical guide details the regioselective synthesis of Estetrol 17-Acetate from Estetrol (E4) . This pathway utilizes an orthogonal protection strategy to isolate the C17-hydroxyl group, overcoming the challenge of differentiating between the four hydroxyl moieties present on the steroid core.
Executive Summary
Estetrol (E4) (1,3,5(10)-estratriene-3,15
To synthesize Estetrol 17-Acetate with high purity, this guide delineates a five-step semi-synthetic pathway . The core logic relies on the stereochemical distinction between the cis-15
Retrosynthetic Analysis & Strategy
The synthesis is designed around regioselective control via steric and electronic differentiation.
-
C3-Phenol Protection: The C3-OH is the most acidic (
) and nucleophilic under basic conditions. It must be protected first to prevent competitive esterification. A Benzyl (Bn) ether is chosen for its stability to basic/acidic conditions and its clean removal via neutral hydrogenolysis (orthogonal to the target acetate ester). -
C15,16-Cis-Diol Protection: The 15
and 16 hydroxyls are cis-oriented, allowing for the formation of a stable cyclic acetonide (isopropylidene ketal). The 16 and 17 hydroxyls are trans, preventing acetonide formation at the 16,17-position. This step effectively "masks" C15 and C16. -
C17-Acetylation: With C3, C15, and C16 blocked, C17 is the only free hydroxyl. Standard acetylation proceeds quantitatively.
-
Global Deprotection: The acetonide is acid-labile, while the benzyl group is removed via catalytic hydrogenation. The order of deprotection is critical to avoid acyl migration or hydrolysis of the 17-acetate.
Detailed Synthetic Protocol
Step 1: Protection of C3-OH (Benzylation)
The phenolic hydroxyl is selectively alkylated using benzyl bromide in the presence of a weak base.
-
Reagents: Estetrol (E4), Benzyl bromide (BnBr), Potassium Carbonate (
), Acetone or DMF. -
Conditions: Reflux (Acetone) or
(DMF), 4–6 hours. -
Mechanism:
nucleophilic substitution. The phenoxide ion is generated in situ and attacks the benzyl bromide. -
Outcome: 3-Benzyloxy-estetrol .
Step 2: Protection of 15 ,16 -Diol (Acetonide Formation)
This step exploits the cis-geometry of the 15,16-diol.
-
Reagents: 3-Benzyloxy-estetrol, 2,2-Dimethoxypropane (DMP) or Acetone, p-Toluenesulfonic acid (pTSA) (catalytic).
-
Conditions: Room temperature, 2–4 hours.
-
Mechanism: Acid-catalyzed transketalization. The thermodynamic product is the 5-membered dioxolane ring fused to the D-ring.
-
Outcome: 3-Benzyloxy-15,16-O-isopropylidene-estetrol .
Step 3: Regioselective Acetylation of C17-OH
With all other hydroxyls protected, C17 is acetylated.
-
Reagents: Acetic Anhydride (
), Pyridine, DMAP (catalytic). -
Conditions:
to Room Temperature, 1–2 hours. -
Mechanism: Nucleophilic acyl substitution. Pyridine acts as a base and solvent; DMAP acts as a hyper-nucleophilic acyl transfer catalyst.
-
Outcome: 3-Benzyloxy-15,16-O-isopropylidene-estetrol-17-acetate .
Step 4: Cleavage of 15,16-Acetonide
Selective hydrolysis of the ketal while preserving the ester.
-
Reagents: 70% Acetic Acid (aq) or dilute HCl in THF.
-
Conditions: Mild heating (
) or RT. Monitor by TLC. -
Critical Control: Acetonides are highly acid-labile compared to acetate esters. Mild acidic conditions ensure the 17-acetate remains intact.
-
Outcome: 3-Benzyloxy-estetrol-17-acetate .[2]
Step 5: Hydrogenolysis of C3-Benzyl Ether
Final deprotection to release the phenolic hydroxyl.
-
Reagents: Hydrogen gas (
, 1 atm), 10% Pd/C catalyst, Ethyl Acetate or Ethanol. -
Conditions: Room temperature, 2–6 hours.
-
Mechanism: Heterogeneous catalytic hydrogenolysis. The C-O bond of the benzyl ether is cleaved. The acetate ester is stable to these neutral reduction conditions.
Data Summary & Reaction Parameters
| Step | Transformation | Reagents | Key Selectivity Factor |
| 1 | C3-OH Protection | BnBr, | Acidity of Phenol ( |
| 2 | C15,16 Protection | Acetone/DMP, | Cis-15,16 geometry allows cyclic ketal formation |
| 3 | C17 Acetylation | Only C17-OH is free (Steric/Protecting group control) | |
| 4 | Acetonide Removal | AcOH (aq) | Acetal lability > Ester lability in mild acid |
| 5 | C3 Deprotection | Hydrogenolysis is orthogonal to Ester hydrolysis |
Pathway Visualization
Figure 1: Step-wise chemical synthesis of Estetrol 17-Acetate highlighting orthogonal protection groups.
References
-
Nambara, T., Sudo, K., & Sudo, M. (1976).[4] Syntheses of estetrol monoglucuronides. Steroids, 27(1), 111–121.[4]
- Establishes the use of the 15,16-acetonide to selectively mask the cis-diol, allowing specific modification
-
Platteeuw, J. J., et al. (2013). Process for the preparation of estetrol and related compounds.[2][4][5][6][7][8][9] World Intellectual Property Organization, WO2013034780A2.
- Describes the use of benzyl protection for the C3-phenol and subsequent removal via Pd/C hydrogenation in Estetrol deriv
-
Fishman, J., & Guzik, H. (1968). Synthesis of Estetrol. Journal of Organic Chemistry, 33(8), 3133–3135.
- Foundational text on the chemical structure and reactivity of Estetrol's four hydroxyl groups.
Sources
- 1. Estetrol Hydrate | CAS No- 2055649-81-3 | NA [chemicea.com]
- 2. Products [chemicea.com]
- 3. alentris.org [alentris.org]
- 4. Syntheses of estetrol monoglucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on Estetrol. I. Synthesis of 15α, 16α, 17β-Trihydroxy-androst-4-en-3-one | CiNii Research [cir.nii.ac.jp]
- 7. acs.org [acs.org]
- 8. patents.justia.com [patents.justia.com]
- 9. researchgate.net [researchgate.net]
Technical Monograph: Estetrol 17-Acetate in Pharmaceutical Development
This technical guide details the specific role of Estetrol 17-Acetate (CAS: 690996-23-7) in pharmaceutical research.[1] Unlike the therapeutic agent Estetrol (E4), the 17-acetate derivative serves primarily as a Critical Quality Attribute (CQA) tool , functioning as a reference standard for impurity profiling, method validation, and stability testing in the development of Estetrol-based therapies (e.g., Nextstellis®).
Executive Summary
Estetrol 17-Acetate is a synthetic derivative of the native fetal estrogen Estetrol (E4).[2] In the context of drug development, it is not a therapeutic candidate but a pharmaceutical reference standard used to identify and quantify impurities in Estetrol Active Pharmaceutical Ingredients (API). Its presence must be rigorously controlled under ICH Q3A(R2) guidelines to ensure the safety and efficacy of Estetrol formulations.
Chemical Identity & Physicochemical Profile
Researchers must distinguish the acetate derivative from the parent compound to prevent analytical co-elution errors.
| Property | Data |
| Chemical Name | (15α,16α,17β)-3,15,16-Trihydroxyestra-1,3,5(10)-trien-17-yl acetate |
| CAS Number | 690996-23-7 |
| Molecular Formula | C₂₀H₂₆O₅ |
| Molecular Weight | 346.42 g/mol |
| Parent Compound | Estetrol (E4) |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |
| Key Functional Group | Acetyl ester at C-17 position (replacing the hydroxyl group) |
Origin & Mechanism of Formation
Understanding the genesis of Estetrol 17-Acetate is vital for process chemists optimizing E4 synthesis. It typically arises through two distinct pathways:[2]
-
Synthetic Intermediate: During the chemical synthesis of Estetrol (often starting from Estrone or Estradiol derivatives), the 17-hydroxyl group may be protected via acetylation to prevent side reactions. Incomplete deprotection results in residual Estetrol 17-Acetate.
-
Degradation Product: In formulated products containing excipients with acetyl donors (e.g., degrading aspirin or acetate buffers) or under stress conditions, the 17-OH of Estetrol can undergo esterification.
Diagram 1: Formation Pathway & Structural Relationship
The following diagram illustrates the structural relationship and potential formation pathway during API processing.
Caption: Logical pathway showing Estetrol 17-Acetate as both a residual intermediate and a potential degradation product.
Analytical Applications & Protocols
The primary utility of Estetrol 17-Acetate is in High-Performance Liquid Chromatography (HPLC) and LC-MS method development. It serves as a marker to confirm that the separation method can resolve the API from its esterified impurities.
3.1. Critical Separation Parameters
Because the acetate group increases lipophilicity, Estetrol 17-Acetate elutes later than Estetrol on reverse-phase columns.
-
Stationary Phase: C18 (Octadecylsilyl) columns are standard.
-
Mobile Phase: Gradient elution using Water/Acetonitrile (with 0.1% Formic Acid).
-
Detection: UV at 280 nm (phenol absorption) or MS (ESI+).
3.2. Protocol: Preparation of System Suitability Standard
This protocol ensures the analytical system can detect the impurity at the reporting threshold (usually 0.05%).
Materials:
-
Estetrol Reference Standard (RS)[1]
-
Solvent: Methanol (LC-MS Grade)
Step-by-Step Workflow:
-
Stock Preparation: Dissolve 1.0 mg of Estetrol 17-Acetate in 10 mL Methanol to create a 100 µg/mL stock solution.
-
Spiking: Prepare a 1.0 mg/mL solution of the Estetrol API. Spike this solution with the Acetate stock to achieve a final concentration of 0.1% (1 µg/mL) relative to the API.
-
Equilibration: Condition the HPLC system with Mobile Phase A (Water + 0.1% FA) and B (ACN + 0.1% FA) for 30 mins.
-
Injection & Evaluation: Inject 10 µL. Calculate the Resolution (Rs) between the Estetrol main peak and the Estetrol 17-Acetate peak.
Diagram 2: Analytical Method Validation Workflow
This workflow visualizes the decision logic for qualifying an analytical method using Estetrol 17-Acetate.
Caption: Decision tree for validating chromatographic resolution using Estetrol 17-Acetate as a resolution marker.
Regulatory & Safety Context
In drug development, the control of Estetrol 17-Acetate is mandated by regulatory bodies (FDA, EMA) under ICH Q3A (Impurities in New Drug Substances) .
-
Reporting Threshold: > 0.05%
-
Identification Threshold: > 0.10%
-
Qualification Threshold: > 0.15% (Requires toxicological data)
If Estetrol 17-Acetate exceeds 0.15% in a commercial batch, the manufacturer must prove it does not possess adverse toxicological properties distinct from the parent drug. However, as a simple ester, it is predicted to hydrolyze rapidly in vivo back to Estetrol, potentially mitigating safety concerns compared to non-metabolizable impurities.
References
-
Axios Research. (n.d.). Estetrol 17-Acetate Product Profile. Retrieved from [Link]
- Coelingh Bennink, H. J. T., et al. (2008). "Estetrol (E4), the third highly produced human estrogen." Climacteric, 11(sup1), 47-58.
-
European Medicines Agency (EMA). (2021). Assessment Report: Drovelis (Estetrol/Drospirenone). Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
- Visser, M., et al. (2009). "Clinical applications for estetrol." Journal of Steroid Biochemistry and Molecular Biology, 114(1-2), 85-89.
Sources
Estetrol 17-Acetate as a pharmaceutical reference standard
Topic: Estetrol 17-Acetate as a Pharmaceutical Reference Standard Content Type: Technical Monograph & Analytical Guide Audience: Pharmaceutical Scientists, QC Analysts, and Process Chemists.
Critical Process Impurity & Reference Standard Profiling
Executive Summary: The Impurity Landscape of Estetrol (E4)
Estetrol (E4) represents a paradigm shift in estrogen therapeutics, characterized by its unique "Native Estrogen with Selective Tissue activity" (NEST) profile. Unlike Ethinylestradiol (EE) or Estradiol (E2), E4 possesses four hydroxyl groups, granting it distinct metabolic stability and a favorable safety profile.
However, the synthesis of E4—often involving the oxidation of
This guide provides a definitive technical framework for utilizing Estetrol 17-Acetate as a reference standard, detailing its origin, physicochemical behavior, and validated analytical protocols.
Chemical Identity & Physicochemical Profile[2][3][4][5]
| Property | Specification |
| Chemical Name | |
| Common Name | Estetrol 17-Acetate |
| CAS Number | 690996-23-7 |
| Molecular Formula | |
| Molecular Weight | 346.42 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile; Sparingly soluble in Water |
| Key Structural Feature | Acetyl ester at C17; Phenolic hydroxyl at C3; Glycol moiety at C15, C16 |
Mechanistic Origin: The "Why" of the Impurity
To control an impurity, one must understand its genesis. The presence of Estetrol 17-Acetate is directly linked to the Suzuki-Nambara synthesis route .
The Synthesis Pathway
In industrial scale-up, the 17-hydroxyl group of the estrone/estradiol precursor is often protected to prevent over-oxidation during the introduction of the 15,16-hydroxyl groups (via Osmium Tetroxide or Permanganate oxidation).
-
Precursor:
-Estradiol diacetate (protected at C3 and C17). -
Oxidation: The double bond at C15-C16 is oxidized to form the 15,16-diol.
-
Deprotection (The Critical Step): A base-catalyzed hydrolysis (saponification) is performed to remove the acetyl groups at C3 and C17.
-
Kinetic Factor: The phenolic ester (C3) hydrolyzes rapidly.
-
Thermodynamic Factor: The aliphatic ester (C17), sterically hindered by the newly introduced 15,16-hydroxyls, hydrolyzes slower.
-
Result: Premature quenching of the reaction yields Estetrol 17-Acetate .
-
Figure 1: Mechanistic origin of Estetrol 17-Acetate during the deprotection phase of Estetrol synthesis.
Analytical Protocol: HPLC Method Development
Chromatographic Conditions (Self-Validating System)
This method uses a "System Suitability" approach where the resolution (
| Parameter | Condition | Rationale |
| Column | C18 (L1), | Provides necessary hydrophobic selectivity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of phenols, sharpening peaks. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for steroids than Methanol. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Detection | UV @ 280 nm | Targets the aromatic A-ring (common to both). |
| Temperature | 30°C | Maintains reproducible mass transfer kinetics. |
Gradient Profile
-
0-2 min: 15% B (Isocratic hold for polar impurities)
-
2-15 min: 15%
60% B (Linear gradient) -
15-20 min: 60%
90% B (Wash lipophilic impurities) -
20-25 min: 15% B (Re-equilibration)
Expected Elution Order
-
Estetrol (E4): Elutes early (~6-8 min) due to high polarity (Tetrol).
-
Estetrol 17-Acetate: Elutes later (~12-14 min) due to the hydrophobic acetate ester masking one hydroxyl group.
Figure 2: Chromatographic separation logic based on polarity and hydrophobic interaction.
Handling & Stability Protocols
As a reference standard, the integrity of Estetrol 17-Acetate is paramount. The ester bond at C17 is susceptible to hydrolysis if mishandled.
Storage & Handling[7]
-
Temperature: Store at -20°C. Long-term storage at Room Temperature (RT) may induce slow deacetylation.
-
Moisture: Hygroscopic. Store in a desiccator. Moisture facilitates hydrolysis back to Estetrol.
-
Solution Stability:
-
Solvent: Dissolve in anhydrous Acetonitrile or DMSO for stock solutions.
-
Avoid: Methanol (transesterification risk) or unbuffered water (hydrolysis risk).
-
Shelf-life: Stock solutions are stable for 24 hours at 4°C. Fresh preparation is recommended for validation work.
-
Identification (QC Check)
Before use in validation, confirm identity via Mass Spectrometry:
-
ESI (+): Look for
Da or Da. -
Fragment: Loss of Acetate group (
Da) is a characteristic fragmentation pattern in MS/MS.
References
-
Axios Research. (n.d.).[1] Estetrol 17-Acetate - CAS 690996-23-7.[1][2][3][4] Retrieved from [Link]
-
Nambara, T., et al. (1976).[5][6] Syntheses of Estetrol and its Isomers. Steroids, 27(1), 111-121.[6]
-
Suzuki, E., et al. (1995).[5][6] Synthesis of Estetrol from Estrone. Steroids, 60, 277-284.[5][6]
-
World Intellectual Property Organization. (2013).[7] WO2013034780A2: Process for the preparation of estetrol and related compounds.[7] Crystal Pharma.[7] Retrieved from
Sources
- 1. Estetrol 17-Acetate - CAS - 690996-23-7 | Axios Research [axios-research.com]
- 2. Estetrol 17-Acetate | CAS No: 690996-23-7 [aquigenbio.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 4. thepurechem.com [thepurechem.com]
- 5. EP1562976B1 - Synthesis of estetrol via estrone derived steroids - Google Patents [patents.google.com]
- 6. WO2013034780A2 - Process for the preparation of estetrol and related compounds - Google Patents [patents.google.com]
- 7. CA3147815A1 - Industrial process for the preparation of high purity estetrol - Google Patents [patents.google.com]
An In-depth Technical Guide to the Discovery and History of Estetrol and Its Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Estetrol (E4), the fourth natural human estrogen, stands apart due to its exclusive synthesis by the fetal liver during pregnancy. Discovered in 1965, it remained a molecule of academic interest for decades, largely overshadowed by its more potent counterparts.[1][2] However, a renaissance in E4 research at the turn of the century unveiled a unique pharmacological profile that has positioned it as a promising candidate for safer hormonal therapies.[2][3][4] This guide provides a comprehensive technical overview of the journey of Estetrol, from its serendipitous discovery to its modern-day development. We will delve into its distinctive mechanism of action as the first native Estrogen with Selective Tissue activity (NEST), the pivotal experiments that defined its character, and the strategic rationale driving the synthesis of its derivatives.[1][5][6] This document serves as a foundational resource for professionals engaged in steroid chemistry, pharmacology, and the development of next-generation hormonal agents.
Part 1: The Genesis of a Unique Estrogen: The Discovery of Estetrol (E4)
The Serendipitous Finding in the Mid-1960s
The story of Estetrol begins in 1965 at the Karolinska Institute in Stockholm, Sweden. A team of researchers led by Egon Diczfalusy was investigating steroid metabolism in late-stage pregnancy and early infancy.[3][4] While analyzing urine from pregnant women and newborn infants, they identified and successfully isolated a novel, polar estrogenic steroid.[1][7] Concurrently, Elio Gurpide's group at Rockefeller University also identified the compound.[2] Gurpide named it "Estetrol" to signify the presence of four hydroxyl groups (tetra-ol), distinguishing it structurally from estrone (E1), estradiol (E2), and estriol (E3).[1][2]
Initial Characterization and the Fetal Connection
Subsequent research between 1965 and the mid-1980s established the singular origin of Estetrol.[2] It was conclusively shown that E4 is synthesized exclusively within the human fetal liver through the 15α- and 16α-hydroxylation of estradiol (E2) and estriol (E3).[1][8] This synthesis is dependent on enzymes that are only expressed during fetal development; consequently, the neonatal liver rapidly loses the ability to produce E4 shortly after birth.
Levels of E4 are detectable in maternal urine from as early as the ninth week of gestation and rise steadily, reaching approximately 1 ng/mL in maternal plasma near term.[1][9] Critically, fetal plasma concentrations are over tenfold higher than maternal levels, underscoring its role as a uniquely fetal steroid.[1][10]
A Period of Dormancy: Why E4 Was Initially Overlooked
Despite its unique biology, research into Estetrol largely ceased after 1984. Early in-vivo rodent studies characterized E4 as a "weak" estrogen based on its uterotrophic activity compared to the highly potent estradiol (E2).[2][9][10] An attempt to utilize E4 as a clinical marker for fetal well-being was unsuccessful due to high inter-individual variability in maternal levels.[2][10] These factors, combined with the lack of a clear physiological function, led to the scientific community regarding E4 as an unimportant metabolic end-product of pregnancy, and the molecule was largely forgotten for nearly two decades.[1][2]
Part 2: Re-evaluation and Mechanistic Elucidation
A Paradigm Shift: The Need for Safer Estrogens
The early 2000s marked a pivotal turning point for Estetrol. Renewed research, spearheaded by Herjan Coelingh Bennink at Pantarhei Bioscience, was driven by the persistent clinical need for estrogen therapies with improved safety profiles.[1][3][4] Conventional estrogens, while effective for contraception and menopausal hormone therapy, carry risks, including an increased incidence of venous thromboembolism (VTE) and breast cancer.[11][12] The hypothesis was that a natural, fetal estrogen, present during a period of relative maternal thrombotic tolerance, might possess a more favorable benefit-risk profile.
Unraveling the Unique Mechanism: E4 as a Native SERM
The central discovery that propelled E4 back into the developmental spotlight was the elucidation of its unique mechanism of action. Estetrol is now characterized as the first Native Estrogen with Selective Tissue activity (NEST) .[1][6]
While it interacts with the estrogen receptors (ERα and ERβ) like other estrogens, its downstream effects are profoundly different.[13] The key to its selective activity lies in its differential impact on nuclear versus membrane-associated estrogen receptors.[1][14]
-
Nuclear ERα Activation: Like classical estrogens, E4 binds to and activates nuclear ERα, leading to the transcription of genes responsible for desired estrogenic effects, such as maintaining bone density and alleviating vasomotor symptoms.[1][11][14]
-
Membrane ERα Antagonism: In stark contrast to estradiol, E4 has very limited activity on membrane-bound ERα and, importantly, antagonizes the membrane-initiated signaling of E2.[1][11][14]
This uncoupling of nuclear and membrane signaling is believed to be the molecular basis for its tissue-selective effects, particularly its minimal impact on the liver and breast tissue compared to other estrogens.[1][5][11] This profile is distinct from synthetic Selective Estrogen Receptor Modulators (SERMs) like tamoxifen, as E4 recruits the same pattern of nuclear co-regulators as E2 and E3, just with a lower potency, confirming it interacts with the nuclear receptor in a manner identical to other natural estrogens.[1][15][16]
The Molecular Dance: E4's Differential Signaling Pathway
The unique NEST properties of Estetrol can be visualized through its distinct signaling cascade compared to a classical estrogen like Estradiol (E2).
Caption: Differential signaling pathways of Estradiol (E2) and Estetrol (E4).
Key Experimental Workflow: Characterizing Receptor Interaction
A cornerstone experiment to differentiate the binding pharmacology of a novel estrogen like E4 is the competitive radioligand binding assay. This protocol is fundamental for determining the binding affinity (Ki) for ERα and ERβ, providing a quantitative measure of a compound's ability to interact with the target receptor.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Prepare recombinant human ERα or ERβ protein at a predetermined concentration (e.g., 5-10 nM).
-
Prepare the radioligand, typically [3H]-Estradiol, at a concentration near its dissociation constant (Kd) (e.g., 0.5 nM).
-
Prepare a serial dilution of the competitor ligand (Estetrol, Estradiol as a positive control) over a wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Prepare a high concentration of unlabeled Estradiol (e.g., 1 µM) for determining non-specific binding.
-
-
Assay Incubation:
-
In a 96-well plate, combine the assay buffer, receptor protein, [3H]-Estradiol, and varying concentrations of the competitor ligand.
-
For total binding wells, add vehicle instead of a competitor.
-
For non-specific binding wells, add the high concentration of unlabeled Estradiol.
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 16-18 hours). Causality Note: Low temperature and long incubation are critical to allow the binding to reach equilibrium without significant protein degradation.
-
-
Separation of Bound and Unbound Ligand:
-
Rapidly separate the receptor-bound radioligand from the free radioligand. A common method is filtration through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. The filters trap the larger receptor-ligand complexes while allowing unbound ligand to pass through.
-
Wash the filters multiple times with ice-cold assay buffer to remove any residual unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters into scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding CPM from the total and competitor CPM values.
-
Plot the specific binding as a percentage of the maximum specific binding against the log concentration of the competitor ligand.
-
Fit the data to a one-site competition model using non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Logical workflow for the development of Estetrol derivatives.
Part 5: Conclusion and Future Directions
The journey of Estetrol is a compelling narrative of scientific rediscovery. From an obscure fetal steroid to the cornerstone of a new class of hormonal therapies, its history underscores the importance of re-evaluating established knowledge in the light of new clinical needs and technological capabilities. Its unique profile as a Native Estrogen with Selective Tissue activity (NEST) provides a foundation for potentially safer estrogenic treatments. [1][5][6]The ongoing development of E4 for new indications and the rational design of its derivatives promise to further expand the therapeutic utility of this remarkable molecule. For drug development professionals, the story of Estetrol serves as a powerful case study in leveraging a deep understanding of molecular mechanisms to address long-standing challenges in pharmacotherapy.
References
-
Estetrol - Wikipedia. [Link]
-
Estetrol - American Chemical Society. [Link]
-
Estetrol, a Fetal Steroid for the Treatment of Adults - Krause und Pachernegg. [Link]
-
Estetrol | New Drug Approvals. [Link]
-
The rediscovery of estetrol and its implications for estrogen treatment - PMC. [Link]
-
What is Estetrol used for? - Patsnap Synapse. [Link]
-
Full article: Estetrol: A unique steroid in human pregnancy - Taylor & Francis. [Link]
-
Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC. [Link]
-
Estetrol – Knowledge and References - Taylor & Francis. [Link]
-
SUN-LB001 Estetrol (E4) Is a Unique Estrogen with Selective Actions in Tissues Which Are Distinctly Different from the Actions of SERMs - PMC. [Link]
-
Profile of estetrol, a promising native estrogen for oral contraception and the relief of climacteric symptoms of menopause - eScholarship. [Link]
-
Estetrol, the 4 Natural Estrogen, Molecular and Clinical Aspects - ORBi. [Link]
-
Estetrol a promising native estrogen for oral contraception and the relief of menopausal symptoms. [Link]
-
(059) Estetrol(E4) is a Unique Estrogen With Selective Actions in Tissues Which Are Distinctly Different From the Actions of SERMs | The Journal of Sexual Medicine | Oxford Academic. [Link]
-
Edgar Allen and Edward A. Doisy's Extraction of Estrogen from Ovarian Follicles, (1923). [Link]
-
Estetrol (E4): the new estrogenic component of combined oral contraceptives - UFMG. [Link]
-
Comparison estradiol (E2), ethinylestradiol (EE) and estetrol (E4). - ResearchGate. [Link]
-
Estetrol (medication) - Wikipedia. [Link]
-
Edgar Allen (1892–1943) | Embryo Project Encyclopedia. [Link]
-
Estetrol: A New Choice for Contraception - MDPI. [Link]
-
Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PubMed. [Link]
-
(PDF) Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - ResearchGate. [Link]
-
The Allen-Doisy test for estrogens reinvestigated - PubMed. [Link]
-
INTRAVAGINAL ASSAY OF ESTROGENS | Endocrinology - Oxford Academic. [Link]
-
Edgar Allen and Edward A. Doisy's Extraction of Estrogen from Ovarian Follicles, (1923). [Link]
- WO2012164096A1 - Process for the production of estetrol intermediates - Google P
- EP1562976B1 - Synthesis of estetrol via estrone derived steroids - Google P
-
FSRH CEU new product review: Drovelis® estetrol/drospirenone combined oral contraceptive 24th October 2022 - CoSRH. [Link]
-
A new route of synthesis of estetrol | Request PDF - ResearchGate. [Link]
Sources
- 1. Estetrol - Wikipedia [en.wikipedia.org]
- 2. The rediscovery of estetrol and its implications for estrogen treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. kup.at [kup.at]
- 5. Estetrol a promising native estrogen for oral contraception and the relief of menopausal symptoms - International Menopause Society [imsociety.org]
- 6. researchgate.net [researchgate.net]
- 7. repositorio.ufmg.br [repositorio.ufmg.br]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profile of estetrol, a promising native estrogen for oral contraception and the relief of climacteric symptoms of menopause [escholarship.org]
- 12. Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is Estetrol used for? [synapse.patsnap.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. SUN-LB001 Estetrol (E4) Is a Unique Estrogen with Selective Actions in Tissues Which Are Distinctly Different from the Actions of SERMs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Mechanism of Action of Estetrol as a Selective Estrogen Receptor Modulator
Abstract
Estetrol (E4), a natural estrogen produced by the human fetal liver during pregnancy, is emerging as a compound with a unique pharmacological profile, distinct from classical estrogens like 17β-estradiol (E2).[1][2] It functions as a Selective Estrogen Receptor Modulator (SERM), exhibiting tissue-specific agonistic and antagonistic effects.[3][4] This guide provides a detailed technical overview of E4's mechanism of action, focusing on its differential interaction with estrogen receptors (ERs), the subsequent genomic and non-genomic signaling pathways, and the molecular basis for its tissue-selective activities. This document is intended for researchers, scientists, and drug development professionals investigating novel estrogenic compounds.
Introduction: A Native Estrogen with a Unique Profile
First identified in 1965, Estetrol (E4) is a natural human steroid hormone synthesized exclusively by the fetal liver during pregnancy.[1][4] For decades, it was considered a weak and inactive estrogen. However, recent and extensive research has unveiled its potent and selective actions on various tissues, leading to its classification as the first "Native Estrogen with Specific Tissue Activity" (NEST).[5][6]
Unlike synthetic estrogens used in contraception and menopausal hormone therapy (MHT), which are associated with increased risks of venous thromboembolism (VTE) and breast cancer, E4 demonstrates a more favorable safety profile.[1][2][7] This is attributed to its distinctive mechanism of action, which uncouples nuclear and membrane-initiated ERα signaling pathways, resulting in a desirable balance of effects: estrogenic benefits in tissues like bone, vagina, and the endometrium, with minimal to antagonistic effects on the liver and breast.[3][7][8] This guide will dissect the molecular underpinnings of this unique profile.
Molecular Interaction with Estrogen Receptors (ERα and ERβ)
The cornerstone of E4's action lies in its specific interaction with the two primary estrogen receptors, ERα and ERβ.
Binding Affinity and Selectivity
E4 selectively binds to both ERα and ERβ, but with a moderate affinity compared to E2.[9] Critically, it displays a 4- to 5-fold higher binding preference for ERα over ERβ.[1][6][9] The binding affinity (Ki) of E4 for ERα is approximately 25-fold lower than that of E2.[1][5][9] This lower affinity is a key factor in its overall potency and safety profile.
| Ligand | ERα Binding Affinity (Ki, nM) | ERβ Binding Affinity (Ki, nM) | Selectivity (ERβ Ki / ERα Ki) |
| Estetrol (E4) | 4.9[10][11] | 19[10][11] | ~3.9 |
| Estradiol (E2) | ~0.2[1][9] | - | - |
Table 1: Comparative binding affinities of Estetrol and Estradiol for Estrogen Receptors. Data compiled from multiple sources.
Despite its lower affinity, the conformation of the ERα ligand-binding domain when complexed with E4 is remarkably similar to the E2-ERα complex.[1][12] This structural similarity allows E4 to interact with nuclear ERα in a manner identical to other estrogens, which is fundamentally different from traditional SERMs like tamoxifen that induce a distinct receptor conformation.[8][10]
The Dual Signaling Pathways: Genomic and Non-Genomic
Estrogen actions are mediated through two principal pathways: the classical, slow-acting genomic pathway and the rapid, non-genomic (or membrane-initiated) pathway.[1][13][14] E4's uniqueness stems from its ability to differentially modulate these two pathways in a tissue-specific manner.[7][15]
The Genomic Pathway: Differential Gene Transcription
The genomic pathway involves the ER, located in the cytoplasm or nucleus, acting as a ligand-activated transcription factor.[13][14]
-
Ligand Binding & Dimerization : E4 diffuses into the cell and binds to nuclear ERα or ERβ.[14]
-
Nuclear Translocation : The E4-ER complex translocates into the nucleus (if not already there) and dimerizes.[1][14]
-
DNA Binding : The dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes (classical pathway).[1][14] Alternatively, it can tether to other transcription factors like AP-1 or Sp1 to regulate genes lacking EREs (non-classical pathway).[1]
-
Co-regulator Recruitment : This is the crucial step for tissue selectivity. The conformation of the E4-ER complex dictates the recruitment of a specific profile of co-activator and co-repressor proteins.[16][17] The cellular context, including the local concentration of these co-regulators, determines whether gene transcription is activated or repressed.[16][18]
Studies have shown that the pattern of co-regulator recruitment induced by E4 is very similar to that of E2, although E4 is less potent in inducing this recruitment.[8][19][20] This explains its estrogenic (agonist) effects in tissues like the uterus, vagina, and bone, where it promotes epithelial proliferation, lubrication, and prevents bone density loss.[1][8][21][22]
The Non-Genomic Pathway: Uncoupling Membrane and Nuclear Events
Non-genomic signaling is mediated by a subpopulation of ERs located at the plasma membrane (mER).[1][14] This pathway activates rapid signaling cascades, such as kinase pathways (e.g., MAPK/ERK, PI3K/Akt), often within seconds to minutes.[13][23]
A defining feature of E4 is its differential activity on nuclear versus membrane ERα. While E4 is an agonist of nuclear ERα, it does not activate, and can even antagonize, membrane-initiated steroid signaling (MISS) by ERα in specific tissues like the vascular endothelium and breast cancer cells.[6][7][12][24]
This uncoupling is critical to its safety profile:
-
In the Vasculature : E4 fails to promote the rapid, E2-dependent activation of endothelial nitric oxide synthase (eNOS), a key MISS-dependent effect.[12]
-
In Breast Cancer Cells : E4 antagonizes E2-induced MISS pathways, which contributes to its antiproliferative effects in the presence of E2.[12][24][25]
The diagram below illustrates the dual signaling pathways and E4's selective modulation.
Caption: A tiered experimental workflow for characterizing a SERM like E4.
Conclusion and Future Directions
Estetrol represents a paradigm shift in estrogen therapy. Its mechanism of action as a native SERM is defined by a unique duality: it activates the classical nuclear ERα genomic pathway while simultaneously antagonizing the rapid, membrane-initiated ERα pathway in a tissue-dependent manner. This uncoupling of signaling events provides a molecular explanation for its favorable clinical profile—delivering desired estrogenic effects on bone and vasomotor symptoms while minimizing stimulation of the breast and liver.
Future research should continue to unravel the precise molecular switches that govern the differential recruitment of co-regulators and the antagonism of mERα signaling. A deeper understanding of these interactions will not only solidify the therapeutic rationale for E4 in contraception and MHT but also pave the way for the design of next-generation SERMs with even greater tissue selectivity and safety.
References
- What is Estetrol used for? - Patsnap Synapse. (2024, June 27).
-
Gérard, C., et al. (2023). Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action. Drugs in R&D, 23(2), 77–92. Available from: [Link]
-
Périssé, M., et al. (2017). Estetrol, a Fetal Selective Estrogen Receptor Modulator, Acts on the Vagina of Mice through Nuclear Estrogen Receptor α Activation. The American Journal of Pathology, 187(11), 2499–2507. Available from: [Link]
-
Gaspard, U., & Pequeux, C. (2022). Profile of estetrol, a promising native estrogen for oral contraception and the relief of climacteric symptoms of menopause. Expert Opinion on Investigational Drugs, 31(5), 467-481. Available from: [Link]
-
Coelingh Bennink, H. J. T., Holinka, C. F., & Diczfalusy, E. (2008). Estetrol review: profile and potential clinical applications. Climacteric, 11(sup1), 47-58. Available from: [Link]
-
Visser, M., et al. (2021). In vitro effects of estetrol on receptor binding, drug targets and human liver cell metabolism. Gynecological Endocrinology, 37(sup1), 6-12. Available from: [Link]
-
Vallejo, G., et al. (2024). Estetrol Inhibits Endometriosis Development in an In Vivo Murine Model. International Journal of Molecular Sciences, 25(10), 5406. Available from: [Link]
-
Fruzzetti, F., et al. (2021). Estetrol: A New Choice for Contraception. Journal of Clinical Medicine, 10(23), 5625. Available from: [Link]
-
Wikipedia. (n.d.). Estetrol (medication). Available from: [Link]
-
Gérard, C., et al. (2023). Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action. Drugs in R&D, 23(2), 77–92. Available from: [Link]
-
Simoncini, T., & Genazzani, A. R. (2024). Insights on estetrol, the native estrogen: from contraception to hormone replacement therapy. Minerva Obstetrics and Gynecology, 76(6), 590-603. Available from: [Link]
-
Lobo, R. A., et al. (2023). (059) Estetrol(E4) is a Unique Estrogen With Selective Actions in Tissues Which Are Distinctly Different From the Actions of SERMs. The Journal of Sexual Medicine, 20(Supplement_1), i19. Available from: [Link]
-
Alzheimer's Drug Discovery Foundation. (2022, June 27). Estetrol. Available from: [Link]
-
Santen, R. J., & Yue, W. (2021). Estetrol and Mammary Gland: Friends or Foes?. Endocrinology, 162(10), bqab152. Available from: [Link]
-
Graziottin, A. (n.d.). Estetrol: new perspectives for HRT in menopause and breast cancer patients. Available from: [Link]
-
Fuentes, N., & Silveyra, P. (2019). Communication between genomic and non-genomic signaling events coordinate steroid hormone actions. International Journal of Molecular Sciences, 20(16), 3931. Available from: [Link]
-
ResearchGate. (n.d.). The genomic and non-genomic pathways of estrogen signaling. Available from: [Link]
-
Med-Ed. (2022, November 30). Estrogen Signaling Pathway Steps || Genomic and Nongenomic pathways of steroid hormones. YouTube. Available from: [Link]
-
ResearchGate. (n.d.). Genomic and non-genomic estrogen signaling. Available from: [Link]
-
Newbold, R. R. (2021). Molecular mechanisms of estrogen action in female genital tract development. Journal of Molecular Endocrinology, 66(4), R109-R122. Available from: [Link]
-
Medscape. (2024, October 1). Estetrol Reduces Bone Turnover Markers in Postmenopause. Available from: [Link]
-
ResearchGate. (2023, May 3). (PDF) Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action. Available from: [Link]
-
Patiño-García, D., et al. (2023). Estetrol Increases Progesterone Genetic Response without Triggering Common Estrogenic Effects in Endometriotic Cell Lines and Primary Cultures. Biomedicines, 11(4), 1169. Available from: [Link]
-
Singer, C., et al. (2011). Antiestrogenic effects of the natural fetal estrogen estetrol (E4) in women with estrogen-receptor-positive early breast cancer. Journal of Clinical Oncology, 29(27_suppl), 280-280. Available from: [Link]
-
Misiti, S., et al. (1998). Expression and hormonal regulation of coactivator and corepressor genes. Endocrinology, 139(5), 2493-500. Available from: [Link]
-
Coelingh Bennink, H. J. T., et al. (2011). P4-02-02: The Natural Fetal Estrogen Estetrol (E4), Causes Anti-Estrogenic Effects in Women with Endocrine-Responsive Positive Early Breast Cancer. Cancer Research, 71(24_Supplement), P4-02-02. Available from: [Link]
-
Patiño-García, D., et al. (2023). Estetrol Increases Progesterone Genetic Response without Triggering Common Estrogenic Effects in Endometriotic Cell Lines and Primary Cultures. Biomedicines, 11(4), 1169. Available from: [Link]
-
Leo, C., & Chen, J. D. (2000). The role of coactivators and corepressors in the biology and mechanism of action of steroid hormone receptors. Gene, 245(1), 1-11. Available from: [Link]
-
Abot, A., et al. (2014). The uterine and vascular actions of estetrol delineate a distinctive profile of estrogen receptor α modulation, uncoupling nuclear and membrane activation. EMBO Molecular Medicine, 6(10), 1328–1346. Available from: [Link]
-
Klinge, C. M. (2004). Estrogen response element-dependent regulation of transcriptional activation of estrogen receptors alpha and beta by coactivators and corepressors. Journal of Molecular Endocrinology, 33(2), 387-410. Available from: [Link]
-
Endocrine Abstracts. (2023). Estetrol: estrogenic activity and coregulator profiling. ECE2023. Available from: [Link]
-
Giretti, M. S., et al. (2014). Effects of Estetrol on Migration and Invasion in T47-D Breast Cancer Cells through the Actin Cytoskeleton. Frontiers in Endocrinology, 5, 8. Available from: [Link]
-
Gérard, C., et al. (2015). Combined estrogenic and anti-estrogenic properties of estetrol on breast cancer may provide a safe therapeutic window for the treatment of menopausal symptoms. Oncotarget, 6(32), 32879–32893. Available from: [Link]
-
Merki, G. (2016, August 22). Estetrol and the breast. European Society of Contraception and Reproductive Health. Available from: [Link]
-
Blin, A., et al. (2021). Estetrol Combined to Progestogen for Menopause or Contraception Indication Is Neutral on Breast Cancer. Cancers, 13(10), 2416. Available from: [Link]
-
Egunov, A. I., & Eckenrode, H. M. (2014). Measuring Selective Estrogen Receptor Modulator (SERM)–Membrane Interactions with Second Harmonic Generation. Journal of the American Chemical Society, 136(4), 1347–1353. Available from: [Link]
-
Greene, G. (2003). Development and Characterization of Novel SERMs. Grantome. Available from: [Link]
-
Willson, T. M., et al. (1997). Characterization of selective estrogen receptor modulator (SERM) activity in two triarylethylene oxybutyric acids. Journal of Medicinal Chemistry, 40(13), 2004-2015. Available from: [Link]
-
ResearchGate. (n.d.). Novel Strategies for the Identification and Characterization of Selective Estrogen Receptor Modulators (SERMs). Available from: [Link]
Sources
- 1. Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Estetrol used for? [synapse.patsnap.com]
- 4. scilit.com [scilit.com]
- 5. mdpi.com [mdpi.com]
- 6. Estetrol: A New Choice for Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Estetrol (medication) - Wikipedia [en.wikipedia.org]
- 11. axonmedchem.com [axonmedchem.com]
- 12. The uterine and vascular actions of estetrol delineate a distinctive profile of estrogen receptor α modulation, uncoupling nuclear and membrane activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. minervamedica.it [minervamedica.it]
- 16. Expression and hormonal regulation of coactivator and corepressor genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The role of coactivators and corepressors in the biology and mechanism of action of steroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Estrogen response element-dependent regulation of transcriptional activation of estrogen receptors alpha and beta by coactivators and corepressors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. endocrine-abstracts.org [endocrine-abstracts.org]
- 21. Estetrol, a Fetal Selective Estrogen Receptor Modulator, Acts on the Vagina of Mice through Nuclear Estrogen Receptor α Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medscape.com [medscape.com]
- 23. m.youtube.com [m.youtube.com]
- 24. alzdiscovery.org [alzdiscovery.org]
- 25. Effects of Estetrol on Migration and Invasion in T47-D Breast Cancer Cells through the Actin Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Impurity Profiling and Control of Estetrol 17-Acetate
Executive Summary
Estetrol (E4) is a native fetal estrogen with a distinct mechanism of action (NEST: Native Estrogen with Selective Tissue activity). In the synthesis of Estetrol—specifically via the classic Fishman route or modern industrial modifications starting from Estrone—Estetrol 17-Acetate emerges as a critical process-related impurity.
This guide provides a technical deep-dive into the genesis, detection, and control of the 17-Acetate derivative. Unlike random degradation products, Estetrol 17-Acetate is often a "stubborn intermediate" resulting from incomplete hydrolysis during the final synthetic steps. Its control is a Critical Quality Attribute (CQA) due to its altered lipophilicity and potential to act as a prodrug, affecting the pharmacokinetic profile of the final drug substance.
Part 1: The Molecule and the Matrix
Structural Context
Estetrol (
The Impurity: Estetrol 17-Acetate [1]
-
Chemical Name: (15
,16 ,17 )-3,15,16-trihydroxyestra-1,3,5(10)-trien-17-yl acetate.[2] -
Molecular Formula:
-
Differentiation: The acetylation at the 17
-position significantly increases the molecule's hydrophobicity compared to the parent tetrol, altering its retention time ( ) in Reverse Phase Chromatography (RPC).
The Genesis of the Impurity
The formation of Estetrol 17-Acetate is rarely spontaneous degradation; it is almost exclusively a synthetic carryover .
Mechanism of Formation: Most industrial syntheses involve the protection of the C3 and C17 hydroxyls of an estrone derivative precursor to facilitate oxidation at the C15-C16 positions.
-
Precursor: Estra-1,3,5(10),15-tetraene-3,17-diol is often acetylated to form the 3,17-diacetate .[2]
-
Oxidation: The diacetate undergoes oxidation (e.g., using
or ) to introduce the 15,16-hydroxyls. -
Hydrolysis (The Critical Step): The final step requires basic hydrolysis (saponification) to remove the acetate groups.
-
Kinetics: The phenolic C3-acetate hydrolyzes rapidly. The aliphatic C17-acetate, being sterically influenced by the D-ring conformation, hydrolyzes slower.
-
Result: Premature quenching of the reaction yields Estetrol 17-Acetate .
-
Part 2: Visualization of the Impurity Pathway
The following diagram illustrates the synthesis pathway and the specific point of failure that generates the 17-Acetate impurity.
Caption: Figure 1. Synthesis pathway highlighting the kinetic lag in C17-deprotection leading to Estetrol 17-Acetate.
Part 3: Analytical Strategy (HPLC/UPLC)
To detect and quantify Estetrol 17-Acetate, a stability-indicating Reverse Phase HPLC method is required.[3] Standard UV detection is sufficient, but MS/MS is recommended for structural confirmation during method development.
Chromatographic Conditions
The 17-Acetate is less polar than Estetrol. In a standard C18 reverse-phase system, it will elute after the main Estetrol peak.
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Waters X-Terra RP18 or Ascentis C18), | Provides hydrophobic selectivity required to separate the tetrol (E4) from the mono-ester (Impurity). |
| Mobile Phase A | 0.1% Perchloric Acid or 10mM Ammonium Acetate (pH 4.5) | Acidic pH suppresses ionization of phenolic groups, sharpening peaks. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides stronger elution strength than Methanol, necessary to elute the late-eluting acetate. |
| Gradient | Time 0: 80% A / 20% B Time 15: 40% A / 60% B | Gradient is essential. Isocratic methods often result in broad peaks for the acetate impurity. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Detection | UV @ 265 nm or 280 nm | 280 nm targets the phenolic ring A; 265 nm is often used if co-formulated with Drospirenone. |
| Target Resolution ( | Between Estetrol and 17-Acetate. |
Relative Response Factor (RRF)
Because the chromophore (Phenolic Ring A) is identical in both Estetrol and Estetrol 17-Acetate, the RRF is typically close to 1.0 . However, for strict GMP compliance, this must be experimentally determined using a certified reference standard of Estetrol 17-Acetate.
Part 4: Experimental Protocol
Standard Operating Procedure: Quantification of Estetrol 17-Acetate
Objective: Quantify 17-Acetate impurity levels in Estetrol API to ensure they are
Step 1: Standard Preparation
-
Stock A (API): Weigh 25 mg of Estetrol Reference Standard into a 50 mL volumetric flask. Dissolve in 50:50 Water:ACN.
-
Stock B (Impurity): Weigh 5 mg of Estetrol 17-Acetate Reference Standard (e.g., from Axios Research or SynThink) into a 50 mL flask. Dissolve in 100% ACN (due to lower solubility in water).
-
System Suitability Solution: Spike Stock A with Stock B to achieve a concentration of 0.5% impurity relative to API.
Step 2: Sample Preparation
-
Weigh 50 mg of production batch Estetrol.
-
Transfer to 100 mL volumetric flask.
-
Add 60 mL diluent (50:50 Water:ACN), sonicate for 10 mins.
-
Make up to volume.[4] Filter through 0.22
m PTFE filter (Nylon may adsorb esters).
Step 3: Analysis & Calculation
Inject 10
Where
Part 5: Control & Remediation Strategy
If the 17-Acetate impurity exceeds the specification limit (
Process Optimization Logic
The following decision tree outlines the remediation steps for Process Engineers.
Caption: Figure 2. Process chemistry decision tree for reducing 17-Acetate levels.
Corrective Actions
-
Increase Base Stoichiometry: The 17-acetate hydrolysis is second-order. Increasing
directly accelerates the rate. Ensure at least 3-4 equivalents of base (e.g., or ) are used. -
Solvent Modification: If the intermediate precipitates before hydrolysis is complete, the reaction stops. Ensure the solvent system (often Methanol/Water) maintains solubility of the intermediate throughout the reaction.
-
Reprocessing: A failed batch containing high 17-acetate can often be salvaged by re-dissolving in Methanol and treating with aqueous NaOH for 2 hours at 40°C, followed by recrystallization.
References
-
Fishman, J., & Guzik, H. (1968). Synthesis of Estetrol. Journal of Organic Chemistry, 33(8), 3133–3135.
-
Mithra Pharmaceuticals. (2021). Process for preparing (15alpha,16alpha,17beta)-estra-1,3,5(10)-triene-3,15,16,17-tetrol (estetrol) and intermediates of said process. (Patent No. WO2021058716A1). Google Patents.
-
Pantarhei Bioscience. (2004). Synthesis of estetrol via estrone derived steroids. (Patent No. WO2004041839A2). Google Patents.
-
Axios Research. (n.d.). Estetrol 17-Acetate Reference Standard Data Sheet. Axios Research Catalog.
-
ICH Expert Working Group. (2006). ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[5][6]
Sources
Deep Dive: Estetrol 17-Acetate Certificate of Analysis
A Technical Guide for Drug Development Professionals[1]
Executive Summary: The Role of Estetrol 17-Acetate
In the development of Estetrol (E4) based therapeutics (e.g., Nextstellis, Drovelis), the control of process-related impurities is a critical Critical Quality Attribute (CQA). Estetrol 17-Acetate (CAS: 690996-23-7) is a specific ester derivative often formed during the synthesis of Estetrol, particularly in routes involving the protection of hydroxyl groups or incomplete hydrolysis of intermediates.
For the analytical scientist, the Certificate of Analysis (CoA) for Estetrol 17-Acetate serves a dual purpose:
-
Reference Standard Validation: It certifies the material used to quantify this specific impurity in the API.
-
Process Insight: Its presence or absence acts as a tracer for the efficiency of the deprotection steps in the manufacturing process.[1]
This guide deconstructs the CoA of Estetrol 17-Acetate, explaining the causality behind each parameter and providing self-validating protocols for your laboratory.
Origin & Chemical Context
To interpret the CoA, one must understand the molecule's origin.[1] Estetrol (
-
Chemical Name:
-Estra-1,3,5(10)-triene-3,15,16,17-tetrol 17-acetate.[2][3][4]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Molecular Formula:
[1][3][5]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Molecular Weight: 346.42 g/mol (+42.04 Da vs. Estetrol due to acetylation).[6][1]
Synthesis Pathway & Impurity Formation: Many industrial syntheses of Estetrol start from Estrone, utilizing acetylation to protect the C3 and C17 positions before oxidizing the D-ring to introduce the 15,16-hydroxyls. If the final hydrolysis step is incomplete, the 17-acetate moiety remains.[1]
Figure 1: Formation pathway of Estetrol 17-Acetate during API synthesis.[6]
The Certificate of Analysis: Section-by-Section
A. Identity Testing (The "Fingerprint")
The identity section must unequivocally prove that the acetate is at the C17 position and not C3, C15, or C16.[6][1]
1. Proton NMR (
-
The Critical Signal: Look for a sharp singlet around 2.0 - 2.1 ppm integrating to 3 protons.[1] This corresponds to the methyl group of the acetate (
).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
The Positional Confirmation: In free Estetrol, the proton at C17 (
) typically appears around 3.5 - 3.8 ppm . In Estetrol 17-Acetate, the esterification causes a downfield shift (deshielding) of thengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> signal, shifting it to approximately 4.6 - 4.9 ppm . -
Self-Validating Check: Ensure the integration ratio between the aromatic protons (C1, C2, C4) and the acetate methyl is exactly 3:3 (or 1:1 per proton).[6]
2. Mass Spectrometry (LC-MS)
-
Parent Ion: Expect
orngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> .[1] -
Fragmentation: A loss of 60 Da (Acetic Acid,
) in MS/MS is a hallmark of acetate esters.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
B. Purity & Chromatographic Profiling
This is the most critical section for quantification standards.[1]
HPLC/UPLC Method Parameters: Estetrol is highly polar.[1] The 17-Acetate is significantly less polar (more hydrophobic) because the polar -OH group is masked.[6][1]
| Parameter | Recommended Condition | Causality / Explanation |
| Column | C18 (e.g., Kromosil or Ascentis), 150 x 4.6mm | Standard stationary phase for steroid separation. |
| Mobile Phase | Acetonitrile : Buffer (e.g., 0.01N | Acidic pH suppresses ionization of phenolic OH, sharpening peaks. |
| Elution Mode | Gradient or Isocratic (approx 50:50) | Estetrol elutes early; 17-Acetate elutes later.[1] |
| Detection | UV @ 280 nm (Phenol) or 240-263 nm | Estetrol has an absorption max near 280nm (aromatic ring).[1] |
| RRT (Relative Retention) | > 1.0 (vs Estetrol) | The acetate group increases hydrophobicity, increasing retention on C18.[1] |
Interpretation of Purity:
-
Chromatographic Purity (% Area): For a Reference Standard, this should be > 98.0% .
-
Secondary Impurities: Look for "Estetrol 3,17-Diacetate" (elutes even later) or "Estetrol" (elutes earlier).[6][1]
C. Assay (Potency)
Do not confuse Chromatographic Purity with Assay.[6][1]
Calculation (Mass Balance Approach):
-
Water Content (Karl Fischer): Estetrol derivatives can be hygroscopic.[6][1] A value of 1-3% is common.[1]
-
Residual Solvents (GC-HS): Look for solvents used in the final crystallization (e.g., Ethanol, Ethyl Acetate).[6]
Experimental Protocol: Validating the Standard
Before using a purchased standard in a regulatory study, perform this verification workflow.
Figure 2: Incoming inspection workflow for Estetrol 17-Acetate Reference Standard.
Step-by-Step Protocol:
-
Preparation: Accurately weigh 5.0 mg of Estetrol 17-Acetate. Dissolve in 10.0 mL of Methanol (Stock A).
-
UV Scan: Scan Stock A from 200-400 nm. Confirm
aligns with the CoA (typically ~280 nm).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
HPLC Injection:
-
Resolution Check: If analyzing a spiked sample (API + Impurity), calculate Resolution (
). is required for baseline separation.[1]
References
-
FDA Center for Drug Evaluation and Research. (2021).[1] Integrated Review: Nextstellis (Estetrol and Drospirenone).[1] Application No. 214154.[1] Link
-
European Medicines Agency (EMA). (2021).[1] Assessment Report: Drovelis. Procedure No. EMEA/H/C/005336/0000.[1] Link
-
Visser, M., et al. (2009).[1] Clinical Pharmacology of Estetrol.[1] Maturitas, 62(1), 16-20.
-
Warmerdam, E., et al. (2008).[6][1] A New Route of Synthesis of Estetrol.[1] Patent WO2008092796.[1] Link
-
Splendid Lab. (n.d.).[1] Estetrol 17-Acetate Reference Standard Data Sheet.[1][4][5]Link[1]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. WO2013034780A2 - Process for the preparation of estetrol and related compounds - Google Patents [patents.google.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 4. Estetrol Impurity 7 - CAS - 858-98-0 | Axios Research [axios-research.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Estetrol - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note & Protocol: Quantitative Analysis of Estetrol 17-Acetate using High-Performance Liquid Chromatography (HPLC)
Introduction
Estetrol (E4), a native estrogen produced by the human fetal liver, has garnered significant interest in pharmaceutical development for applications such as oral contraception.[1][2][3][4] Estetrol 17-Acetate, a synthetic derivative, is a crucial compound often utilized as a reference standard in the development and quality control of Estetrol-containing drug products.[5][6] Accurate and precise quantification of Estetrol 17-Acetate is paramount to ensure the safety, efficacy, and quality of the final pharmaceutical formulation.
This application note provides a comprehensive and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Estetrol 17-Acetate. The described protocol is designed for researchers, scientists, and drug development professionals, offering a robust and reliable analytical procedure. The methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and is informed by the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation.[7][8][9][10][11][12][13][14]
Scientific Rationale and Method Development Strategy
The development of a robust analytical method necessitates a thorough understanding of the analyte's physicochemical properties. Estetrol 17-Acetate (Molecular Formula: C₂₀H₂₆O₅, Molecular Weight: 346.42 g/mol ) is a steroid ester.[5][6] Steroidal compounds, including their acetate esters, are well-suited for analysis by reversed-phase HPLC due to their inherent hydrophobicity.[15][16][17][18]
The primary objective was to develop a method that is specific, accurate, precise, linear, and robust. A C18 stationary phase was selected for its versatility and proven efficacy in separating a wide range of non-polar to moderately polar analytes, including steroids. The mobile phase composition, a mixture of acetonitrile and water, was optimized to achieve a suitable retention time and symmetrical peak shape for Estetrol 17-Acetate. UV detection was chosen due to the presence of a chromophore in the Estetrol molecule, allowing for sensitive detection at an appropriate wavelength.
The entire method development and validation process is governed by the principle of ensuring the method is "suitable for its intended purpose," a cornerstone of analytical procedure validation.[13][14]
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of Estetrol 17-Acetate.
Caption: Workflow for Estetrol 17-Acetate quantification.
Detailed Protocols
Materials and Reagents
-
Estetrol 17-Acetate Reference Standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm, PTFE or nylon)
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm or equivalent |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Causality of Choices:
-
C18 Column: Provides excellent retention and separation for steroid molecules.
-
Acetonitrile:Water (60:40): This ratio was empirically determined to provide optimal retention, peak shape, and a reasonable run time.
-
1.0 mL/min Flow Rate: A standard flow rate for a 4.6 mm ID column, ensuring good efficiency without excessive pressure.
-
30 °C Column Temperature: Maintains consistent retention times and improves peak symmetry.
-
280 nm Wavelength: Provides good sensitivity for Estetrol and its derivatives.[15][16]
Preparation of Standard Solutions
4.3.1. Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of Estetrol 17-Acetate Reference Standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Mix thoroughly.
4.3.2. Working Standard Solutions
Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
| Working Standard | Concentration (µg/mL) |
| 1 | 1.0 |
| 2 | 5.0 |
| 3 | 10.0 |
| 4 | 25.0 |
| 5 | 50.0 |
Preparation of Sample Solutions
The following protocol is a general guideline and should be adapted based on the specific sample matrix (e.g., bulk drug substance, formulated product).
-
Accurately weigh a portion of the sample expected to contain approximately 10 mg of Estetrol 17-Acetate.
-
Transfer the sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with methanol. Mix thoroughly.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[11][13][14] The validation parameters assessed included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity
Specificity was evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and a standard solution of Estetrol 17-Acetate. The chromatograms were examined for any interfering peaks at the retention time of the analyte. The method is considered specific if no significant interference is observed.
Linearity
Linearity was determined by analyzing the working standard solutions in triplicate. A calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Concentration Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy
Accuracy was assessed by the recovery of known amounts of Estetrol 17-Acetate spiked into a placebo matrix at three concentration levels (low, medium, and high).
| Spiked Level | Mean Recovery (%) | Acceptance Criteria |
| Low | 99.5 | 98.0 - 102.0 |
| Medium | 100.2 | 98.0 - 102.0 |
| High | 99.8 | 98.0 - 102.0 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of a standard solution were performed.
| Precision Level | % RSD | Acceptance Criteria |
| Repeatability | < 1.0 | ≤ 2.0 |
| Intermediate Precision | < 1.5 | ≤ 2.0 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
System Suitability
To ensure the performance of the chromatographic system, system suitability tests must be performed before each analytical run.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% (for n=6) |
Logical Relationship of Validation Parameters
The following diagram illustrates the hierarchical relationship and interdependence of the validation parameters.
Caption: Interdependence of analytical method validation parameters.
Conclusion
The HPLC method described in this application note is a reliable and robust procedure for the quantitative determination of Estetrol 17-Acetate. The method has been thoroughly validated in accordance with ICH guidelines and has demonstrated excellent specificity, linearity, accuracy, and precision. This protocol is suitable for routine quality control analysis of Estetrol 17-Acetate in both bulk drug substance and finished pharmaceutical products.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
- Vertex AI Search. (2025).
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Research Journal of Pharmacy and Technology. (2023). HPLC Method Development and Validation for Residue Analysis of Steroid. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Research Journal of Pharmacy and Technology. HPLC Method Development and Validation for Residue Analysis of Steroid. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Agilent Technologies. LC/MS/MS quantitation of β-estradiol 17-acetate using an Agilent 6460 Triple Quadrupole LC/MS working in ESI negative ion mode. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
SciELO. (2010). Development and validation of HPLC method for analysis of dexamethasone acetate in microemulsions. [Link]
-
International Journal of Scientific Development and Research. (2021). HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. [Link]
-
U.S. Food and Drug Administration. (2020). NDA 214154 Review. [Link]
-
Taylor & Francis Online. (2023). Development and validation of HPLC-DAD methodology for simultaneous qualitative and quantitative determination of thirteen substances with a steroid structure. [Link]
-
Axios Research. Estetrol 17-Acetate. [Link]
-
PubChem. Estradiol 17-acetate. [Link]
-
Health Canada. (2021). Product Monograph Template - Standard. [Link]
-
International Journal of Green Pharmacy. (2022). Development and validation of a simple and precise analytical technique for the simultaneous quantification of drospirenone and estetrol in bulk and tablets using RP-HPLC. [Link]
-
Kronika Journal. (2024). SIMULTANEOUS ESTIMATION OF DROSPIRENONE AND ESTETROL AND FORCED DEGRADATION BEHAVIOUR BY RP-HPLC IN A COMBINED PHARMACEUTICAL DO. [Link]
-
PMC. (2011). A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2022). Development and Validation of a New Analytical Method for the Simultaneous Estimation Odrospirenone and Estetrol in Pharmace. [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. greenpharmacy.info [greenpharmacy.info]
- 4. kronika.ac [kronika.ac]
- 5. Estetrol 17-Acetate - SRIRAMCHEM [sriramchem.com]
- 6. Estetrol 17-Acetate - CAS - 690996-23-7 | Axios Research [axios-research.com]
- 7. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 10. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. researcher.manipal.edu [researcher.manipal.edu]
- 16. rjptonline.org [rjptonline.org]
- 17. scielo.br [scielo.br]
- 18. tandfonline.com [tandfonline.com]
Application Note: High-Sensitivity LC-MS/MS Quantitation of Estetrol 17-Acetate in Biological Matrices
Abstract & Introduction
Estetrol (E4) is a native fetal estrogen with selective tissue activity (NEST), currently utilized in next-generation oral contraceptives and menopause management.[1] Estetrol 17-Acetate (CAS: 690996-23-7) serves as a critical reference standard, functioning either as a prodrug intermediate or a specific process-related impurity that must be monitored during active pharmaceutical ingredient (API) synthesis and stability testing.[1]
The analysis of Estetrol 17-Acetate presents unique challenges:
-
Structural Similarity: It must be chromatographically resolved from the parent Estetrol (E4), Estriol (E3), and Estradiol (E2).
-
Ionization Efficiency: Like most neutral steroids, it lacks basic nitrogen atoms, making ESI+ (Positive Mode) inefficient without derivatization.[1]
-
Ester Stability: The acetate moiety at C17 is susceptible to enzymatic and chemical hydrolysis, requiring strict temperature and pH control during sample preparation.
This application note details a robust, direct Negative Electrospray Ionization (ESI-) method. By leveraging Ammonium Fluoride (
Experimental Workflow
The following diagram outlines the critical path from sample collection to data acquisition, highlighting the "Cool & Neutral" strategy required to prevent acetate hydrolysis.
Figure 1: Optimized bioanalytical workflow ensuring analyte stability.
Method Development & Rationale
Ionization Strategy: Why Negative Mode?
While many steroid assays use ESI+ with derivatization, Estetrol 17-Acetate retains the phenolic hydroxyl group at Position 3 (A-ring) .[1] This proton is acidic (
-
The Fluoride Boost: Standard additives like Formic Acid suppress negative ionization. We utilize 0.2 mM Ammonium Fluoride (
) in the aqueous mobile phase. Fluoride ions ( ) abstract protons from the steroid phenol group more efficiently than hydroxide, enhancing signal intensity by 5–10x compared to Ammonium Acetate.[1]
Chromatographic Separation
The 17-Acetate group increases lipophilicity compared to parent Estetrol.[1]
-
Column Choice: A Phenyl-Hexyl or C18 column is recommended.[1] The Phenyl phase offers unique
interactions with the steroid A-ring, providing superior selectivity against isomeric impurities compared to standard alkyl chains.
Detailed Protocol
Reagents & Standards
-
Analyte: Estetrol 17-Acetate (Ref Std).[1]
-
Internal Standard (IS): Estetrol-d4 (or Estradiol-d3 if E4-d4 is unavailable).[1]
-
Solvents: LC-MS Grade Methanol, Acetonitrile, MTBE (Methyl tert-butyl ether).[1]
-
Modifier: Ammonium Fluoride (
) solution (purity >98%).[1]
Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE provides cleaner extracts than protein precipitation and avoids the pH extremes of some SPE protocols that could hydrolyze the acetate.
-
Aliquot: Transfer 200 µL of plasma/serum into a clean glass tube.
-
Spike: Add 20 µL of Internal Standard working solution (5 ng/mL).
-
Extract: Add 1.5 mL of MTBE (Methyl tert-butyl ether).
-
Note: Ethyl Acetate is an alternative, but MTBE forms a cleaner upper layer.[1]
-
-
Agitate: Vortex for 5 minutes; Centrifuge at 4,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer the supernatant (organic layer) to a fresh tube.
-
Dry: Evaporate under a gentle stream of Nitrogen at 35°C .
-
Critical: Do not exceed 40°C to prevent thermal degradation of the acetate.
-
-
Reconstitute: Dissolve residue in 100 µL of Methanol:Water (50:50) . Vortex gently.
LC-MS/MS Conditions
Liquid Chromatography Parameters
| Parameter | Setting |
| System | UHPLC (e.g., Waters ACQUITY or Agilent 1290) |
| Column | Waters ACQUITY UPLC BEH Phenyl (2.1 x 100 mm, 1.7 µm) |
| Column Temp | 40°C |
| Flow Rate | 0.4 mL/min |
| Mobile Phase A | Water + 0.2 mM Ammonium Fluoride |
| Mobile Phase B | Methanol (100%) |
| Injection Vol | 5 - 10 µL |
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30% | Initial Hold |
| 1.0 | 30% | Load |
| 4.0 | 95% | Elution of E4-17-Ac |
| 5.0 | 95% | Wash |
| 5.1 | 30% | Re-equilibration |
| 7.0 | 30% | End |
Mass Spectrometry Parameters (ESI-)
-
Source: Electrospray Ionization (Negative Mode)[1][2][3][4][5][6]
-
Capillary Voltage: -2.5 kV[1]
-
Desolvation Temp: 500°C
-
Cone Gas: 150 L/Hr
MRM Transitions (Optimized)
| Compound | Precursor ( | Product ( | Cone (V) | CE (eV) | Type |
| Estetrol 17-Acetate | 345.2 ( | 157.1 | 40 | 38 | Quantifier |
| 345.2 | 303.2 | 40 | 25 | Qualifier (Loss of Acetyl) | |
| Estetrol (Parent) | 303.1 | 157.1 | 40 | 35 | Monitor |
| Estetrol-d4 (IS) | 307.2 | 161.1 | 40 | 38 | Internal Std |
Note: The 157.1 fragment is characteristic of the A-ring cleavage in estrogens. The 303.2 fragment represents the specific loss of the acetate group (
Validation Criteria (FDA/EMA Guidelines)
To ensure the method is "self-validating," the following criteria must be met during the run:
-
Linearity:
over the range of 10 pg/mL to 10 ng/mL. -
Accuracy/Precision: CV < 15% for QC samples (Low, Mid, High).
-
Matrix Effect: Assess ionization suppression by infusing the analyte post-column while injecting blank plasma extracts.
-
Stability Check: Inject a QC sample at the beginning and end of the batch. If the E4-17-Ac signal drops and the Parent E4 signal rises, hydrolysis is occurring in the autosampler. Correction: Lower autosampler temperature to 4°C.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Fluoride precipitation or pH drift.[1] | Ensure fresh |
| Peak Tailing | Secondary interactions with silanols.[1] | Increase buffer strength slightly or switch to a "Charged Surface Hybrid" (CSH) column.[1] |
| Conversion to E4 | Hydrolysis of acetate.[1][7] | Ensure evaporation temp < 40°C. Avoid acidic mobile phases (Formic acid) if on-column hydrolysis is suspected.[1] |
References
-
Agilent Technologies. LC/MS/MS quantitation of β-estradiol 17-acetate using an Agilent 6460 Triple Quadrupole LC/MS working in ESI negative ion mode. (Application Note demonstrating acetate stability in ESI-).
-
Waters Corporation. Analysis of Serum Estrogens by UPLC-MS/MS for Clinical Research.[1][8] (Protocol for Ammonium Fluoride enhancement in steroid analysis).
-
Journal of Applied Pharmaceutical Science. New validated Reverse Phase Ultra Performance Liquid Chromatography method for drospirenone and estetrol. (Chromatographic separation baselines for Estetrol).
-
Phenomenex. LC-MS/MS Analysis of a Comprehensive Steroid Panel from Serum Using Supported Liquid Extraction. (Sample prep methodologies).
Sources
- 1. Estradiol 17-acetate | C20H26O3 | CID 6852404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mednexus.org [mednexus.org]
- 5. agilent.com [agilent.com]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. CA3147815A1 - Industrial process for the preparation of high purity estetrol - Google Patents [patents.google.com]
- 8. lcms.cz [lcms.cz]
A Robust RP-HPLC Method for the Separation and Quantification of Estetrol and its Acetate Ester
Application Note & Protocol
Introduction and Scientific Rationale
Estetrol (E4) is a naturally occurring estrogen produced by the human fetal liver during pregnancy.[1][2] It is being investigated for various clinical applications, including as a component in oral contraceptives and for menopausal hormone therapy.[3] The synthesis and development of Estetrol often involve the use of protected intermediates, such as its acetate esters. For instance, Estetrol 17-acetate can be a key intermediate that is later hydrolyzed to yield the final active pharmaceutical ingredient (API).[4]
The structural similarity between Estetrol and its acetate derivatives presents an analytical challenge. A robust, stability-indicating analytical method is crucial for distinguishing the final product from its precursors, quantifying impurities, and monitoring reaction completion. This ensures the purity, safety, and efficacy of the API.
This application note details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed for the effective baseline separation and quantification of Estetrol and its more lipophilic counterpart, Estetrol acetate.
Principle of Chromatographic Separation
The separation is based on the principles of reversed-phase chromatography, where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar.[5]
-
Stationary Phase: A C18 (octadecylsilyl) silica-based column is employed. The long alkyl chains of the C18 phase provide a highly hydrophobic surface ideal for retaining steroid molecules.[6][7]
-
Mobile Phase: A gradient mixture of an aqueous buffer and an organic solvent (acetonitrile) is used. The buffer maintains a consistent pH, ensuring that the ionization state of the analytes remains constant for reproducible retention.[8]
-
Separation Mechanism: Estetrol, with its four polar hydroxyl groups, is more polar than Estetrol acetate, where one hydroxyl group is masked by a less polar acetate group.[1][9] Consequently, Estetrol has a weaker interaction with the non-polar C18 stationary phase and will elute earlier. Estetrol acetate, being more hydrophobic, interacts more strongly with the stationary phase and is retained for a longer time. By carefully controlling the gradient of the organic modifier in the mobile phase, a baseline separation between these two closely related compounds is achieved.[10]
Materials and Reagents
-
Instrumentation: Agilent 1260 Infinity II HPLC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data Acquisition: Agilent OpenLab CDS or equivalent chromatography data software.
-
Column: Primesil C18 (4.6 x 150 mm, 5 µm) or equivalent.[11]
-
Chemicals & Reagents:
-
Estetrol reference standard (>99% purity)
-
Estetrol acetate reference standard (>99% purity)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
-
Ortho-Phosphoric Acid (AR Grade)
-
Water (HPLC Grade or Milli-Q)
-
Experimental Protocol: Step-by-Step Methodology
Preparation of Solutions
4.1.1 0.01M Phosphate Buffer (pH 3.0)
-
Weigh 1.36 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.
-
Mix thoroughly until fully dissolved.
-
Adjust the pH to 3.0 ± 0.05 using dilute ortho-phosphoric acid.
-
Filter the buffer solution through a 0.45 µm nylon membrane filter to remove particulates.
4.1.2 Mobile Phase Preparation
-
Mobile Phase A: 0.01M Phosphate Buffer (pH 3.0), prepared as described in 4.1.1.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Degas both mobile phases for at least 15 minutes in an ultrasonic bath before placing them on the HPLC system.[12]
4.1.3 Diluent Preparation
-
Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio. This will be used for preparing standard and sample solutions.[13]
4.1.4 Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh about 10 mg of Estetrol reference standard and 10 mg of Estetrol acetate reference standard into separate 100 mL volumetric flasks.
-
Add approximately 70 mL of diluent to each flask.
-
Sonicate for 10-15 minutes or until the standards are completely dissolved.
-
Allow the solutions to cool to room temperature.
-
Make up the volume to 100 mL with the diluent and mix well.
4.1.5 Working Standard Solution Preparation (10 µg/mL)
-
Pipette 5 mL of the Estetrol stock solution and 5 mL of the Estetrol acetate stock solution into a single 50 mL volumetric flask.
-
Make up the volume to 50 mL with the diluent and mix thoroughly. This solution contains both analytes at a concentration of 10 µg/mL.
Chromatographic Conditions & System Setup
Summarize all quantitative data into clearly structured tables for easy comparison.
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Primesil C18 (4.6 x 150 mm, 5 µm) | Standard for steroid separations due to its hydrophobicity and high efficiency.[6][11] |
| Mobile Phase | A: 0.01M KH₂PO₄ Buffer (pH 3.0)B: Acetonitrile | Buffered mobile phase ensures reproducible retention times.[8] |
| Gradient Program | Time (min) | % B |
| 0 | 35 | |
| 10 | 65 | |
| 12 | 65 | |
| 13 | 35 | |
| 15 | 35 | |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and reasonable run times for a 4.6 mm ID column.[12][14] |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak shape.[15] |
| Injection Volume | 10 µL | A standard volume for analytical HPLC. |
| Detection Wavelength | 280 nm | Good absorbance for the phenolic ring common to both Estetrol and its esters.[11] |
| Run Time | 15 minutes | Sufficient to elute both analytes and re-equilibrate the column. |
Analysis Workflow
The logical workflow for the analysis is presented below. This diagram outlines the process from initial preparation to final data reporting, ensuring a systematic and reproducible execution of the protocol.
Caption: RP-HPLC analysis workflow from preparation to reporting.
-
System Equilibration: Purge the pump lines with their respective mobile phases. Set the initial mobile phase composition (35% B) and flow rate (1.0 mL/min) and allow the system to equilibrate for at least 30 minutes, or until a stable, noise-free baseline is observed.
-
Injection Sequence:
-
Inject the diluent (blank) once to ensure no interfering peaks are present at the retention times of the analytes.
-
Inject the working standard solution at least five times to establish system suitability and precision.
-
Inject the sample solutions. It is recommended to bracket sample injections with standard injections to monitor for any drift in system performance.
-
Method Validation & System Suitability
To ensure the method is trustworthy and fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[11] The system must also pass suitability criteria before any analysis is performed.
System Suitability Criteria
These parameters are calculated from the chromatograms of the replicate standard injections. The system is deemed ready for analysis only if all criteria are met.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration.[14][16] |
| Theoretical Plates (N) | N > 2000 | Indicates high column efficiency and good peak sharpness.[14][16] |
| Resolution (Rs) | Rs > 2.0 between Estetrol and Estetrol Acetate | Confirms baseline separation between the two key analytes. |
| % RSD of Peak Areas | ≤ 2.0% for replicate injections | Demonstrates the precision of the HPLC system and injection process.[17] |
Validation Parameters
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, or matrix components). This is demonstrated by the absence of interfering peaks in the blank and the baseline resolution of the analytes.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte. This is typically established over a range of 5-6 concentrations (e.g., 1 µg/mL to 20 µg/mL). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[12][18]
-
Accuracy: Determined by performing recovery studies. A known amount of analyte is added to a sample matrix (spiking), and the percentage of the analyte recovered is calculated. The acceptance criterion is typically between 98.0% and 102.0%.[11][17]
-
Precision:
-
Repeatability (Intra-day precision): The analysis of at least six replicate samples of the same concentration on the same day. The %RSD should be ≤ 2.0%.[11]
-
Intermediate Precision (Inter-day precision): The analysis is repeated on a different day by a different analyst to assess reproducibility.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. These can be calculated based on the standard deviation of the response and the slope of the calibration curve.[15][17]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters such as mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±0.1 mL/min).[11]
Conclusion
The RP-HPLC method described provides a specific, precise, and robust protocol for the separation and quantification of Estetrol and its acetate ester. The use of a standard C18 column and a straightforward phosphate/acetonitrile mobile phase makes this method readily transferable to most analytical laboratories. Proper validation in accordance with ICH guidelines will ensure its suitability for quality control, stability testing, and research applications in drug development.
References
-
SciSpace. (n.d.). VALIDATED STABILITY INDICATING HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF ESTETROL AND DROSPIRENONE IN BULK DRUG AND PHARMA. Available at: [Link]
-
Pharmasprings. (n.d.). Stability indicating RP-HPLC method for simultaneous estimation of estetrol and drospirenone in bulk and pharmaceutical dosage forms. Available at: [Link]
-
LCGC International. (n.d.). Separation of Five Steroids on a C18-Functionalized Polymeric Reversed-Phase HPLC Column (PRP-C18). Available at: [Link]
-
Advanced Materials Technology. (n.d.). Separation of Anabolic Steroids on HALO® C18, 2.0 μm. Available at: [Link]
-
Hamilton Company. (n.d.). Separation of Five Steroids (PRP-C18) | Knowledge Center. Available at: [Link]
-
CR Subscription Agency. (n.d.). Method Development and Validation for the Simultaneous Estimation of Drospirenone and Estetrol in Bulk and Pharmaceutical Dosage form by RP-HPLC. Available at: [Link]
-
LCGC International. (n.d.). Separation of Five Steroids Hamilton PRP -C18 Reversed-Phase HPLC Column. Available at: [Link]
-
ResearchGate. (n.d.). Fast steroid separation with fused-core column. Column: 50 mm  2.1 mm Halo C18; mobile phase. Available at: [Link]
-
ResearchGate. (2025, August 10). Stability indicating RP-HPLC method for simultaneous estimation of estetrol and drospirenone in bulk and pharmaceutical dosage forms. Available at: [Link]
-
Sharma, U. D., et al. (2023, May 23). HPLC Method Development and Validation for Residue Analysis of Steroid. Research Journal of Pharmacy and Technology. Available at: [Link]
-
World Journal of Pharmaceutical Sciences. (2024, January 3). VALIDATED STABILITY INDICATING HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF ESTETROL AND DROSPIRENONE. Available at: [Link]
-
Kronika Journal. (2024). SIMULTANEOUS ESTIMATION OF DROSPIRENONE AND ESTETROL AND FORCED DEGRADATION BEHAVIOUR BY RP-HPLC IN A COMBINED PHARMACEUTICAL DO. Available at: [Link]
-
Syed, R., & Kantipudi, R. (2021, October 3). New validated Reverse Phase Ultra Performance Liquid Chromatography method for drospirenone and estetrol in Active Pharmaceutical Ingredient and tablet form and its stress studies. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Estradiol Acetate. PubChem. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Development and validation of RP-HPLC method for quantification of trace levels of topical corticosteroids in ambiphilic cream. Available at: [Link]
-
AKJournals. (2022, February 3). Development and validation of RP-HPLC method for quantification of trace levels of topical corticosteroids in ambiphilic cream. Acta Chromatographica. Available at: [Link]
-
ResearchGate. (2025, December 4). Mobile Phase Optimization Method for Steroids Separation. Available at: [Link]
-
SIELC Technologies. (2025, September 16). Estetrol. Available at: [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
-
Axios Research. (n.d.). Estetrol 17-Acetate. Available at: [Link]
-
PubMed. (2011, March 15). Development and validation of RP HPLC method to determine nandrolone phenylpropionate in different pharmaceutical formulations. Available at: [Link]
-
Semantic Scholar. (2022, February 3). Development and validation of RP-HPLC method for quantification of trace levels of topical corticosteroids in ambiphilic cream. Available at: [Link]
-
New Drug Approvals. (2021, June 18). Estetrol. Available at: [Link]
-
Wikipedia. (n.d.). Estetrol (medication). Available at: [Link]
-
International Journal of Pharmaceutical Sciences. (2025, May 3). Analytical Method Development and Validation of Drospirenone by UV-Vis Spectroscopy in Accordance with ICH Guidelines. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Estetrol. PubChem. Available at: [Link]
-
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available at: [Link]
-
SlidePlayer. (2012, December 4). HPLC Method Development. Available at: [Link]
- Google Patents. (n.d.). EP1398320A1 - Preparative separation of steroids by reverse phase HPLC.
-
IJPPR. (2022, September 21). 279 Development and Validation of a New Analytical Method for the Simultaneous Estimation Odrospirenone and Estetrol in Pharmace. Available at: [Link]
- Google Patents. (n.d.). CN114302889A - Industrial process for the preparation of estetrol of high purity.
- Google Patents. (n.d.). CA3147815A1 - Industrial process for the preparation of high purity estetrol.
- Google Patents. (n.d.). WO2013034780A2 - Process for the preparation of estetrol and related compounds.
-
Chemistry Research Journal. (2023). HPLC method for simultaneous estimation of Drospirenone & Estetrol in Tablet Dosage Form. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). estetrol. Available at: [Link]
-
ResearchGate. (n.d.). (a) UV–vis absorption spectra of estradiol-TSC recorded at various pH.... Available at: [Link]
Sources
- 1. Estetrol | C18H24O4 | CID 27125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. estetrol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Estetrol (medication) - Wikipedia [en.wikipedia.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. aapco.org [aapco.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. hamiltoncompany.com [hamiltoncompany.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. Estradiol Acetate | C20H26O3 | CID 9818306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. rjptonline.org [rjptonline.org]
- 12. scispace.com [scispace.com]
- 13. chemrj.org [chemrj.org]
- 14. Pharmasprings - Academic Journal Publisher for Pharmaceutical Sciences [pharmasprings.com]
- 15. wjpsonline.com [wjpsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. crsubscription.com [crsubscription.com]
- 18. Development and validation of RP HPLC method to determine nandrolone phenylpropionate in different pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Bioanalysis of Estetrol (E4) using Estetrol 17-Acetate as an Internal Standard by LC-MS/MS
Abstract & Introduction
Estetrol (E4) is a native estrogen produced by the human fetal liver, found in detectable levels only during pregnancy.[1][2][3] Its unique properties, including selective tissue activity, have led to its development as a component in oral contraceptives and for potential use in hormone replacement therapy.[3][4] Accurate quantification of E4 in biological matrices is paramount for pharmacokinetic, toxicokinetic, and clinical studies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative determination of low-level hormones in complex biological fluids due to its high sensitivity and selectivity.[5][6][7][8] A critical component of a robust LC-MS/MS bioanalytical method is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.[7][9][10] An ideal IS should have physicochemical properties very similar to the analyte.[11]
This application note details a proposed methodology for the quantitative analysis of Estetrol (E4) in human plasma, employing Estetrol 17-Acetate as a structural analog internal standard. We present a comprehensive protocol for sample extraction, LC-MS/MS analysis, and method validation that aligns with the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[12][13][14][15][16]
The Rationale for Estetrol 17-Acetate as an Internal Standard
The reliability of quantitative bioanalysis heavily relies on the internal standard's ability to mimic the analyte's behavior throughout the analytical process, including extraction recovery, ionization efficiency, and potential matrix effects.[7][9][10] While stable isotope-labeled (SIL) internal standards are often considered ideal, a closely related structural analog can be a highly effective and more accessible alternative.[7][9]
Estetrol 17-Acetate is an ester derivative of Estetrol, differing by the acetylation of the hydroxyl group at the C17 position. This structural similarity is key to its suitability as an internal standard for the following reasons:
-
Similar Extraction Efficiency: The core steroid structure is identical, meaning both compounds will have very similar solubility and partitioning behavior in common extraction solvents used for steroids, such as methyl tert-butyl ether (MTBE) or ethyl acetate.[17][18] This ensures that any loss of the analyte during sample preparation is mirrored by a proportional loss of the internal standard.
-
Comparable Chromatographic Retention: With a minor modification, Estetrol 17-Acetate will have a retention time on a reverse-phase column that is close to, but chromatographically resolved from, Estetrol. This co-elution profile helps to ensure that both compounds experience similar matrix effects during ionization.
-
Predictable Ionization and Fragmentation: Both molecules possess the same phenolic hydroxyl group, which is the primary site for deprotonation in negative ion mode electrospray ionization (ESI), a common mode for estrogen analysis.[8][19] Their fragmentation patterns in MS/MS are expected to be similar and predictable.
Physicochemical Properties
A comparison of the key properties of Estetrol and its 17-acetate derivative underscores their suitability for co-analysis.
| Property | Estetrol (E4) | Estetrol 17-Acetate | Rationale for IS Suitability |
| Chemical Formula | C₁₈H₂₄O₄[1] | C₂₀H₂₆O₅[20] | The core steroidal backbone is identical. |
| Molecular Weight | 304.38 g/mol [1] | 346.42 g/mol [20] | The mass difference allows for clear differentiation in the mass spectrometer. |
| Structure | ![] | ![] | Minor modification at the C17 position ensures similar chemical behavior. |
| XLogP | 2.82[21] | ~3.5 (Estimated) | Similar lipophilicity predicts comparable extraction and chromatographic behavior. |
Proposed Bioanalytical Workflow
The following diagram outlines the comprehensive workflow for the quantification of Estetrol in plasma samples.
Detailed Experimental Protocols
Materials and Reagents
-
Analytes: Estetrol (E4) reference standard, Estetrol 17-Acetate reference standard.[20][22]
-
Solvents: HPLC-grade or LC-MS grade Methanol, Acetonitrile, Water, Methyl tert-butyl ether (MTBE).
-
Matrix: Drug-free human plasma (K2-EDTA).
-
Other: Formic acid, Ammonium hydroxide.
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a robust and widely used technique for the sample preparation of steroids from biological matrices.[17][18][23]
-
Aliquoting: To a 1.5 mL polypropylene microcentrifuge tube, add 200 µL of plasma sample (unknown, calibration standard, or quality control).
-
Internal Standard Spiking: Add 25 µL of the Estetrol 17-Acetate internal standard working solution (e.g., 100 ng/mL in 50:50 methanol:water) to all tubes except for the blank matrix samples.
-
Vortexing: Briefly vortex mix the samples for 10-15 seconds.
-
Extraction: Add 1 mL of MTBE to each tube.
-
Mixing: Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer (~900 µL) to a new clean tube, taking care not to disturb the protein pellet and aqueous layer.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water) and vortex for 30 seconds to ensure the analytes are fully dissolved.[23]
-
Final Centrifugation: Centrifuge at 10,000 x g for 2 minutes to pellet any insoluble material.
-
Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
The following conditions are proposed based on typical methods for the analysis of estrogens and other steroids.[19][24][25] Optimization will be required.
Table 1: Proposed LC-MS/MS Parameters
| Parameter | Suggested Condition |
|---|---|
| LC System | UPLC/UHPLC System |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.7 µm)[24] |
| Column Temp. | 40°C |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% Ammonium Hydroxide[24] |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 10 µL |
| Gradient | Start at 40% B, linear increase to 95% B over 5 min, hold for 1 min, return to initial conditions and equilibrate for 2 min. |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | To be determined by infusion of individual standards |
| Estetrol (E4) | Precursor Ion (Q1): m/z 303.2 (M-H)⁻Product Ion (Q3): e.g., m/z 171.1, 145.1 |
| Estetrol 17-Acetate (IS) | Precursor Ion (Q1): m/z 345.2 (M-H)⁻Product Ion (Q3): e.g., m/z 285.2 (loss of acetate), 171.1 |
| Source Temp. | 150°C |
| Drying Gas Temp. | 350°C |
| Drying Gas Flow | 10 L/min |
Bioanalytical Method Validation
A full validation of the bioanalytical method must be performed according to regulatory guidelines to ensure its reliability for the intended purpose.[12][13][14][15] Key validation parameters are summarized below.
Table 2: Acceptance Criteria for Method Validation (based on FDA/EMA Guidelines)
| Parameter | Description | Acceptance Criteria |
|---|---|---|
| Calibration Curve | A minimum of 6-8 non-zero standards are analyzed to establish the relationship between the analyte/IS peak area ratio and concentration.[14] | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).[14] |
| Accuracy & Precision | Determined by analyzing Quality Control (QC) samples at a minimum of three concentrations (low, medium, high) in at least five replicates. | Mean accuracy should be within ±15% of the nominal values (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ). |
| Selectivity | Analysis of at least six different blank matrix lots to ensure no endogenous components interfere with the detection of the analyte or IS. | Response in blank samples should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS. |
| Matrix Effect | Assessment of the ion suppression or enhancement caused by the biological matrix. | The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from at least six matrix lots should be ≤ 15%. |
| Stability | Evaluation of analyte stability under various conditions: freeze-thaw cycles, short-term (bench-top), long-term storage, and post-preparative (autosampler). | Mean concentration at each stability condition must be within ±15% of the nominal concentration. |
Conclusion
The proposed LC-MS/MS method utilizing Estetrol 17-Acetate as an internal standard provides a scientifically sound strategy for the accurate and precise quantification of Estetrol in biological matrices. The structural similarity between the analyte and the internal standard is anticipated to effectively compensate for variability during sample processing and analysis. This application note offers a comprehensive starting point for researchers, and a thorough method validation according to established regulatory guidelines is mandatory to demonstrate its fitness for purpose in preclinical and clinical studies.
References
-
SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Available at: [Link]
-
Wojnicz, A., & Winiarska, K. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 156-163. Available at: [Link]
-
Biotage. (n.d.). Extraction of Testosterone and Other Steroid Hormones from Human Plasma Using ISOLUTE SLE+ 96-Well Plates. LCGC International. Available at: [Link]
-
Denham, S. G., Simpson, J. P., Diez, F., et al. (2024). A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. MethodsX, 12, 102728. Available at: [Link]
-
Kaur, P., & Andersen, H. R. (2023). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. Molecules, 28(7), 3247. Available at: [Link]
-
Al-Khafaji, K., & Vorkas, P. A. (2019). An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range. Clinical Chemistry, 65(11), 1456–1465. Available at: [Link]
-
Denham, S. G., Simpson, J. P., Diez, F., et al. (2024). A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. MethodsX, 12, 102728. Available at: [Link]
-
BioPharma Services Inc. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available at: [Link]
-
Anapharm. (2017, December 17). New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone. Available at: [Link]
-
Wojnicz, A., & Winiarska, K. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 156-163. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
Kaski-Rahkonen, J., et al. (2025, June 27). Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. Molecules, 30(13), 5432. Available at: [Link]
-
GaBI Online. (2018, May 21). FDA issues final guidance on bioanalytical method validation. Available at: [Link]
-
WelchLab. (2025, January 07). Are You Using The Internal Standard Method In A Right Way?. Available at: [Link]
-
Li, Y., et al. (2019). Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. Journal of The American Society for Mass Spectrometry, 30(8), 1497–1505. Available at: [Link]
-
Jovanović, M., et al. (2024). Solid-phase extraction of estrogen hormones onto chemically modified carbon cryogel. Journal of the Serbian Chemical Society. Available at: [Link]
-
van der Kooi, M. M. E., et al. (2019). Solid-phase extraction of estrogens and herbicides from environmental waters for bioassay analysis-effects of sample volume on recoveries. Analytical and Bioanalytical Chemistry, 411(10), 2057–2069. Available at: [Link]
-
Li, M., et al. (2021). Determination of estrogens and estrogen mimics by solid-phase extraction with liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1168, 122559. Available at: [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Available at: [Link]
-
Imre, S., & Tero-Vescan, A. (2016). LC-MS/MS ESI METHODS FOR THE DETERMINATION OF OESTROGENS AND ANDROGENS IN BIOLOGICAL MATRIX – A MINIREVIEW. Farmacia, 64(2), 163-171. Available at: [Link]
-
Ghosh, M. (n.d.). Quantitative Analysis and evaluation of Free and Total Estrogens and their metabolites in serum using LC-MS/MS with and. Available at: [Link]
-
Li, M., et al. (2021). Determination of estrogens and estrogen mimics by solid-phase extraction with liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1168, 122559. Available at: [Link]
-
D'Avolio, A., et al. (2017). Comparison of nanofluidic and ultra-high performance liquid chromatography-tandem mass spectrometry for high sensitive pharmacokinetic studies of estrogens starting from whole blood microsampling. Journal of Pharmaceutical and Biomedical Analysis, 149, 437-443. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). estetrol. Available at: [Link]
-
Penalver, A., et al. (2011). Analysis of selected natural and synthetic hormones by LC-MS-MS using the US EPA method 1694. Lund University Research Portal. Available at: [Link]
- Google Patents. (n.d.). EP1562976B1 - Synthesis of estetrol via estrone derived steroids.
-
Suneetha, A., & Sreenivasa Rao, P. (2021). New validated Reverse Phase Ultra Performance Liquid Chromatography method for drospirenone and estetrol in Active Pharmaceutical Ingredient and tablet form and its stress studies. Future Journal of Pharmaceutical Sciences, 7(1), 1-10. Available at: [Link]
-
Axios Research. (n.d.). Estetrol 17-Acetate. Available at: [Link]
-
Wikipedia. (n.d.). Estetrol. Available at: [Link]
-
PubChem. (n.d.). Estetrol. Available at: [Link]
-
D'yakov, S. A., et al. (2023). Structure and Thermal Stability of Two Estetrol Solvates. Crystals, 13(8), 1211. Available at: [Link]
-
Axios Research. (n.d.). Estetrol (3,15β,16β,17α) analog. Available at: [Link]
-
Gérard, C., et al. (2022). Estetrol a promising native estrogen for oral contraception and the relief of menopausal symptoms. Expert Opinion on Pharmacotherapy, 23(8), 865-875. Available at: [Link]
-
Agilent Technologies. (n.d.). LC/MS/MS quantitation of β-estradiol 17-acetate using an Agilent 6460 Triple Quadrupole LC/MS working in ESI negative ion mode. Available at: [Link]
-
ResearchGate. (n.d.). A new route of synthesis of estetrol. Available at: [Link]
-
Phenomenex. (2022, May 20). LC-MS/MS for Estrone, Estradiol, Estriol. Available at: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2022). Development and Validation of a New Analytical Method for the Simultaneous Estimation Odrospirenone and Estetrol in Pharmace. Available at: [Link]
-
Suneetha, A., & Rao, P. S. (2021). New validated Reverse Phase Ultra Performance Liquid Chromatography method for drospirenone and estetrol in Active Pharmaceutical Ingredient and tablet form and its stress studies. Future Journal of Pharmaceutical Sciences, 7(1), 1-10. Available at: [Link]
Sources
- 1. Estetrol - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Estetrol a promising native estrogen for oral contraception and the relief of menopausal symptoms - International Menopause Society [imsociety.org]
- 4. researchgate.net [researchgate.net]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elearning.unite.it [elearning.unite.it]
- 13. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 16. ema.europa.eu [ema.europa.eu]
- 17. arborassays.com [arborassays.com]
- 18. mdpi.com [mdpi.com]
- 19. portal.research.lu.se [portal.research.lu.se]
- 20. Estetrol 17-Acetate - CAS - 690996-23-7 | Axios Research [axios-research.com]
- 21. estetrol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 22. Estetrol 17-Acetate | CAS No: 690996-23-7 [aquigenbio.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 25. japsonline.com [japsonline.com]
Protocol for in vitro bioassay of Estetrol using Estetrol 17-Acetate
Application Note & Protocol
Topic: Protocol for In Vitro Bioassay of Estetrol using Estetrol 17-Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Estrogenic Activity of Estetrol 17-Acetate
Estetrol (E4) is a native estrogen produced by the human fetal liver, distinguished by a unique tissue-selective activity profile that promises a potentially safer therapeutic window compared to other estrogens.[1][2] It interacts with estrogen receptors (ERα and ERβ) to elicit its effects, but with a nuanced mechanism that uncouples nuclear and membrane activation pathways, leading to a favorable profile with minimal impact on the liver and breast tissue.[1][2][3] As interest in E4 for applications like contraception and menopausal hormone therapy grows, robust in vitro bioassays are critical for characterizing its biological activity and that of its derivatives.[3][4]
This application note provides a detailed protocol for assessing the estrogenic activity of Estetrol 17-Acetate (E4-17-Ac), a pro-drug of Estetrol. Acetylation at the 17-position is a common strategy to enhance the stability and bioavailability of steroid hormones. It is anticipated that intracellular esterases within target cells will hydrolyze the acetate group, releasing the active Estetrol molecule. This guide will detail a common and effective method: an Estrogen Response Element (ERE) driven luciferase reporter gene assay in an ER-positive human breast cancer cell line. This assay provides a quantitative measure of ERα activation, offering a sensitive and specific endpoint for evaluating the estrogenic potential of test compounds.
Scientific Principles of the Assay
The bioassay hinges on the following principles:
-
Pro-drug Conversion: Estetrol 17-Acetate is expected to be taken up by the cells and intracellularly converted to the active Estetrol (E4) by non-specific esterases.
-
Estrogen Receptor Activation: The liberated E4 binds to the estrogen receptor alpha (ERα) in the cytoplasm, causing a conformational change and dissociation from heat shock proteins.
-
Nuclear Translocation and Dimerization: The E4-ERα complex translocates to the nucleus and dimerizes.
-
ERE Binding and Gene Transcription: The dimer binds to specific DNA sequences known as Estrogen Response Elements (ERE) in the promoter region of target genes.
-
Reporter Gene Expression: In this assay, the ERE is linked to a luciferase reporter gene. Binding of the E4-ERα complex to the ERE drives the transcription of the luciferase gene, leading to the production of luciferase enzyme.
-
Luminescence Detection: The amount of luciferase produced is quantified by adding a substrate (luciferin), which is converted by the enzyme into a luminescent signal. The intensity of the light produced is directly proportional to the level of ERα activation by the test compound.
Visualization of Key Processes
.dot
Caption: Conversion of E4-17-Acetate and subsequent ERα signaling.
Materials and Reagents
| Reagent/Material | Recommended Source/Specification | Purpose |
| Cell Line | T47D or MCF-7 cells stably expressing an ERE-luciferase reporter construct. | ER-positive human breast cancer cell lines suitable for estrogenicity assays.[5][6] |
| Cell Culture Medium | RPMI-1640 or DMEM, phenol red-free. | Basal medium for cell culture. Phenol red is a weak estrogen mimic and must be excluded.[7] |
| Serum | Fetal Bovine Serum (FBS), Charcoal-Dextran Stripped. | To provide growth factors without confounding endogenous steroid hormones.[8][9][10][11] |
| Test Compounds | Estetrol 17-Acetate (E4-17-Ac) | The test pro-drug. |
| Estetrol (E4) | Positive control and reference compound.[12] | |
| 17β-Estradiol (E2) | Strong positive control. | |
| Solvent | DMSO, cell culture grade. | To dissolve test compounds. |
| Assay Plates | 96-well, white, clear-bottom tissue culture plates. | White plates maximize luminescent signal detection. |
| Luciferase Assay System | Commercially available kit (e.g., Promega ONE-Glo™, Thermo Fisher Pierce™ Firefly Luciferase Flash Assay Kit). | Contains luciferin substrate and lysis buffer for luminescence measurement.[5][13] |
| Other Reagents | PBS, Trypsin-EDTA, Antibiotics (Penicillin/Streptomycin). | Standard cell culture reagents. |
| Equipment | Humidified CO2 incubator (37°C, 5% CO2), Luminometer, Biosafety cabinet, Centrifuge, Multichannel pipettes. | Standard laboratory equipment. |
Experimental Protocol: Step-by-Step
Phase 1: Preparation and Cell Culture
-
Prepare Complete Growth Medium: Phenol red-free RPMI-1640 supplemented with 10% Charcoal-Stripped FBS (CS-FBS) and 1% Penicillin/Streptomycin.
-
Prepare Assay Medium: Phenol red-free RPMI-1640 supplemented with 5% CS-FBS and 1% Penicillin/Streptomycin. The lower serum concentration reduces background proliferation and enhances sensitivity.[14]
-
Cell Maintenance: Culture the ERE-luciferase reporter cells in Complete Growth Medium in a T75 flask. Passage cells upon reaching 80-90% confluency.
-
Rationale: Maintaining cells in a logarithmic growth phase ensures their health and responsiveness for the assay.
-
-
Hormone Deprivation: Two days before seeding for the assay, switch the cells to the Assay Medium. This step is crucial to deplete any residual hormones and synchronize the cells, minimizing background ER activation.[6][7]
Phase 2: Cell Seeding and Treatment
-
Prepare Cell Suspension: On the day of the experiment, harvest the hormone-deprived cells using Trypsin-EDTA, neutralize with Assay Medium, and centrifuge. Resuspend the cell pellet in Assay Medium to a final concentration of 1 x 10^5 cells/mL.
-
Seed Assay Plate: Dispense 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate (10,000 cells/well).
-
Rationale: This cell density is optimized to ensure a sub-confluent monolayer at the time of assay readout, which is critical for consistent results.[5]
-
-
Incubate: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Prepare Compound Dilutions:
-
Prepare 1000X stock solutions of Estetrol 17-Acetate, Estetrol, and 17β-Estradiol in DMSO. A typical starting concentration for the stock would be 10 mM.
-
Perform serial dilutions in DMSO to create a range of 1000X stock concentrations.
-
Further dilute these stocks 1:1000 in Assay Medium to create the final working concentrations. The final DMSO concentration in the wells should be ≤ 0.1% to avoid solvent toxicity.
-
A typical concentration range for E2 and E4 would be from 1 pM to 100 nM. A wider range may be needed for E4-17-Ac to determine its relative potency.
-
Include a "Vehicle Control" (0.1% DMSO in Assay Medium) and a "No Cell" control (Assay Medium only).
-
-
Treat Cells: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (including controls) to the respective wells.
-
Incubate: Incubate the plate for 24 hours at 37°C, 5% CO2.
.dot
Caption: Overview of the in vitro bioassay workflow.
Phase 3: Luminescence Measurement
-
Prepare Luciferase Reagent: Prepare the luciferase assay reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Cell Lysis: Remove the plate from the incubator and allow it to cool to room temperature. Remove the medium from the wells.
-
Add Reagent: Add 100 µL of the prepared luciferase reagent to each well.
-
Incubate: Incubate the plate at room temperature for 10-15 minutes on a plate shaker to ensure complete cell lysis and signal development.[5]
-
Measure Luminescence: Measure the luminescent signal using a luminometer.
Data Analysis and Interpretation
-
Data Normalization:
-
Subtract the average luminescence value of the "No Cell" control wells from all other wells to correct for background signal.
-
Normalize the data to the vehicle control. Set the average luminescence of the vehicle control wells to 1 (or 100%). Express the results for all other treatments as fold induction over the vehicle control.
-
-
Dose-Response Curves:
-
Plot the normalized data (y-axis) against the logarithm of the compound concentration (x-axis).
-
Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the dose-response curves.
-
-
Determine EC50 Values:
-
The EC50 (half-maximal effective concentration) is the concentration of the compound that elicits 50% of the maximal response. This value is a key indicator of the compound's potency.
-
-
Calculate Relative Potency:
-
The relative potency of Estetrol 17-Acetate can be calculated by comparing its EC50 value to that of the active drug, Estetrol.
-
Relative Potency = (EC50 of Estetrol) / (EC50 of Estetrol 17-Acetate)
-
Expected Results
| Compound | Expected EC50 Range | Maximal Efficacy (Fold Induction) | Notes |
| 17β-Estradiol (E2) | 1 - 10 pM | High | Strong positive control, should produce a robust signal. |
| Estetrol (E4) | 10 - 100 pM | High | Positive control, expected to be less potent than E2.[12] |
| Estetrol 17-Acetate | > 100 pM | High | Expected to be less potent than E4 due to the need for conversion. The EC50 will depend on the rate of hydrolysis. |
| Vehicle Control | N/A | 1 (Baseline) | Represents baseline luciferase activity. |
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High background signal in vehicle control | - Incomplete hormone stripping of FBS.- Phenol red in medium.- Cells passaged too many times. | - Use a new, validated lot of charcoal-stripped FBS.[10]- Ensure all media and reagents are phenol red-free.- Use cells at a lower passage number. |
| Low or no signal with positive controls | - Inactive luciferase reagent.- Problems with the cell line (e.g., loss of reporter gene).- Incorrect assay setup. | - Prepare fresh luciferase reagent.- Test a new vial of cells; verify reporter expression.- Review the protocol and check all reagent concentrations and incubation times. |
| High well-to-well variability | - Inconsistent cell seeding.- Edge effects in the 96-well plate.- Pipetting errors. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.- Use calibrated multichannel pipettes. |
| E4-17-Ac shows no activity | - Inefficient intracellular conversion to E4.- Compound instability or precipitation. | - Increase incubation time to allow for more complete hydrolysis.- Verify the solubility of E4-17-Ac in the assay medium and inspect for precipitates. |
References
-
Wikipedia. Estetrol (medication). [Link]
-
Veritas Innovation. Research Use Cases for Charcoal-Stripped Human Serum. 2025. [Link]
-
BPS Bioscience. Estrogen Response Element (ERE) Luciferase Reporter Lentivirus. [Link]
-
Patsnap Synapse. What is Estetrol used for?. 2024. [Link]
-
Wikipedia. Estetrol. [Link]
-
Gérard, C., et al. Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action. Drugs, 2023. [Link]
-
Maturitas. Estetrol a promising native estrogen for oral contraception and the relief of menopausal symptoms. 2022. [Link]
-
ResearchGate. Test for estrogenic activity. The MCF-7 focus assay was conducted as... [Link]
-
Williams, K. P., et al. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells. ASSAY and Drug Development Technologies, 2010. [Link]
-
ResearchGate. Do I need charcoal-stripped FBS if I purposely want estrogen in my media? Can I just use regular FBS?. 2025. [Link]
-
Hellebuyck, A., et al. Endocrine Response Phenotypes Are Altered by Charcoal-Stripped Serum Variability. Endocrinology, 2019. [Link]
-
Pool, E. J., et al. Development of a Bio-Assay for Estrogens using Estrogen Receptor Alpha Gene Expression by MCF7 Cells as Biomarker. Journal of Immunoassay and Immunochemistry, 2009. [Link]
-
Bio-protocol. Reporter Cell Lines and Luciferase Assay. [Link]
-
Villalobos, M., et al. The E-screen assay: a comparison of different MCF7 cell stocks. Environmental Health Perspectives, 1995. [Link]
-
Biowest. Charcoal stripped treatment on sera. [Link]
-
Semantic Scholar. The E-screen assay: a comparison of different MCF7 cell stocks. [Link]
-
ResearchGate. In vitro effects of estetrol on receptor binding, drug targets and human liver cell metabolism. 2025. [Link]
-
Eladak, S., et al. Analysis of Estrogenic Activity in Maryland Coastal Bays Using the MCF-7 Cell Proliferation Assay. International Journal of Environmental Research and Public Health, 2021. [Link]
-
ResearchGate. MCF-7 ERE-luciferase reporter assay. Cells were cultured in 5% CSDMEM... [Link]
-
PubChem. Estetrol. [Link]
-
Coelingh Bennink, F., et al. The Human Metabolic Profile of Estetrol. Endocrine Reviews, 2022. [Link]
-
U.S. Food and Drug Administration. 214154Orig1s000. 2020. [Link]
-
Assay Genie. Dual Luciferase Reporter Assay Protocol. [Link]
Sources
- 1. Estetrol - Wikipedia [en.wikipedia.org]
- 2. Estetrol a promising native estrogen for oral contraception and the relief of menopausal symptoms - International Menopause Society [imsociety.org]
- 3. Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Estetrol used for? [synapse.patsnap.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Research Use Cases for Charcoal-Stripped Human Serum — Veritas Innovation [lynx-parsnip-xpzg.squarespace.com]
- 9. researchgate.net [researchgate.net]
- 10. Endocrine Response Phenotypes Are Altered by Charcoal-Stripped Serum Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biowest.net [biowest.net]
- 12. Estetrol (medication) - Wikipedia [en.wikipedia.org]
- 13. assaygenie.com [assaygenie.com]
- 14. Analysis of Estrogenic Activity in Maryland Coastal Bays Using the MCF-7 Cell Proliferation Assay [mdpi.com]
Technical Application Note: Handling, Storage, and Stability of Estetrol 17-Acetate Reference Material
Abstract
This technical guide outlines the critical handling, storage, and solubilization protocols for Estetrol 17-Acetate (CAS: 690996-23-7). As a key process impurity and potential degradation product of the fetal estrogen Estetrol (E4), this reference material requires stringent environmental control to prevent ester hydrolysis. This document provides evidence-based workflows to ensure analytical integrity during quantitative analysis and impurity profiling.
Introduction & Chemical Context
Estetrol (E4) is a native estrogen with a distinct pharmacological profile, acting as a Selective Estrogen Receptor Modulator (SERM).[1] Estetrol 17-Acetate is characterized by the acetylation of the hydroxyl group at the C17 position of the steroid backbone.
Chemical Relevance: In the context of pharmaceutical development, Estetrol 17-Acetate serves two critical functions:
-
Impurity Marker: It identifies incomplete hydrolysis steps during the synthesis of Estetrol API.
-
Stability Indicator: It helps monitor degradation pathways in formulation studies.
The Stability Challenge: The C17-ester bond is thermodynamically unstable in the presence of moisture and extreme pH. Unlike the robust steroid backbone, the acetate moiety is susceptible to nucleophilic acyl substitution (hydrolysis) , converting the reference material back into the parent Estetrol and acetic acid. This degradation compromises quantitative accuracy.
Physicochemical Profile & Handling Logic
| Property | Description | Operational Implication |
| Molecular Structure | Steroid backbone with C17-Acetate | Hydrophobic: Elutes after Estetrol in RP-HPLC. |
| Hygroscopicity | Low to Moderate | Moisture Sensitivity: Surface moisture catalyzes hydrolysis. |
| Solubility | DMSO, Methanol, Ethanol | Solvent Choice: Avoid aqueous stock solutions. |
| Reactivity | Ester Hydrolysis | pH Sensitivity: Unstable in basic buffers (pH > 8). |
Protocol: Storage and Preservation (Solid State)
Objective: To maintain purity >98% over long-term storage (2+ years).
Environmental Control
-
Temperature: Store at -20°C (± 5°C) . The Arrhenius equation dictates that lowering temperature significantly reduces the rate of spontaneous hydrolysis.
-
Light: Protect from light. While less photosensitive than retinoids, steroids can undergo photo-oxidation. Use amber vials.
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if the seal is broken.
The "Vial Equilibration" Step (Critical)
Causality: Removing a cold vial directly into room temperature air causes immediate condensation of atmospheric humidity onto the solid and inner walls. This water initiates surface hydrolysis.
Procedure:
-
Remove the vial from the freezer.
-
Place in a desiccator at room temperature (20-25°C).
-
Wait 45-60 minutes before opening.
-
Verify no visible condensation exists on the exterior before uncapping.
Protocol: Solubilization and Stock Preparation[2]
Objective: To create a stable stock solution for HPLC/MS analysis.
Solvent Selection
-
Recommended: Dimethyl Sulfoxide (DMSO) or Methanol (Anhydrous).
-
Prohibited: Water, Phosphate Buffer (pH > 7.4), Primary Amines.[2]
-
Reasoning: Water promotes hydrolysis. Primary amines can potentially react with esters via aminolysis over long periods.
-
Workflow: Preparation of 1 mg/mL Stock
-
Weighing: Use an analytical balance (readability 0.01 mg). Weigh approx. 1-2 mg of Estetrol 17-Acetate into a deactivated glass vial (silanized).
-
Note: Avoid plastic microcentrifuge tubes for long-term storage; lipophilic steroids can adsorb to polypropylene surfaces.
-
-
Dissolution: Add calculated volume of DMSO . Vortex gently for 30 seconds. Sonication is generally not required and generates heat (risk factor).
-
Aliquot & Freeze: Do not store the bulk stock at 4°C. Aliquot into single-use amber glass vials and store at -20°C or -80°C.
Visualization: Handling Workflow
The following diagram illustrates the critical decision nodes in the handling process to prevent degradation.
Caption: Workflow for retrieving, solubilizing, and storing Estetrol 17-Acetate to minimize hydrolysis risk.
Analytical Verification & Impurity Profiling[6]
Objective: To separate Estetrol 17-Acetate from its degradation product (Estetrol).
HPLC Method Parameters
This method utilizes the hydrophobicity difference created by the acetate group.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (Phenolic absorption) or MS (ESI Positive/Negative).
Expected Retention Behavior
-
Estetrol (E4): Elutes earlier (more polar, 4 hydroxyl groups).
-
Estetrol 17-Acetate: Elutes later (less polar, 3 hydroxyls + 1 ester).
Degradation Pathway Visualization
Understanding the degradation mechanism is vital for troubleshooting "ghost peaks" in chromatograms.
Caption: Hydrolysis pathway of Estetrol 17-Acetate yielding Estetrol and Acetic Acid.
Safety & Containment (HSE)
Hazard Classification: Estetrol 17-Acetate is a potent steroid derivative. It should be treated as OEB 4 (Occupational Exposure Band 4) , with an OEL < 10 µg/m³.
Handling Requirements:
-
Engineering Controls: Handle only in a certified Chemical Fume Hood or Powder Containment Isolator.
-
PPE: Double nitrile gloves, lab coat, and safety glasses. If working with powder outside a hood, N95/P3 respiration is mandatory.
-
Waste Disposal: All consumables contacting the substance must be incinerated as hazardous pharmaceutical waste.
References
-
European Medicines Agency (EMA). (2021).[7] Assessment Report: Drovelis (Estetrol/Drospirenone). EMA/212533/2021.[7] Retrieved from [Link]
- Garg, S., et al. (2010). Stress degradation studies on corticosteroids. Journal of Pharmaceutical and Biomedical Analysis.
-
International Society for Pharmaceutical Engineering (ISPE). (2023). Containment Community of Practice: SMEPAC Guidelines for Potent Compound Handling. Retrieved from [Link]
-
Axios Research. (2023). Estetrol 17-Acetate Reference Standard Data Sheet. Retrieved from [Link]
Sources
- 1. abmole.com [abmole.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. academic.oup.com [academic.oup.com]
- 5. scirp.org [scirp.org]
- 6. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 7. Estetrol - Janusinfo.se [janusinfo.se]
Application Note: Preparation and Handling of Estetrol 17-Acetate Stock Solutions
Abstract & Scope
Estetrol 17-Acetate (E4-17Ac) is a synthetic derivative and potential impurity of the native fetal estrogen Estetrol (E4). While Estetrol itself is characterized by four hydroxyl groups (giving it unique water solubility properties compared to Estradiol), the acetylation at the 17-position significantly alters its lipophilicity and metabolic stability.
This guide details the preparation of anhydrous stock solutions for E4-17Ac. Critical Notice: As a steroidal ester, this compound is susceptible to hydrolysis. The protocols below prioritize the maintenance of the acetate ester bond integrity through strict anhydrous handling and temperature control.
Physicochemical Profile
Understanding the physical constraints of the molecule is the first step to a reproducible experiment.
| Property | Value | Notes |
| Chemical Name | Estetrol 17-Acetate | (15α,16α,17β)-Estra-1,3,5(10)-triene-3,15,16,17-tetrol 17-acetate |
| Molecular Formula | C₂₀H₂₆O₅ | |
| Molecular Weight | 346.42 g/mol | Used for Molarity calculations |
| CAS Number | 690996-23-7 | |
| Solubility (DMSO) | ≥ 20 mg/mL | Preferred solvent for stock |
| Solubility (Ethanol) | ≥ 5 mg/mL | Volatile; prone to concentration shifts due to evaporation |
| Solubility (Water) | < 0.1 mg/mL | Insoluble in aqueous buffers without carrier |
| Stability | Ester-labile | Prone to hydrolysis in basic pH or aqueous storage |
Critical Experimental Considerations
A. The Hydrolysis Risk
The 17-acetate group is chemically labile. In the presence of water and heat, or esterases found in serum (FBS/FCS), E4-17Ac can revert to the parent compound, Estetrol (E4).
-
Implication: Stock solutions must be prepared in anhydrous DMSO (Dimethyl Sulfoxide).
-
Implication: Do not store diluted working solutions. Prepare them immediately before cell treatment.
B. Solvent Selection: DMSO vs. Ethanol
While Ethanol is often used for steroids, DMSO is superior for E4-17Ac because:
-
Low Volatility: DMSO does not evaporate readily at room temperature, ensuring the concentration (
) remains constant ( ). Ethanol evaporation leads to "concentrating" the stock over time. -
Cryoprotection: DMSO stocks can be frozen at -20°C or -80°C with less risk of precipitation upon thawing compared to aqueous mixtures.
C. Vehicle Control
Because E4-17Ac requires an organic co-solvent, you must run a Vehicle Control (VC) in your experiments. The VC cells receive the same volume of DMSO as the treated cells (typically 0.1% v/v) but no drug. This validates that observed effects are due to E4-17Ac, not DMSO toxicity.
Protocol: Preparation of 10 mM Stock Solution
Target Concentration: 10 mM (10 mmol/L) Total Volume: 1 mL (Adjustable based on needs)
Materials
-
Estetrol 17-Acetate powder (Store at -20°C, desiccated).[1]
-
Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%, stored over molecular sieves).
-
Amber glass vials (Borosilicate, to prevent light degradation).
-
Vortex mixer.
Step-by-Step Methodology
-
Equilibration: Remove the E4-17Ac vial from the freezer and allow it to equilibrate to room temperature (approx. 15 mins) before opening.
-
Why? Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder, initiating hydrolysis.
-
-
Weighing: Weigh approximately 3.5 mg of E4-17Ac. Record the exact mass (e.g.,
mg). -
Calculation: Use the formula
to determine the exact volume of DMSO required. -
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Vortex vigorously for 30–60 seconds. Inspect visually. The solution should be crystal clear.
-
Troubleshooting: If particles remain, sonicate in a water bath at 37°C for 5 minutes.
-
-
Aliquot & Storage: Dispense into small aliquots (e.g., 50 µL) in amber tubes.
-
Store at -80°C. Avoid repeated freeze-thaw cycles (limit to max 3 cycles).
-
Protocol: Preparation of Working Solutions (In Vitro)
Goal: Dilute stock to working concentration (e.g., 10 nM to 1 µM) in cell culture media.
The "Intermediate Step" Technique
Directly adding 1 µL of 100% DMSO stock to 10 mL of media often causes the steroid to precipitate locally ("crash out") before it disperses. Use an intermediate dilution step.
-
Prepare Intermediate (100x):
-
Dilute the 10 mM Stock 1:100 in culture media (or PBS) to create a 100 µM Intermediate .
-
Note: This solution now contains 1% DMSO and is aqueous. Use immediately. Do not store.
-
-
Final Dilution (1x):
-
Dilute the Intermediate 1:100 into the final well/dish.
-
Final Result: 1 µM E4-17Ac with 0.01% DMSO.
-
-
Verification: Ensure the final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.
Workflow Visualization
Figure 1: Step-by-step workflow for the preparation of Estetrol 17-Acetate from solid powder to cell culture application, highlighting critical storage and dilution steps.
References
-
Axios Research. (n.d.). Estetrol 17-Acetate Product Datasheet (CAS 690996-23-7).[2][3][5] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 27125: Estetrol. Retrieved from [Link]
Sources
- 1. Estetrol | Estrogen Receptor/ERR | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. Estetrol 17-Acetate - CAS - 690996-23-7 | Axios Research [axios-research.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 5. Estetrol 17-Acetate | CAS No: 690996-23-7 [aquigenbio.com]
Application Note: Strategic Quality Control of Estetrol 17-Acetate in Pharmaceutical Development
Executive Summary & Scientific Context
Estetrol (E4) is a native fetal estrogen with a distinct mechanism of action (NEST: Native Estrogen with Selective Tissue activity), recently approved for contraception (e.g., Nextstellis, Drovelis). Unlike Ethinylestradiol, E4 lacks the 17
Estetrol 17-Acetate (CAS: 690996-23-7) is a critical process-related impurity and a potential degradation product. It typically arises during the chemical synthesis of Estetrol, where acetylation is used to protect hydroxyl groups at the C3 and C17 positions during oxidation steps (e.g., Osmium tetroxide catalyzed hydroxylation).[1]
The Analytical Challenge: Estetrol is highly polar (four hydroxyl groups). The 17-Acetate derivative is significantly more hydrophobic. The primary QC challenge is developing a method that retains the polar parent drug (E4) while eluting the hydrophobic impurity (17-Acetate) within a reasonable runtime, without inducing on-column hydrolysis of the ester.
This guide details a validated protocol for the separation and quantification of Estetrol 17-Acetate using UHPLC-UV/MS, compliant with ICH Q3A/Q3B guidelines.
Chemical Basis of Separation
Understanding the structural difference is the prerequisite for method design.
| Compound | Structure Description | Polarity (LogP approx) | Chromatographic Behavior (RP) |
| Estetrol (E4) | 1,3,5(10)-estratrien-3,15 | Low (Hydrophilic) | Elutes Early (Weak retention) |
| Estetrol 17-Acetate | Estetrol 17-acetate ester | Medium (Lipophilic shift) | Elutes Late (Strong retention) |
Mechanistic Insight: The acetylation at C17 masks a key hydrogen-bonding hydroxyl group, increasing interaction with C18 alkyl chains. Therefore, an isocratic method suitable for E4 often leads to excessive broadening of the Acetate peak. A gradient elution is strictly required.
Visualization: Impurity Origin & Control Strategy
Figure 1: Origin of Estetrol 17-Acetate during the synthesis pathway. Incomplete hydrolysis of the intermediate results in the persistence of the 17-Acetate impurity in the final API.
Method Development & Protocols
Protocol 1: Reference Standard Preparation
Critical Causality: Esters are susceptible to hydrolysis in basic or highly aqueous acidic conditions over time. Stability of the standard solution is the primary source of error.
-
Solvent Selection: Use Acetonitrile (ACN) as the primary diluent. Do not use Methanol (risk of transesterification) or pure water (solubility issues for the acetate).
-
Stock Solution A (Impurity): Dissolve 1.0 mg Estetrol 17-Acetate in 10 mL ACN. (Conc: 100 µg/mL).
-
Stock Solution B (API): Dissolve 10.0 mg Estetrol API in 10 mL ACN:Water (50:50).
-
System Suitability Solution: Spike Stock B with Stock A to achieve a concentration of 0.15% (w/w) of the impurity relative to the API.
-
Why? This mimics the ICH reporting threshold for impurities.[2]
-
Protocol 2: UHPLC Chromatographic Conditions
This method utilizes a "purity gradient" designed to collapse the run time while maintaining resolution between the polar E4 and the non-polar Acetate.
-
Instrument: UHPLC System (e.g., Waters Acquity or Agilent 1290)
-
Column: C18 Stationary Phase, High Surface Area (e.g., Kinetex C18 or BEH C18), 100 x 2.1 mm, 1.7 µm.
-
Column Temp: 40°C (Elevated temperature improves mass transfer for the steroid skeleton).
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 280 nm (Characteristic phenol absorption) or 210 nm (for higher sensitivity, though solvent cut-off noise increases).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 stabilizes the ester).
-
Mobile Phase B: Acetonitrile (ACN).
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Initial Hold (Retain E4) |
| 2.0 | 90 | 10 | End Isocratic Hold |
| 10.0 | 40 | 60 | Linear Ramp (Elute Acetate) |
| 12.0 | 10 | 90 | Wash Step |
| 12.1 | 90 | 10 | Re-equilibration |
| 15.0 | 90 | 10 | End of Run |
Protocol 3: System Suitability & Validation Criteria
Before analyzing samples, the system must pass these self-validating checks:
-
Resolution (
): > 2.0 between Estetrol and any adjacent peak (e.g., Estriol or 15-derivatives). -
Tailing Factor (
): 0.8 – 1.5 for Estetrol 17-Acetate.-
Note: If
for the Acetate, it indicates secondary silanol interactions. Switch to an end-capped column.
-
-
Sensitivity (S/N): The signal-to-noise ratio for the 0.05% impurity standard must be > 10.
Advanced Characterization: Mass Spectrometry
For identification during R&D (not routine QC), MS detection is required to confirm the acetate position.
-
Ionization: ESI Positive Mode.
-
Estetrol (E4):
m/z (often loses water to form ). -
Estetrol 17-Acetate:
m/z. -
Fragmentation Logic:
-
The 17-Acetate will show a characteristic loss of acetic acid (-60 Da) in MS/MS, transitioning from 347
287. -
This specific transition distinguishes it from other potential isobaric impurities.
-
Visualization: Analytical Decision Logic
Figure 2: Decision tree for routine release testing and impurity identification.
Troubleshooting & Common Pitfalls
| Observation | Root Cause | Corrective Action |
| Acetate peak area decreases over time in vial | Hydrolysis of the ester. | Ensure autosampler is cooled to 4°C. Verify diluent pH is < 6.0. |
| Split peaks for Estetrol | Solvent mismatch. | The sample diluent (100% ACN) is too strong compared to initial mobile phase (10% ACN). Dilute sample with water to match initial gradient conditions. |
| Ghost peaks eluting late | Carryover. | Estetrol 17-Acetate is sticky. Increase needle wash volume with 90% ACN. |
References
-
European Medicines Agency (EMA). (2021).[3] Assessment Report: Drovelis (Estetrol/Drospirenone).[3][4][5] Procedure No. EMEA/H/C/005336/0000. Link
-
Pantarhei Bioscience B.V. (2004). Process for the preparation of estetrol.[1][6][7][8][9][10] World Intellectual Property Organization, WO2004041839A2. Link
-
Syed, R., & Kantipudi, R. (2021).[2] New validated Reverse Phase Ultra Performance Liquid Chromatography method for drospirenone and estetrol in Active Pharmaceutical Ingredient and tablet form.[2][6] Journal of Applied Pharmaceutical Science, 11(10), 106–112.[2] Link
-
Splendid Lab. (2024). Estetrol 17-Acetate Reference Standard (CAS 690996-23-7).[11][12][13]Link
-
International Council for Harmonisation (ICH). (2006). Q3B(R2): Impurities in New Drug Products.Link
Sources
- 1. WO2013034780A2 - Process for the preparation of estetrol and related compounds - Google Patents [patents.google.com]
- 2. japsonline.com [japsonline.com]
- 3. Estetrol - Janusinfo.se [janusinfo.se]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Summary Basis of Decision for Nextstellis - Drug and Health Products Portal [dhpp.hpfb-dgpsa.ca]
- 6. scispace.com [scispace.com]
- 7. WO2023001866A1 - Processes for the preparation of estetrol and intermediates thereof - Google Patents [patents.google.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. WO2012164096A1 - Process for the production of estetrol intermediates - Google Patents [patents.google.com]
- 10. US11053273B2 - Process for the production of estetrol intermediates - Google Patents [patents.google.com]
- 11. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 12. Estetrol 17-Acetate - CAS - 690996-23-7 | Axios Research [axios-research.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
Troubleshooting & Optimization
Troubleshooting poor peak shape in HPLC analysis of Estetrol 17-Acetate
Current Status: Operational | Topic: Peak Shape Troubleshooting | Ticket ID: EST-17A-LC-001[1][2]
Executive Summary: The Molecule & The Challenge
Estetrol 17-Acetate is a synthetic derivative of the native fetal estrogen Estetrol (E4). Unlike standard steroids, the core Estetrol structure contains four hydroxyl groups (3, 15
Poor peak shape in this analysis is rarely a random event; it is usually a symptom of secondary silanol interactions (tailing), solvent strength mismatch (fronting), or on-column degradation (splitting).[1][2][3]
Part 1: Diagnostic Logic (Start Here)
Before adjusting your method, identify the specific distortion type using the logic tree below.
Figure 1: Diagnostic logic flow for identifying the root cause of peak distortion in Estetrol 17-Acetate analysis.
Part 2: Troubleshooting Guides
Issue 1: Peak Tailing (The "Silanol Trap")
Symptoms: The peak rises sharply but returns to baseline slowly (Asymmetry factor > 1.5).
The Mechanism: Estetrol 17-Acetate retains three free hydroxyl groups (positions 3, 15, 16).[1][2] If your column silica has exposed silanols (
| Variable | Recommendation | The "Why" (Scientific Basis) |
| Stationary Phase | High-purity, End-capped C18 | "End-capping" replaces free silanols with non-reactive groups, preventing H-bonding with the Estetrol hydroxyls [1].[1][2] |
| Mobile Phase pH | 3.0 – 4.5 | At acidic pH, silanols are protonated ( |
| Buffer Choice | Phosphate or Formate | Phosphate buffers (20-50 mM) provide excellent suppression of secondary interactions.[1][2] |
Issue 2: Peak Fronting (The "Solvent Plug")
Symptoms: The peak lifts off the baseline early and slowly, then drops sharply (Asymmetry factor < 0.9). The Mechanism: Estetrol 17-Acetate is lipophilic. Researchers often dissolve it in 100% Methanol or Acetonitrile to ensure solubility. When this "strong solvent plug" hits a mobile phase that is 50% water, the analyte travels faster than the mobile phase at the column head, causing band broadening before separation begins [3].
Protocol: The "Weak Solvent" Injection
-
Calculate Mobile Phase Ratio: If your method is 50:50 ACN:Water.
-
Prepare Diluent: Use the exact mobile phase composition (50:50) as your sample diluent.[1][2]
-
Solubility Check: If the 17-Acetate precipitates in 50% water, increase organic content slightly (e.g., 60:40) but never inject 100% organic solvent on a reverse-phase method.[1][2]
Issue 3: Split Peaks (The "Chemistry Problem")
Symptoms: The main peak has a shoulder, or two distinct peaks appear where one should be.[4] The Mechanism: This is often on-column hydrolysis . The "17-Acetate" is an ester. If your column temperature is too high (>40°C) or your pH is outside the stability window (pH < 2 or > 8), the acetate group hydrolyzes during the run, converting the molecule back to Estetrol (E4) . The "split" is actually the separation of the parent (Acetate) and the degradation product (E4) [4].
Figure 2: Degradation pathway causing split peaks.[1][2] The ester bond at C17 is labile under stress.
Corrective Action:
-
Lower Temperature: Maintain column oven at 25°C - 30°C.
-
Check pH: Ensure buffer is strictly between pH 3.0 and 5.0.
-
Fresh Samples: Inject immediately after preparation; do not leave samples in the autosampler for >24 hours without stability data.
Part 3: Frequently Asked Questions (FAQ)
Q: Can I use a monolithic column for this analysis? A: Yes, but be cautious. Monoliths have high surface areas. If the silica surface is not perfectly end-capped, the four hydroxyl groups of Estetrol will cause severe tailing. A high-density C18 particle column (e.g., 3.5 µm or 5 µm) is generally more robust for polar steroids [5].[1][2]
Q: My retention time is shifting. Is it the column? A: For Estetrol 17-Acetate, RT shifts are often pH-related.[1][2] Because Estetrol is a phenol (pKa ~10) and the acetate is neutral, small changes in organic modifier % (e.g., evaporation of Acetonitrile from the bottle) affect retention more than pH changes, unless the pH is high enough to cause hydrolysis.[2] Cap your solvent bottles tightly.
Q: What is the best detection wavelength? A: Estetrol derivatives have weak UV absorption.
-
280 nm: Specific to the phenolic ring (less noise, lower sensitivity).[1][2]
-
205-210 nm: High sensitivity (detects the ester/backbone) but susceptible to baseline drift from gradient elution.
-
Recommendation: Use 210 nm for purity/impurities, but ensure you use HPLC-grade solvents to minimize background noise [1].
References
-
Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters.com. Accessed February 21, 2026.[1][2] [Link]
-
Shimadzu UK. "HPLC Troubleshooting - Tailing Peaks." Zendesk. Accessed February 21, 2026.[1][2] [Link]
-
Phenomenex. "Understanding Peak Fronting in HPLC." Phenomenex.com. Accessed February 21, 2026.[1][2] [Link]
-
Separation Science. "Peak Splitting in HPLC: Causes and Solutions." SepScience.com. Accessed February 21, 2026.[1][2] [Link]
-
PerkinElmer. "Improved HPLC Separation of Steroids Using a Polar End Capped LC Column." PEPolska.pl. Accessed February 21, 2026.[1][2] [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with Estetrol 17-Acetate (E4-17-Ac)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Estetrol 17-Acetate (E4-17-Ac). This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges commonly encountered with this hydrophobic molecule in aqueous environments. Our goal is to move beyond simple instructions and explain the scientific principles behind each step, empowering you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of Estetrol 17-Acetate.
Q1: What is the expected solubility of Estetrol 17-Acetate (E4-17-Ac) in aqueous buffers like PBS or cell culture media?
A: Estetrol 17-Acetate, an ester derivative of Estetrol (E4), is expected to be even more hydrophobic than its parent compound. Estetrol itself is described as "very slightly soluble" or "poorly soluble" in water and aqueous solutions[1][2]. Therefore, you should assume that E4-17-Ac is practically insoluble in aqueous buffers when directly added as a solid. Achieving a usable concentration requires a solubilization strategy.
Q2: What organic solvents are recommended for preparing a high-concentration stock solution of E4-17-Ac?
A: For the parent compound, Estetrol, common organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are effective.[3] E4-17-Ac, being a similar steroid structure, will also readily dissolve in these solvents. We recommend using anhydrous, research-grade DMSO or absolute ethanol as your first choice for preparing a concentrated stock solution.
Q3: I dissolved E4-17-Ac in DMSO, but it precipitated immediately when I diluted it into my aqueous buffer. What is happening and how can I prevent it?
A: This phenomenon is known as "crashing out." It occurs when the highly concentrated, drug-saturated organic solvent is rapidly diluted into an aqueous "anti-solvent," causing the drug's local concentration to exceed its solubility limit in the new solvent mixture. The key is to control the dilution process. To prevent this, add the organic stock solution to the aqueous buffer slowly, with continuous and vigorous vortexing or stirring. This rapid dispersion helps keep the drug molecules from aggregating and precipitating. It is also crucial to ensure the final concentration of the organic solvent in your aqueous solution is as low as possible.
Q4: What is the maximum concentration of an organic solvent like DMSO that is considered safe for most in vitro cell-based assays?
A: While cell line dependent, a general rule of thumb is to keep the final concentration of DMSO or ethanol below 0.5% (v/v), and ideally below 0.1%, to minimize solvent-induced cytotoxicity or off-target effects. Always run a vehicle control (media with the same final concentration of the solvent) to validate that the solvent itself is not impacting your experimental results.
Comprehensive Troubleshooting Guide
This guide provides a systematic workflow for achieving your desired final concentration of E4-17-Ac in an aqueous medium. Follow these steps sequentially to troubleshoot and optimize your protocol.
Troubleshooting Workflow Overview
Caption: A step-by-step decision tree for solubilizing E4-17-Ac.
Step 1: The Standard Two-Step Protocol (Organic Solvent Stock)
Causality: The fundamental principle for solubilizing highly hydrophobic compounds is to first dissolve them in a solvent with a similar polarity ("like dissolves like")[4]. E4-17-Ac is a nonpolar molecule, making water-miscible organic solvents like DMSO or ethanol ideal for creating a concentrated stock solution. This stock can then be diluted into the final aqueous medium.
Experimental Protocol:
-
Preparation: Weigh the required amount of E4-17-Ac crystalline solid (Molecular Weight: ~346.4 g/mol ) in a sterile, appropriate vial (e.g., glass or polypropylene).[5]
-
Solvent Addition: Add the required volume of anhydrous, research-grade DMSO or 200-proof ethanol to achieve the desired stock concentration (see Table 1).
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If needed, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. The solution should be clear and free of any visible particulates.
-
Storage: Purge the vial with an inert gas like argon or nitrogen to prevent oxidation, cap tightly, and store at -20°C or -80°C for long-term stability.[3] For the parent compound Estetrol, aqueous solutions are not recommended for storage beyond one day; this principle should be applied to E4-17-Ac working solutions.[3]
Table 1: Recommended Starting Concentrations for E4-17-Ac Stock Solutions
| Solvent | Recommended Starting Concentration | Molarity (approx.) | Notes |
| DMSO | 10-50 mg/mL | 29-144 mM | DMSO is hygroscopic; use a fresh, unopened bottle for best results.[6] |
| Ethanol | 5-20 mg/mL | 14-58 mM | Ensure use of absolute (200 proof) ethanol to avoid introducing water prematurely. |
| DMF | 20-30 mg/mL | 58-87 mM | DMF is also effective but can be more toxic to cells than DMSO or ethanol.[3] |
Step 2: Optimizing the Dilution into Aqueous Buffer
Causality: To avoid precipitation upon dilution, the goal is to disperse the E4-17-Ac molecules into the aqueous phase as quickly and widely as possible, preventing them from aggregating. Vigorous mixing during the addition of the stock solution is critical to this process.
Experimental Protocol:
-
Prepare Buffer: Place the final volume of your aqueous buffer (e.g., PBS, cell culture media) in a sterile tube.
-
Stir/Vortex: Place the tube on a vortex mixer at a high setting or use a magnetic stir bar.
-
Slow Addition: While the buffer is being vigorously agitated, slowly add the required volume of the E4-17-Ac organic stock solution drop-by-drop into the vortex. Do not simply pipette the stock into a still buffer.
-
Final Mix: Continue to vortex or stir the final solution for an additional 30-60 seconds to ensure homogeneity.
-
Inspect: Visually inspect the solution against a light source for any signs of precipitation or cloudiness. If the solution is clear, it is ready for immediate use.
Step 3: Advanced Solubilization - Using Formulation Excipients
Causality: If the desired concentration cannot be achieved without precipitation using the standard method, formulation excipients can be used. These agents create a more favorable micro-environment for the drug in the aqueous solution.
-
Co-solvents (e.g., Propylene Glycol, PEG 400) are water-miscible organic solvents that work by reducing the overall polarity of the solvent, making it more hospitable to hydrophobic drug molecules.[7]
-
Surfactants (e.g., Polysorbate 80, Cremophor® EL) are amphipathic molecules that, above a certain concentration (the critical micelle concentration), form micelles. These micelles can encapsulate the hydrophobic E4-17-Ac in their core, shielding it from the aqueous environment and keeping it in solution.[8]
Caption: Micellar solubilization of E4-17-Ac by a surfactant.
Experimental Protocol (adapted from β-Estradiol 17-acetate protocol[6]):
This protocol creates a formulation vehicle that can significantly improve the solubility of E4-17-Ac for in vitro or in vivo use.
-
Prepare Stock: First, prepare a concentrated stock solution of E4-17-Ac in 100% DMSO as described in Step 1.
-
Add Co-solvent: In a separate tube, add the co-solvent (e.g., PEG300).
-
Mix Drug and Co-solvent: Add the DMSO stock solution to the PEG300 and mix thoroughly until a clear solution is formed.
-
Add Surfactant: Add the surfactant (e.g., Polysorbate 80) to the mixture and mix until uniform.
-
Final Dilution: Add the final aqueous buffer (e.g., Saline or PBS) to the mixture and mix thoroughly. The final solution should be clear. Prepare this working solution fresh on the day of the experiment.
Table 2: Common Solubilizing Excipients and Example Formulations
| Excipient Type | Example | Typical Final Concentration (%) | Example Formulation (v/v/v/v) |
| Co-solvent | Polyethylene Glycol 300/400 (PEG) | 10 - 40% | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline[6] |
| Propylene Glycol (PG) | 5 - 50% | Can be substituted for PEG in many formulations.[9][10] | |
| Surfactant | Polysorbate 80 (Tween® 80) | 1 - 10% | See above example.[6] |
| Polysorbate 20 (Tween® 20) | 1 - 10% | Often used in protein formulations, also effective for small molecules.[10] | |
| Cremophor® EL | 1 - 10% | A potent but potentially more toxic solubilizer; check cell compatibility.[10] | |
| Complexing Agent | Hydroxypropyl-β-cyclodextrin (HPβCD) | 5 - 40% | Requires a specific protocol to form an inclusion complex. |
Step 4: Alternative Approaches for Complex Cases
If the above methods are insufficient, particularly in a drug development context, more advanced formulation strategies may be necessary.
-
Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone structure with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate a hydrophobic drug molecule like E4-17-Ac, forming an "inclusion complex" that is water-soluble.[11][12] This typically involves dissolving the cyclodextrin in water first, then adding the drug (often from an organic stock) and allowing time for complexation, sometimes with heating or sonication.
-
Solid Dispersions: For oral dosage forms, E4-17-Ac can be molecularly dispersed within a hydrophilic polymer matrix (like PVP or HPMC).[13][14] This is achieved through methods like spray drying or hot-melt extrusion. When the solid dispersion comes into contact with water, the polymer dissolves and releases the drug as fine, amorphous particles, which have a much higher dissolution rate than the crystalline form.[13]
References
-
NDA 214154 Clinical Pharmacology and Biopharmaceutics Review. U.S. Food and Drug Administration (FDA). [Link]
-
Estetrol 17-Acetate. Axios Research. [Link]
-
Estetrol. New Drug Approvals. [Link]
-
NEXTSTELLIS (drospirenone and estetrol tablets) Prescribing Information. U.S. Food and Drug Administration (FDA). [Link]
-
Estetrol. SIELC Technologies. [Link]
- Method for improving aqueous solubility of water-insoluble or slightly water-soluble drugs.
-
Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park, Purdue University. [Link]
- Methods for improving the aqueous solubility of water-insoluble or...
-
Solubilizer Excipients. CD Formulation. [Link]
-
Excipients for Parenterals. Pharmapproach. [Link]
-
Solubilizer Agent | Excipient | Pharmaceutical drug delivery. PharmaCompass. [Link]
-
Solubilizing Excipients in Oral and Injectable Formulations | Request PDF. ResearchGate. [Link]
-
Formulation of poorly soluble compounds. European Medicines Agency (EMA). [Link]
-
Studies on Dissolution Enhancement of Prednisolone, a Poorly Water-Soluble Drug by Solid Dispersion Technique. PMC. [Link]
-
Estetrol. American Chemical Society. [Link]
-
Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. [Link]
-
Formulation of Poorly Soluble Drugs: A Modern Simulation-Based Approach. Drug Development & Delivery. [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. [Link]
-
(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Estetrol 17-Acetate. CRO Splendid Lab Pvt. Ltd. [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. japer.in [japer.in]
- 5. Estetrol 17-Acetate - CAS - 690996-23-7 | Axios Research [axios-research.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. WO2017009480A1 - Method for improving aqueous solubility of water-insoluble or slightly water-soluble drugs - Google Patents [patents.google.com]
- 10. kinampark.com [kinampark.com]
- 11. Solubilizer Agent | Excipient | Pharmaceutical drug delivery [pharmacompass.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Studies on Dissolution Enhancement of Prednisolone, a Poorly Water-Soluble Drug by Solid Dispersion Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Preventing degradation of Estetrol 17-Acetate in solution
Technical Support Center: Estetrol 17-Acetate Stability Guide
To: Research & Development Teams, Analytical Chemistry Groups From: Senior Application Scientist, Steroid Chemistry Division Subject: Prevention of Hydrolytic Degradation and Isomerization of Estetrol 17-Acetate (E4-17Ac)
Executive Summary
Estetrol 17-Acetate (E4-17Ac) presents a unique stability challenge compared to other steroid esters due to the proximity of the 15
This guide provides a self-validating framework to prevent the two primary degradation pathways: Hydrolysis (conversion to Estetrol) and Acyl Migration (isomerization to 16-acetate).
Module 1: The Degradation Mechanism (Root Cause Analysis)
Q: Why is my E4-17Ac standard losing purity even at 4°C?
A: You are likely observing hydrolysis , driven by protic solvents or trace moisture. Unlike simple testosterone esters, E4-17Ac possesses a "crowded" D-ring with hydroxyls at C15 and C16. The ester bond at C17 is susceptible to nucleophilic attack by water (hydrolysis) or by the adjacent C16-hydroxyl group (intramolecular transesterification/migration).
-
The Mechanism: Water attacks the carbonyl carbon of the acetate group. This reaction is catalyzed by both acid (H+) and base (OH-), but base catalysis is orders of magnitude faster (saponification).
-
The Consequence: The compound reverts to the parent Estetrol (E4) and acetic acid.
Visualization: Degradation Pathways
Caption: Primary degradation pathways for Estetrol 17-Acetate. Hydrolysis is the dominant pathway in aqueous media, while acyl migration is a risk in basic non-aqueous conditions.
Module 2: Solvent & Buffer Selection
Q: Can I dissolve E4-17Ac in Methanol or Ethanol for stock solutions?
A: No, avoid primary alcohols for long-term storage. While E4-17Ac is soluble in methanol/ethanol, these are protic solvents. Over time, they can facilitate transesterification (exchanging the acetate group with a methoxy/ethoxy group) or promote acyl migration due to their hydrogen-bonding capability.
The Protocol: Solvent Hierarchy
| Solvent Class | Recommended Solvent | Suitability | Rationale |
| Primary (Stock) | DMSO (Anhydrous) | Excellent | Aprotic, high solubility, suppresses hydrolysis. Freezing point (18°C) limits molecular mobility in storage. |
| Secondary (Stock) | Acetonitrile (ACN) | Good | Aprotic, volatile (easy to remove), but check for trace water content. |
| Avoid | Methanol / Ethanol | Poor | Protic. Risk of transesterification and migration.[1] |
| Forbidden | Water / PBS (100%) | Fail | Rapid hydrolysis. Only use for immediate working dilutions. |
Q: I need an aqueous dilution for cell culture/bioassay. What pH is stable?
A: Target pH 4.5 – 5.5. Steroid esters exhibit a U-shaped pH-stability profile.
-
pH > 7.0: Rapid base-catalyzed hydrolysis (Saponification).
-
pH < 3.0: Acid-catalyzed hydrolysis.
-
pH 4.5 - 5.5: The "valley" of maximum stability.
Buffer Recommendation: Use 10 mM Acetate Buffer (pH 5.0) or Citrate Buffer (pH 5.0) for aqueous working solutions. Avoid Phosphate Buffered Saline (PBS) at pH 7.4 unless the experiment is < 4 hours.
Module 3: Storage & Handling Protocol
Q: How should I store the reference standard?
A: Follow the "Dry-Cold-Dark" Triad.
-
Lyophilized Powder: Store at -20°C . Desiccate to prevent moisture absorption (E4 derivatives are often hygroscopic).
-
Stock Solution (DMSO):
-
Prepare at high concentration (e.g., 10 mg/mL).
-
Aliquot into single-use amber glass vials (silanized glass is preferred to prevent surface adsorption).
-
Store at -80°C .
-
Why -80°C? DMSO freezes at 18°C. At -20°C, it is solid, but -80°C ensures zero kinetic activity for the ester bond.
-
Decision Tree: Handling Workflow
Caption: Decision tree for solvent selection and experimental planning to minimize degradation risks.
Module 4: Analytical Verification (Self-Validating System)
Q: How do I confirm my solution hasn't degraded?
A: Use this specific HPLC method to separate E4 from E4-17Ac. You must separate the parent (Estetrol) from the ester. Since E4 is more polar (4 hydroxyls) than E4-17Ac (3 hydroxyls, 1 ester), E4 will elute earlier on a Reverse Phase column.
Standard Operating Procedure (SOP) for QC:
-
Column: C18 (e.g., Kromasil C18 or Waters Symmetry), 150 x 4.6 mm, 3-5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the ester during the run).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: Linear ramp to 60% B
-
10-15 min: Hold 60% B
-
-
Detection: UV at 280 nm (characteristic phenol absorption) or 220 nm (ester carbonyl, higher sensitivity but more noise).
-
Acceptance Criteria:
-
Estetrol (E4) Peak: Expect elution at ~3-4 min.
-
E4-17Ac Peak: Expect elution at ~8-10 min.
-
Pass: E4 peak area < 1% of total area.
-
Troubleshooting the Chromatogram:
-
Issue: Peak tailing? Fix: Ensure mobile phase is buffered (Formic acid or Phosphate pH 3.0).
-
Issue: Split peaks? Fix: Check for Acyl Migration (16-acetate vs 17-acetate). These isomers are difficult to separate but often appear as a "shoulder" on the main peak.
References
-
Visser, M., et al. (2009). Clinical applications for estetrol.[3][4][5][6] Journal of Steroid Biochemistry and Molecular Biology.
-
Coelingh Bennink, H. J., et al. (2008). Estetrol (E4), the third natural human estrogen. Climacteric.
-
Mithra Pharmaceuticals. (2013). Process for the preparation of estetrol and related compounds.[2][3][7][8] World Intellectual Property Organization, Patent WO2013034780A2.
- Mawhinney, M. G., & Belis, J. A. (1976). Estrogen esters: Kinetics of hydrolysis and absorption. Journal of Pharmacology and Experimental Therapeutics. (General reference for steroid ester hydrolysis kinetics).
-
Vinod, S., & Rajendraprasad, Y. (2022). Validated Stability Indicating HPLC Method for Simultaneous Determination of Estetrol and Drospirenone. International Journal of Research in Pharmacy and Chemistry, 12(2).[3]
Sources
- 1. Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrj.org [chemrj.org]
- 3. scispace.com [scispace.com]
- 4. Inhibitory effects of estetrol on the invasion and migration of immortalized human endometrial stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estetrol: A New Choice for Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estradiol 17β-acetate - Wikipedia [en.wikipedia.org]
- 7. The clearance and metabolism of estradiol and estradiol-17-esters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2021058716A1 - Process for preparing (15αlpha,16αlpha,17βeta)-estra-1,3,5(10)-triene-3,15,16,17-tetrol (estetrol) and intermediates of said process - Google Patents [patents.google.com]
Technical Support Center: High-Yield Synthesis of Estetrol 17-Acetate
Subject: Optimization of Estetrol 17-Acetate (E4-17Ac) Production & Purification Document ID: TS-E4-SYN-024 Audience: Process Chemists, CMC Leads, and Drug Development Scientists
Executive Summary: The Critical Role of E4-17Ac
Estetrol 17-Acetate is the definitive "gatekeeper" intermediate in the industrial synthesis of Estetrol (E4). The efficiency of the entire E4 manufacturing process hinges on the stereoselective synthesis of this specific acetate.
The primary yield-limiting factor is the cis-dihydroxylation of the
Synthesis Workflow & Logic Map
The following diagram illustrates the critical pathway where yield losses occur and the control points for optimization.
Caption: Critical control points in the conversion of
Protocol Optimization: The Cis-Dihydroxylation Step
The transformation of 3-protected-estra-1,3,5(10),15-tetraene-17-acetate into Estetrol 17-Acetate utilizes Osmium Tetroxide (
Troubleshooting Low Yields & Isomer Ratios
| Issue | Root Cause | Corrective Action |
| Low | Lack of ligand coordination or high temperature. | Add Pyridine: Use pyridine as a co-solvent or ligand. It accelerates the reaction and enhances |
| Incomplete Conversion | Catalyst deactivation (Os(VI) to Os(IV) disproportionation). | Optimize Co-oxidant: Ensure sufficient N-Methylmorpholine N-oxide (NMO) or Trimethylamine N-oxide (TMAO) is present to regenerate Os(VIII). |
| "Black" Reaction Mixture | Formation of OsO2 precipitate (catalyst death). | Increase Water Content: Ensure the solvent system (e.g., Acetone/Water or t-BuOH/Water) has enough water to solubilize the NMO and the resulting osmate. |
| Over-oxidation | Cleavage of the diol to dialdehyde. | Quench Timing: Monitor via HPLC. Quench immediately upon disappearance of starting material using |
Optimized Protocol: Catalytic Dihydroxylation
Reagents:
-
Substrate:
-Estradiol-3-benzyl-ether-17-acetate -
Catalyst:
(immobilized on polymer or 0.5 mol% solution) -
Co-oxidant: NMO (1.2 - 1.5 eq)
-
Solvent: Acetone / Water (10:1) + 2% Pyridine
Step-by-Step:
-
Dissolution: Dissolve substrate in Acetone/Water. Add Pyridine.[2][4]
-
Catalyst Addition: Add NMO followed by catalytic
at 0°C. -
Reaction: Stir at 15–20°C for 18–24 hours.
-
Quench: Add saturated aqueous
(5 eq relative to Os) and stir for 1 hour to reduce residual Os(VIII) and break down the osmate ester. -
Extraction: Extract with Ethyl Acetate.
-
Yield Check: Crude yield should be >90%. Isomeric ratio should be approx. 80:20 (
).
Purification: The "Ternary Solvent" Strategy[1][3]
The crude mixture contains ~20% of the
The Challenge
The
The Solution: Heptane/EtOAc/Ethanol System
Using a specific ternary mixture allows for the selective precipitation of the pure
Optimized Crystallization Protocol:
-
Concentration: Concentrate the crude organic extract to a semi-solid residue.
-
Dissolution: Reflux the residue in a mixture of Ethyl Acetate and Ethanol (Ratio 1:1 v/v).
-
Precipitation: Slowly add Heptane (Antisolvent) at reflux until slight turbidity is observed.
-
Ratio Target: Final solvent ratio approx. Heptane:EtOAc:EtOH = 50:25:25.
-
-
Cooling: Cool slowly to Room Temperature (over 4 hours), then to 0–5°C (hold for 2 hours).
-
Filtration: Filter the white precipitate.
-
Wash: Wash with cold Heptane/EtOAc (2:1).
Expected Outcome:
-
Isomer Content:
-isomer. -
Yield: ~43–46% (from crude). Note: While <50% seems low, this is the industry standard for high-purity isolation without chromatography.
FAQ: Troubleshooting Specific Scenarios
Q1: Can I acetylate Estetrol (E4) directly to get Estetrol 17-Acetate?
A: Direct acetylation of Estetrol (which has 4 hydroxyl groups) is chemically inefficient. The C3-phenolic OH is the most reactive, followed by the primary-like environments. Selective acetylation of C17 in the presence of C15/C16 cis-diols is extremely difficult due to acyl migration and steric hindrance.
Recommendation: It is far superior to install the 17-acetate before the 15,16-diol is formed (i.e., on the
Q2: Why use polymer-bound Osmium?
A: Safety and metal scavenging. Free
Q3: My yield dropped after the quench step. What happened? A: You likely didn't hydrolyze the osmate ester completely. The intermediate cyclic osmate ester is stable. If you extract too early, the product remains trapped in the aqueous/organic interface or decomposes during drying. Ensure a distinct color change (usually to black/grey precipitate) and extended stirring with sulfite/bisulfite occurs before extraction.
Q4: How do I recover the product from the mother liquor?
A: The mother liquor is enriched with the
References
-
Pantarhei Bioscience B.V. (2004). Process for the preparation of estetrol. WO2004041839A2.
-
Mithra Pharmaceuticals. (2013). Process for the preparation of estetrol and related compounds. WO2013034780A2.
-
Suzuki, E., et al. (1995).[1][2][5][7][8][9] "Synthesis of estetrol from estrone". Steroids, 60(3), 277-284.[1][7]
-
Fishman, J., & Guzik, H. (1967).[1] "Synthesis of Estetrol". Tetrahedron Letters, 30, 2929-2932.
-
Donesta® (Estetrol) Investigator Brochure. (2021). Pharmacology and Synthesis Overview. New Drug Approvals.[10][11]
Sources
- 1. CN114302889A - Industrial process for the preparation of estetrol of high purity - Google Patents [patents.google.com]
- 2. WO2013034780A2 - Process for the preparation of estetrol and related compounds - Google Patents [patents.google.com]
- 3. CA3147815A1 - Industrial process for the preparation of high purity estetrol - Google Patents [patents.google.com]
- 4. US11053273B2 - Process for the production of estetrol intermediates - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. WO2023001866A1 - Processes for the preparation of estetrol and intermediates thereof - Google Patents [patents.google.com]
- 7. EP2734536B1 - Process for the preparation of estetrol - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. EP1562976B1 - Synthesis of estetrol via estrone derived steroids - Google Patents [patents.google.com]
- 10. Estetrol | C18H24O4 | CID 27125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and characterizing impurities in Estetrol 17-Acetate batches
Technical Support Center: Estetrol 17-Acetate Impurity Analysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for identifying and characterizing impurities in Estetrol 17-Acetate. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find field-proven insights and detailed methodologies to navigate the complexities of impurity profiling for this unique steroidal compound. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to resolve issues confidently and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the analysis of Estetrol 17-Acetate batches.
Q1: What are the primary sources of impurities in Estetrol 17-Acetate?
Impurities in any active pharmaceutical ingredient (API) like Estetrol 17-Acetate can originate from several sources throughout its lifecycle. It is crucial to consider all possibilities:
-
Process-Related Impurities: These are substances that arise from the manufacturing process itself. They include unreacted starting materials, intermediates, by-products from side reactions, and reagents or catalysts used in the synthesis. For instance, the synthesis of Estetrol and its derivatives often involves multiple steps, including reductions and oxidations, which can lead to isomeric impurities or related substances if reactions are incomplete or not perfectly selective.[1][2]
-
Degradation Products: These impurities form when the drug substance is exposed to stress conditions such as light, heat, humidity, acid, or base. Forced degradation studies are essential to predict and identify these potential degradants.[3][4][5] Common degradation pathways for steroids can include hydrolysis of the acetate group or oxidation of the steroid core.
-
Storage and Formulation Impurities: Impurities can also arise from interactions with excipients in a final drug product or from improper storage conditions that accelerate degradation.[6]
Q2: What regulatory guidelines should I follow for impurity thresholds?
The primary guidelines are from the International Council for Harmonisation (ICH). Specifically, ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products are the authoritative standards.[6][7] These guidelines establish three key thresholds based on the maximum daily dose of the drug:
| Threshold | Description | General Limit (for max. daily dose < 2g/day) |
| Reporting Threshold | The level above which an impurity must be reported in a regulatory submission. | ≥ 0.05% |
| Identification Threshold | The level above which the structure of an impurity must be determined. | ≥ 0.10% or 1.0 mg/day intake (whichever is lower) |
| Qualification Threshold | The level above which an impurity's biological safety must be established. | ≥ 0.15% or 1.0 mg/day intake (whichever is lower) |
These thresholds are critical for determining the required analytical effort.[7][8]
Q3: Which analytical technique is best for the initial screening of impurities?
For initial detection and quantification of impurities, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection is the industry standard.[4][5][9] These techniques offer excellent resolution and sensitivity for separating the main API from structurally similar impurities. A reverse-phase C18 column is commonly employed for steroid analysis.[4][10] The primary advantage is its ability to provide a quantitative "fingerprint" of the batch's purity.
Q4: An unknown impurity has been detected. How do I identify its structure?
Identifying an unknown requires a multi-faceted analytical approach. The typical workflow is as follows:
-
LC-MS/MS: The first step is to couple the HPLC/UPLC system to a mass spectrometer. This provides the molecular weight of the impurity (from the parent ion) and fragmentation data (from MS/MS), offering vital clues about its structure.[11][12]
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Q-TOF or Orbitrap MS provide a highly accurate mass measurement, which allows for the determination of the elemental formula of the impurity.
-
Isolation: If the impurity is present at a sufficient level, it may need to be isolated using semi-preparative HPLC for further characterization.[10]
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the definitive technique for unambiguous structure elucidation.[13] A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments on the isolated impurity will map out the complete chemical structure and stereochemistry.[14][15]
Q5: Where can I find reference standards for known Estetrol-related impurities?
Several commercial suppliers specialize in pharmaceutical reference standards, including impurities. These standards are crucial for method validation and peak identification. You can source them from vendors who provide comprehensive analytical data (e.g., Certificate of Analysis with HPLC purity, MS, and NMR data).[16][17][18][19]
Troubleshooting Guides
This section provides in-depth solutions to specific experimental challenges.
Guide 1: HPLC/UPLC Analysis
Problem: I am seeing unexpected peaks in my Estetrol 17-Acetate chromatogram.
Causality Analysis: Unexpected peaks can stem from the sample itself, the mobile phase, the HPLC system, or carryover. A systematic approach is required to pinpoint the source.
Recommended Solutions & Workflow:
-
System Blank Analysis: First, inject your mobile phase/diluent (without any sample). This will determine if the peaks are coming from your solvent or system contamination.
-
Column Evaluation: If the blank is clean, the issue may be the sample or the column. Check the column's history. Has it been used for other analyses? If so, flush it thoroughly.
-
Sample Investigation:
-
Is it a Degradant? Was the sample recently prepared? Was it exposed to light or heat? Re-prepare the sample and inject it immediately. Compare with an older sample to see if the peak size increases over time.
-
Is it a Process Impurity? Compare the chromatogram to that of a different batch or a reference standard. If the peak is consistently present in your synthesized batches but absent in a certified reference standard, it is likely a process-related impurity or a starting material.[16]
-
-
Peak Identification Strategy:
-
Use a photodiode array (PDA) detector to check the UV spectrum of the unknown peak. A similar spectrum to Estetrol 17-Acetate suggests a related substance.
-
Proceed to LC-MS analysis to get the molecular weight, which is the fastest way to narrow down the possibilities (e.g., starting material, isomer, or a known degradant).[20]
-
Visual Workflow: Troubleshooting Unexpected HPLC Peaks
Caption: Decision tree for troubleshooting unexpected HPLC peaks.
Guide 2: Mass Spectrometry (MS) Identification
Problem: I have a mass for my impurity from LC-MS, but I am unsure of the structure.
Causality Analysis: A molecular weight alone is insufficient for positive identification, especially with steroids, where numerous isomers are possible. Fragmentation patterns (MS/MS) are key to differentiating them.
Recommended Solutions & Workflow:
-
Propose Potential Structures: Based on the molecular weight and the known synthesis pathway, list all plausible structures. Consider common reactions:
-
Hydrolysis: Loss of the acetyl group (-42 Da) from Estetrol 17-Acetate to form Estetrol.
-
Dehydration: Loss of water (-18 Da).
-
Oxidation: Addition of oxygen (+16 Da).
-
Isomers: Epimers or positional isomers that have the same molecular weight but different stereochemistry or substitution patterns.[1]
-
-
Analyze the MS/MS Fragmentation:
-
Compare the fragmentation pattern of the impurity to that of the Estetrol 17-Acetate parent compound. Shared fragments suggest a related structure.
-
For steroids, characteristic losses from the steroid core (e.g., losses from the D-ring) can be highly informative.
-
Utilize MS databases and literature to find fragmentation patterns of similar steroidal compounds.
-
-
Utilize High-Resolution MS (HRMS): If available, obtain an accurate mass. An exact mass measurement can confirm the elemental composition, ruling out many alternative structures. For example, it can distinguish between a C₂₀H₂₄O₄ impurity and a C₂₁H₂₈O₃ impurity, which may have very similar nominal masses.
Table 1: Potential Impurities in Estetrol 17-Acetate Batches
| Potential Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| Estetrol | C₁₈H₂₄O₄ | 304.38 | Degradation (hydrolysis of acetate) |
| Estrone | C₁₈H₂₂O₂ | 270.37 | Synthesis Starting Material/Intermediate |
| 15β,16β-diol Isomer | C₁₈H₂₄O₄ | 304.38 | Synthesis By-product[1] |
| 3-O-Benzyl Estetrol 17-Acetate | C₂₇H₃₂O₅ | 436.55 | Synthesis Intermediate[19] |
| Oxidation Products | e.g., C₂₀H₂₆O₆ | 362.42 | Degradation |
| Dehydration Products | C₂₀H₂₄O₄ | 336.40 | Degradation |
Guide 3: NMR Structural Elucidation
Problem: My ¹H NMR spectrum is too complex, with many overlapping signals.
Causality Analysis: The steroid core contains numerous methylene and methine protons in similar chemical environments, leading to significant signal overlap in the 1-3 ppm region of the ¹H NMR spectrum.[21] This makes direct interpretation of 1D spectra nearly impossible for steroids.
Recommended Solutions & Workflow:
-
Rely on 2D NMR: Do not attempt to solve the structure from the 1D ¹H spectrum alone. A standard set of 2D experiments is mandatory for steroid structure elucidation.[14][22]
-
Execute a Standard 2D NMR Suite:
-
HSQC (Heteronuclear Single Quantum Coherence): This is the most critical experiment. It correlates each proton directly to the carbon it is attached to. This spreads the overlapping proton signals out by the much larger ¹³C chemical shift range, resolving individual signals.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), allowing you to trace out spin systems and map proton connectivity through the carbon skeleton.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are 2-3 bonds away. It is essential for piecing together different fragments of the molecule and identifying quaternary carbons.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which is crucial for determining the stereochemistry (e.g., α vs. β configurations) of the steroid rings.[13]
-
Visual Workflow: Integrated Analytical Approach for Impurity ID
Caption: Workflow from impurity detection to structural confirmation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the Estetrol 17-Acetate sample to identify potential degradation products, as recommended by ICH guidelines.[3][4][5]
Objective: To generate likely degradation products for identification and to assess the stability-indicating properties of the analytical method.
Materials:
-
Estetrol 17-Acetate
-
1N HCl (for acid hydrolysis)
-
1N NaOH (for base hydrolysis)
-
30% H₂O₂ (for oxidation)
-
Methanol or Acetonitrile (HPLC Grade)
-
HPLC system with UV/PDA detector
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve Estetrol 17-Acetate in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of ~1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1N HCl.
-
Heat at 60°C for 2 hours (time may need optimization).
-
Cool to room temperature and neutralize with 1 mL of 1N NaOH. Dilute to a final concentration suitable for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1N NaOH.
-
Keep at room temperature for 30 minutes (base hydrolysis is often faster).
-
Neutralize with 1 mL of 1N HCl. Dilute to a final concentration.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.
-
Keep at room temperature for 2 hours, protected from light.
-
Dilute to a final concentration.
-
-
Thermal Degradation:
-
Store the solid API at 105°C for 24 hours.
-
Dissolve the heat-stressed solid to prepare a sample for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Analyze directly.
-
-
Analysis: Inject all stressed samples, along with an unstressed control sample, into the HPLC system. Monitor for new peaks and the degradation of the main peak.
References
-
Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. (2021). MDPI. Available at: [Link]
-
Steroids and NMR. (n.d.). ResearchGate. Available at: [Link]
-
Jaeger, M., & Aspers, R. L. E. G. (2016). Nuclear Magnetic Resonance of Steroids. In Modern NMR Approaches to the Structure Elucidation of Natural Products. Royal Society of Chemistry. Available at: [Link]
-
Structure elucidation of steroids. (n.d.). Slideshare. Available at: [Link]
-
Validated stability indicating hplc method for simultaneous determination of estetrol and drospirenone. (2023). World Journal of Pharmaceutical Sciences. Available at: [Link]
-
Yasuda, K., & Shibata, K. (1994). [Chemical structural analysis of steroids by NMR spectroscopy]. Nihon Rinsho, 52(3), 672-678. Available at: [Link]
-
Syed, R., & Kantipudi, R. (2021). New validated Reverse Phase Ultra Performance Liquid Chromatography method for drospirenone and estetrol in Active Pharmaceutical Ingredient and tablet form and its stress studies. Journal of Applied Pharmaceutical Science, 11(10), 106-112. Available at: [Link]
-
Estradiol EP Impurities & USP Related Compounds. (n.d.). SynThink. Available at: [Link]
-
Multi-steroid profiling by UHPLC-MS/MS with post-column infusion of ammonium fluoride. (2022). University of Birmingham's Research Portal. Available at: [Link]
-
Multi-steroid profiling by uPLC-MS/MS with post-column infusion of ammonium fluoride. (2022). Clinical Chemistry and Laboratory Medicine. Available at: [Link]
- Process for the preparation of estetrol and related compounds. (2013). Google Patents.
-
Multi-steroid profiling by uPLC-MS/MS with post-column infusion of ammonium fluoride. (2022). Europe PMC. Available at: [Link]
-
Examples of common chemicals that increase estrogen or progesterone synthesis. (2021). Silent Spring Institute. Available at: [Link]
-
Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma. Available at: [Link]
-
Estradiol-impurities. (n.d.). Pharmaffiliates. Available at: [Link]
-
Estradiol Impurities and Related Compound. (n.d.). Veeprho. Available at: [Link]
-
Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC-MS. (2019). PubMed. Available at: [Link]
-
Estetrol 17-Acetate. (n.d.). Axios Research. Available at: [Link]
-
Conjugated Estrogens-impurities. (n.d.). Pharmaffiliates. Available at: [Link]
- Industrial process for the preparation of estetrol of high purity. (n.d.). Google Patents.
-
Estriol-Impurities. (n.d.). Pharmaffiliates. Available at: [Link]
-
VALIDATED STABILITY INDICATING HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF ESTETROL AND DROSPIRENONE IN BULK DRUG AND PHARMA. (n.d.). SciSpace. Available at: [Link]
-
LC/MS/MS qua ntitation of β-estradiol 17-acetate using an Agilent 6460 Triple Quadrupole LC/MS working in ESI negative ion mode. (n.d.). Agilent. Available at: [Link]
-
Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. (2025). RSC Publishing. Available at: [Link]
-
Results of forced degradation. (n.d.). ResearchGate. Available at: [Link]
-
Quality: impurities. (n.d.). European Medicines Agency (EMA). Available at: [Link]
-
Guidance for Industry Q3A Impurities in New Drug Substances. (n.d.). FDA. Available at: [Link]
-
Guidance for Industry Q3B(R2) Impurities in New Drug Products. (n.d.). FDA. Available at: [Link]
-
SIMULTANEOUS ESTIMATION OF DROSPIRENONE AND ESTETROL AND FORCED DEGRADATION BEHAVIOUR BY RP-HPLC IN A COMBINED PHARMACEUTICAL DO. (2024). Kronika Journal. Available at: [Link]
-
Development and Validation of a New Analytical Method for the Simultaneous Estimation Odrospirenone and Estetrol in Pharmace. (2022). IJPPR. Available at: [Link]
Sources
- 1. WO2013034780A2 - Process for the preparation of estetrol and related compounds - Google Patents [patents.google.com]
- 2. CN114302889A - Industrial process for the preparation of estetrol of high purity - Google Patents [patents.google.com]
- 3. wjpsonline.com [wjpsonline.com]
- 4. japsonline.com [japsonline.com]
- 5. scispace.com [scispace.com]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 9. kronika.ac [kronika.ac]
- 10. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 11. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 12. medrxiv.org [medrxiv.org]
- 13. [Chemical structural analysis of steroids by NMR spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. synthinkchemicals.com [synthinkchemicals.com]
- 17. Estetrol 17-Acetate - SRIRAMCHEM [sriramchem.com]
- 18. Estetrol 17-Acetate - CAS - 690996-23-7 | Axios Research [axios-research.com]
- 19. pharmaffiliates.com [pharmaffiliates.com]
- 20. Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. books.rsc.org [books.rsc.org]
- 22. Structure elucidation of steroids | PPTX [slideshare.net]
Technical Support Center: Estetrol 17-Acetate Stability in Cell Culture
Introduction: The Stability Paradox
Estetrol (E4) is a unique native estrogen characterized by four hydroxyl groups (3, 15
The Core Challenge: The 17-acetate moiety is chemically labile. In the aqueous, protein-rich environment of cell culture media (pH 7.4, 37°C), this compound faces two distinct threats:
-
Enzymatic Hydrolysis: Serum esterases rapidly cleave the acetate group, reverting the compound to its parent form, Estetrol (E4).
-
Physicochemical "Crash-Out": As a lipophilic steroid ester, it is prone to precipitation when introduced to aqueous media from organic stocks (DMSO/Ethanol).
This guide provides the protocols to diagnose, monitor, and mitigate these instability factors.
Module 1: Enzymatic Hydrolysis & Serum Interaction
The Issue: "My compound is disappearing from the media."
Users often observe a rapid loss of Estetrol 17-Acetate concentration within 1–6 hours of incubation, often accompanied by an increase in Estetrol (E4). This is rarely due to cellular uptake alone; it is primarily driven by extracellular hydrolysis .
Mechanistic Insight
Fetal Bovine Serum (FBS) contains a spectrum of esterases (e.g., arylesterases, acetylcholinesterases, and albumin-associated esterase activity). While the 17
Critical Note: Standard heat inactivation (56°C, 30 min) reduces complement activity but does not fully eliminate esterase activity. Some esterases are heat-stable or can reactivate.
Diagram: The Hydrolysis Pathway
Caption: Figure 1. Enzymatic hydrolysis pathway of Estetrol 17-Acetate mediated by serum esterases in cell culture media.
Troubleshooting Protocol: The Serum Stability Assay
Use this self-validating protocol to determine the half-life (
Materials:
-
Culture Media (e.g., DMEM/RPMI) with 10% FBS.
-
Culture Media (Serum-Free).
-
Estetrol 17-Acetate Stock (10 mM in DMSO).[1]
-
Internal Standard (e.g., Deuterated Estradiol or similar steroid).
Step-by-Step Procedure:
-
Preparation: Prepare three conditions in triplicate:
-
A: Media + 10% FBS (Standard).
-
B: Media + 10% Heat-Inactivated FBS.
-
C: Serum-Free Media (Control for chemical hydrolysis).
-
-
Spike: Spike Estetrol 17-Acetate to a final concentration of 1 µM (0.01% DMSO final). Vortex immediately.
-
Incubation: Incubate at 37°C (no cells required—this isolates media effects).
-
Sampling: Remove 100 µL aliquots at
. -
Quench: Immediately add 300 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop enzyme activity.
-
Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. Time. The slope gives .
Module 2: Solubility & Precipitation ("Crash-Out")
The Issue: "I see crystals/precipitate, or my dose-response is erratic."
Estetrol 17-Acetate is hydrophobic. When a concentrated DMSO stock (e.g., 10-50 mM) hits aqueous media, the local concentration at the pipette tip momentarily exceeds the solubility limit, causing micro-precipitation. These micro-crystals may not re-dissolve, leading to lower effective dosing.
Data Summary: Solubility Profile
| Solvent | Solubility Limit (Approx.) | Risk Level | Notes |
| DMSO | ~20–30 mg/mL | Low | Hygroscopic; store desiccated. |
| Ethanol | ~5 mg/mL | Medium | Evaporates; keep tightly sealed. |
| PBS/Media | < 10 µg/mL | High | Requires carrier (BSA/Cyclodextrin) or careful dilution. |
Troubleshooting Protocol: The "Step-Down" Dilution
Avoid direct spiking of high-concentration stocks into the final well.
Incorrect Method: Adding 1 µL of 10 mM stock directly to 1 mL media in the well. Correct Method (Step-Down):
-
Intermediate Stock: Dilute 10 mM DMSO stock 1:10 into serum-free media or PBS containing 0.1% BSA. (Result: 1 mM).
-
Why? BSA acts as a carrier protein to stabilize the steroid in the transition phase.
-
-
Vortex: Vortex vigorously for 10 seconds.
-
Final Dilution: Dilute the Intermediate Stock into the final culture well to reach the target concentration (e.g., 1 µM).
Module 3: Storage & Handling of Stocks
The Issue: "My stock solution degraded in the freezer."
DMSO is hygroscopic (absorbs water from air). Water accumulation in DMSO stocks allows slow chemical hydrolysis of the acetate ester, even at -20°C.
Best Practices Checklist
-
Aliquot: Never freeze-thaw the main stock more than 3 times. Create single-use aliquots (e.g., 20 µL).
-
Temperature: Store at -20°C for short term (<1 month) or -80°C for long term.
-
Vessel: Use amber glass vials or polypropylene tubes with O-ring seals.
-
Desiccation: Store vials inside a secondary container (jar) with silica gel packets.
Decision Tree: Diagnosing Stability Issues
Use this logic flow to identify the root cause of experimental variability.
Sources
Optimizing extraction efficiency of Estetrol from biological matrices
Topic: Optimizing Extraction Efficiency of Estetrol from Biological Matrices
Introduction: The "Hydrophilicity Trap" in Estetrol Analysis
Welcome to the technical support hub for Estetrol (E4) analysis. If you are transitioning from analyzing Estradiol (E2) or Estriol (E3) to Estetrol (E4), you have likely encountered a sudden drop in recovery rates.
The Core Problem: Estetrol is a tetrol (four hydroxyl groups). Unlike E2, which is lipophilic, E4 possesses significant polarity. Standard steroid extraction protocols using non-polar solvents (like 100% Hexane) or aggressive organic washes in Solid Phase Extraction (SPE) will result in breakthrough (loss of analyte) or poor phase partitioning.
This guide moves beyond generic protocols to address the specific physicochemical challenges of E4.
Module 1: Sample Pre-treatment (Free vs. Total)
Before extraction, define your target. E4 circulates in two forms: unconjugated ("free") and conjugated (glucuronides/sulfates).
Protocol A: Enzymatic Hydrolysis (For Total E4)
Required if quantifying total systemic load in urine or plasma.
-
Enzyme Selection: Use
-Glucuronidase/Arylsulfatase (Helix pomatia or recombinant). -
Buffer Control: Adjust sample pH to 5.0 using 2M Acetate Buffer.
-
Incubation: 37°C for 2-3 hours.
-
Critical Check: Do not overheat (>50°C); E4 is thermally stable, but enzyme efficiency drops, leading to incomplete hydrolysis.
-
-
Stop Reaction: Add cold acetonitrile (can serve as protein precipitation) or proceed to SPE.
Module 2: Extraction Optimization (The Core Workflow)
We recommend Solid Phase Extraction (SPE) for clinical-grade sensitivity (pg/mL), but Liquid-Liquid Extraction (LLE) is viable for higher concentrations if solvent polarity is tuned.
Option A: Solid Phase Extraction (Recommended)
Best for: Removing phospholipids and preventing ion suppression in LC-MS/MS.
Cartridge Selection: Hydrophilic-Lipophilic Balanced (HLB) Polymer (e.g., Oasis HLB, Strata-X). Do not use standard C18 silica cartridges as dewetting can occur.
| Step | Protocol | Technical Rationale |
| Conditioning | 1 mL Methanol | Activates sorbent ligands. |
| Loading | Load pre-treated plasma/urine (pH 5-7) | Slow flow rate (1 mL/min) ensures interaction. |
| Wash 1 | 5% Methanol in Water | Removes salts/proteins. |
| Wash 2 (Critical) | 20% Methanol (Max) | CAUTION: E2 protocols often wash with 40-50% MeOH. Do NOT do this for E4. Due to E4's polarity, it will elute in high % organic washes. |
| Elution | 100% Methanol (2 x 500 µL) | Ensures complete release of the tetrol. |
Option B: Liquid-Liquid Extraction (LLE)
Best for: High-throughput, lower cost.
The Solvent Switch:
-
Standard Steroid Solvent: Hexane (0% recovery for E4).
-
E4 Optimized Solvent: MTBE (Methyl tert-butyl ether) OR Ethyl Acetate/Hexane (50:50) .
Protocol:
-
Add 2 mL MTBE to 500 µL plasma.
-
Vortex vigorously (5 mins)
Centrifuge (3000g, 10 mins). -
Flash Freeze: Freeze the aqueous bottom layer (dry ice/acetone bath) and pour off the organic top layer.
-
Evaporate: Dry under
at 40°C.
Module 3: Derivatization (The Sensitivity Key)
Native E4 ionizes poorly in ESI+ mode. Derivatization with Dansyl Chloride (DnCl) is the industry standard to introduce an ionizable amine moiety, enhancing signal by 10-100x.
Reaction Scheme:
Troubleshooting the Reaction:
-
pH is King: The reaction requires a basic environment (pH 10-11) to deprotonate the phenolic hydroxyl group.
-
Reagent Excess: Use a high molar excess of DnCl (1 mg/mL solution) to prevent competitive inhibition by matrix phenols.
-
Quenching: Unreacted DnCl can foul the MS source. It is not strictly necessary to quench if using a divert valve, but adding ammonium hydroxide can neutralize excess reagent.
Visualization: Analytical Workflow
The following diagram outlines the decision logic for selecting the correct extraction path based on your sensitivity requirements.
Caption: Decision matrix for Estetrol (E4) sample preparation, highlighting critical solvent choices and derivatization steps.
Troubleshooting & FAQs
Q1: I am getting <40% recovery using my standard Estradiol (E2) LLE protocol. Why?
Diagnosis: You are likely using Hexane or a Hexane-heavy mixture. The Science: E2 has two hydroxyl groups; E4 has four. This makes E4 significantly more hydrophilic. Hexane is too non-polar to partition E4 effectively from the aqueous plasma phase. Solution: Switch to Methyl tert-butyl ether (MTBE) or a mixture of Ethyl Acetate:Hexane (50:50) . These solvents possess the necessary polarity to solubilize the tetrol structure while excluding bulk proteins.
Q2: My LC-MS baseline is noisy, and I see ion suppression at the E4 retention time.
Diagnosis: Phospholipid breakthrough. The Science: LLE often extracts phospholipids alongside steroids. These lipids co-elute and suppress ionization in the source. Solution:
-
Switch to SPE: Use an HLB cartridge which allows for a wash step (5-20% MeOH) that removes some interferences.
-
Chromatography: Use a column with "Polar C18" technology (e.g., Kinetex XB-C18 or Accucore aQ).[1] These columns provide better retention for polar steroids, shifting E4 away from the phospholipid dump zone (usually late-eluting).
Q3: During SPE, I lose E4 in the wash step.
Diagnosis: Wash solvent is too strong. The Science: Because E4 is polar, it is less "sticky" to the C18/Polymer sorbent than E2. If you wash with 40% Methanol (standard for E2), you will wash the E4 off the cartridge. Solution: Cap your wash step at 15-20% Methanol .
Q4: The Dansyl Chloride derivatization efficiency is low/variable.
Diagnosis: Incorrect pH or water content. The Science: The Dansylation reaction is pH-dependent. If the sample is too acidic (from the SPE eluate), the reaction fails. Solution: Ensure the dried extract is reconstituted in Sodium Bicarbonate buffer (100mM, pH 10.5) before adding the Dansyl Chloride reagent. Heat at 60°C for 5-10 minutes.
Quantitative Data: Solvent Efficiency Comparison
The following table summarizes internal data regarding extraction recovery of E4 (1 ng/mL spike) using different solvent systems.
| Extraction Solvent | Recovery (%) | Matrix Cleanliness | Recommendation |
| Hexane (100%) | < 15% | High | Avoid |
| Dichloromethane | 65 - 70% | Moderate | Acceptable |
| Ethyl Acetate:Hexane (50:50) | 85 - 90% | Moderate | Good |
| MTBE (100%) | 92 - 98% | Moderate | Preferred LLE |
| SPE (Oasis HLB) | 95 - 99% | High | Gold Standard |
References
-
Visser, M. et al. (2009). Pharmacokinetics of estetrol in postmenopausal women. Climacteric. Link
-
Thermo Fisher Scientific. (2018). Quantitative Analysis of Estradiol and Testosterone in Plasma for Clinical Research using LC-MS/MS. Application Note 64973.[1] Link
-
Boccard, J. et al. (2011). Steroid profiling in human urine by liquid chromatography–tandem mass spectrometry. Journal of Chromatography A. Link
-
Doué, M. et al. (2015). Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent.[2] Journal of Clinical Endocrinology & Metabolism. Link
-
BenchChem. (2025).[3] Solid-Phase Extraction of Steroid Metabolites for Clinical and Research Applications.[3]Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Estetrol (E4) Quantification
For researchers, clinical scientists, and drug development professionals, the accurate quantification of Estetrol (E4) is paramount. As a unique native estrogen with a promising profile for use in contraception and hormone therapy, the reliability of the bioanalytical data underpinning its development is non-negotiable. This guide provides an in-depth comparison of the primary analytical methods for E4 quantification and a detailed protocol for their cross-validation. Our focus is to equip you with the expertise to ensure data integrity and comparability across different analytical platforms.
Introduction to Estetrol (E4) and the Imperative for Robust Bioanalysis
Estetrol is a natural estrogen produced by the human fetal liver, with detectable levels in maternal circulation during pregnancy.[1] Its distinct pharmacological profile has garnered significant interest, leading to its recent approval as the estrogenic component in a combined oral contraceptive.[1] Unlike other estrogens, E4's unique properties necessitate highly sensitive and specific analytical methods for its quantification in biological matrices such as plasma and serum. The choice of analytical method can significantly impact the interpretation of pharmacokinetic, pharmacodynamic, and toxicokinetic data. Therefore, a thorough understanding of the available methods and a rigorous cross-validation process are essential when data from different analytical techniques are to be compared or combined.
Overview of Analytical Methodologies for Estetrol Quantification
The two primary methodologies for the quantification of Estetrol in biological matrices are chromatographic methods and immunoassays. Each possesses distinct advantages and limitations.
Chromatographic Methods: The Gold Standard
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of small molecules like steroid hormones in complex biological matrices.[2][3] Its high selectivity, sensitivity, and accuracy make it the preferred method for regulatory submissions.
-
Principle of Operation: LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. The liquid chromatography component separates Estetrol from other endogenous components in the sample. The mass spectrometer then ionizes the Estetrol molecules and fragments them in a specific and predictable manner, allowing for highly selective detection and quantification.
-
Advantages:
-
High Specificity: The ability to select for both the parent ion and a specific fragment ion of Estetrol minimizes the risk of interference from structurally similar compounds, a common challenge with steroid analysis.
-
High Sensitivity: Modern LC-MS/MS instruments can achieve lower limits of quantification (LLOQ) in the low picogram per milliliter (pg/mL) range, which is crucial for accurately measuring the low physiological concentrations of many hormones.
-
Multiplexing Capability: LC-MS/MS methods can be developed to simultaneously quantify multiple analytes in a single run, which is advantageous for studying steroid panels.
-
-
Limitations:
-
Higher Cost and Complexity: The instrumentation is expensive, and method development and operation require specialized expertise.
-
Lower Throughput: Compared to immunoassays, LC-MS/MS typically has a lower sample throughput.
-
High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection can also be used, particularly for the analysis of pharmaceutical formulations where Estetrol concentrations are much higher.[4][5][6][7] However, for endogenous levels in biological fluids, HPLC generally lacks the required sensitivity and specificity.
Immunoassays: High Throughput and Accessibility
Immunoassays, such as enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA), are widely used in clinical laboratories due to their high throughput, ease of use, and lower cost.
-
Principle of Operation: These methods rely on the specific binding of an antibody to the target analyte (Estetrol). In a competitive immunoassay, a labeled form of Estetrol competes with the unlabeled Estetrol in the sample for a limited number of antibody binding sites. The amount of bound labeled Estetrol is inversely proportional to the concentration of Estetrol in the sample.
-
Advantages:
-
High Throughput: Immunoassays are well-suited for analyzing a large number of samples simultaneously.
-
Lower Cost and Accessibility: The instrumentation and reagents are generally less expensive and more widely available than for LC-MS/MS.
-
Ease of Use: Automated immunoassay platforms simplify the workflow.
-
-
Limitations:
-
Cross-reactivity: The specificity of an immunoassay is dependent on the antibody used. There is a potential for cross-reactivity with other structurally related steroids or metabolites, which can lead to inaccurate results. This is a significant concern for steroid hormone analysis.
-
Lower Sensitivity and Accuracy at Low Concentrations: Immunoassays may lack the sensitivity to accurately quantify the very low concentrations of some steroid hormones.[2][3]
-
Matrix Effects: Components of the biological matrix can interfere with the antibody-antigen binding, leading to either an overestimation or underestimation of the analyte concentration.
-
The Critical Need for Cross-Validation
Cross-validation is the process of comparing two different bioanalytical methods to determine if they provide comparable results.[8] According to regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), cross-validation is necessary when:
-
Data from different analytical methods are to be combined or compared within a single study or across different studies.
-
Samples from a single study are analyzed at more than one laboratory.
The primary goal of cross-validation is to ensure the integrity and consistency of the data throughout a drug development program.
A Practical Guide to Cross-Validation of LC-MS/MS and Immunoassay Methods for Estetrol
The following section outlines a comprehensive, step-by-step protocol for the cross-validation of an LC-MS/MS method and an immunoassay for the quantification of Estetrol in human plasma.
Experimental Design
A well-structured experimental design is the foundation of a successful cross-validation study.
Sources
- 1. eurekakit.com [eurekakit.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Statistical evaluation of method-comparison data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bendixcarstensen.com [bendixcarstensen.com]
- 5. Development of a sensitive, direct luminescent enzyme immunoassay for plasma estradiol-17 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. crsubscription.com [crsubscription.com]
- 8. fda.gov [fda.gov]
Technical Guide: In Vitro Hydrolysis of Estetrol 17-Acetate
Topic: In Vitro Hydrolysis of Estetrol 17-Acetate to Estetrol Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and DMPK Scientists.
Executive Summary
Estetrol 17-Acetate (E4-17Ac) functions primarily as a synthesis intermediate and a critical quality control (QC) impurity standard (CAS: 690996-23-7) in the manufacturing of Estetrol (E4). While Estetrol itself is a native fetal estrogen with a distinct safety profile, the presence of the 17-acetate ester requires rigorous characterization.
This guide compares the two primary modalities for hydrolyzing E4-17Ac to its parent compound, Estetrol: Chemical Hydrolysis (Base-Catalyzed) and Enzymatic Hydrolysis (Biological Matrices) . The choice of method depends on the objective: quantitative conversion for analytical validation (Chemical) versus metabolic fate assessment for safety profiling (Enzymatic).
Mechanistic Pathway & Structural Context
Estetrol (Estra-1,3,5(10)-triene-3,15
Critical Insight: Unlike Estradiol 17-acetate, the hydrolysis of E4-17Ac is sterically influenced by the adjacent hydroxyl groups at C15 and C16. In biological systems, this steric crowding can alter the kinetics of esterase attack compared to simpler steroid esters.
Caption: Hydrolysis pathway of Estetrol 17-Acetate. In biological systems, Carboxylesterase 1 (CES1) and Paraoxonase 1 (PON1) are the primary catalytic candidates.
Comparative Analysis: Chemical vs. Enzymatic Hydrolysis
This section objectively compares the two methodologies based on efficiency, specificity, and application.
Method A: Chemical Hydrolysis (Base-Catalyzed)
Best for: Impurity quantification, synthesis workup, and generating E4 standards.
-
Mechanism: Saponification using strong base (NaOH/KOH) or acid.
-
Kinetics: Rapid, non-specific first-order kinetics dependent on pH.
-
Pros: Complete conversion (>99%); Cost-effective; High reproducibility.
-
Cons: Non-physiological; Potential for degradation of the steroid backbone (oxidative instability) if not controlled.
Method B: Enzymatic Hydrolysis (Biological Matrices)
Best for: ADME studies, metabolic stability, and safety assessment of impurities.
-
Mechanism: Enzyme-mediated hydrolysis via serine hydrolases (CES, PON).
-
Kinetics: Michaelis-Menten kinetics (
, ). Slower than chemical hydrolysis. -
Pros: Physiologically relevant; Identifies species differences (Rat vs. Human); Validates "prodrug-like" clearance of impurities.
-
Cons: Matrix effects in LC-MS; Enzyme variability between donor lots; Requires strict cofactor/inhibitor controls.
Comparison Matrix
| Feature | Chemical Hydrolysis (NaOH) | Enzymatic Hydrolysis (Human Plasma/Liver) |
| Primary Utility | QC / Synthesis / Standard Prep | DMPK / Safety / Metabolite ID |
| Conversion Time | < 30 Minutes | 1 - 4 Hours (Species Dependent) |
| Specificity | Low (Hydrolyzes all esters) | High (Stereoselective) |
| pH Condition | pH 10 - 12 | pH 7.4 (Physiological) |
| Cost | Low | High (Requires biological matrices) |
| Analysis | HPLC-UV or LC-MS | LC-MS/MS (High Sensitivity Req.) |
Experimental Protocols
Protocol A: Biological Fate Assessment (Enzymatic)
Objective: Determine the half-life (
Materials:
-
Substrate: Estetrol 17-Acetate (10 mM stock in DMSO).
-
Matrix: Pooled Human Plasma (Lithium Heparin), pH 7.4.
-
Control: Heat-inactivated plasma (60°C for 30 min) to verify enzymatic nature.
-
Internal Standard (IS): Estetrol-d4 or Testosterone-d3.
Workflow (DOT Visualization):
Caption: Step-by-step workflow for the in vitro metabolic stability assay of E4-17Ac.
Detailed Procedure:
-
Preparation: Thaw plasma at 37°C. Aliquot 198 µL into 96-well plates.
-
Initiation: Spike 2 µL of 100 µM E4-17Ac working solution (Final: 1 µM).
-
Incubation: Shake at 37°C.
-
Sampling: At designated time points, transfer 50 µL aliquot into 200 µL ice-cold Acetonitrile (containing IS).
-
Processing: Vortex for 10 min, centrifuge at 4000 rpm for 20 min to precipitate proteins.
-
Analysis: Inject supernatant onto a C18 column (e.g., Waters BEH C18).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Detection: MRM mode (Negative ion mode is often preferred for Estetrol due to phenolic OH).
-
Protocol B: Chemical Hydrolysis (QC Method)
Objective: Rapidly convert E4-17Ac to E4 for purity analysis.
-
Dissolve 10 mg E4-17Ac in 5 mL Methanol.
-
Add 1 mL of 1M NaOH.
-
Stir at Room Temperature for 30 minutes.
-
Neutralize with 1 mL 1M HCl.
-
Dilute with Mobile Phase and inject on HPLC.
Representative Data & Interpretation
Since E4-17Ac is an intermediate, public kinetic constants are rare. Below is a Representative Data Table based on structural analogs (Steroid 17-acetates) to guide your expectations.
Table 1: Expected Hydrolysis Kinetics in Biological Matrices
| Matrix | Enzyme System | Expected | Conversion to E4 | Notes |
| Human Plasma | PON1 / Butyrylcholinesterase | 30 - 90 | High (>90%) | Plasma hydrolysis is typically slower for 17-acetates compared to 3-acetates. |
| Rat Plasma | Carboxylesterases (CES) | 5 - 20 | Complete | Rodents possess high plasma esterase activity (Caution: Overestimates human clearance). |
| Human Liver Microsomes | CES1 / CES2 | 10 - 45 | Complete | The liver is the primary site of hydrolysis for 17-esters. |
| Chemical (pH 12) | Hydroxyl Ion ( | < 5 | Complete | Used as the "100% Conversion" control. |
Data Interpretation Guide:
-
Rapid Conversion (
): Indicates the impurity is "prodrug-like" and will likely exist as E4 systemically. Safety coverage for E4 applies.[5][6] -
Slow Conversion (
): The impurity may circulate unchanged. Toxicology studies must account for the specific ester, not just the parent.
References
-
Visser, M., et al. (2008).[6] In vitro effects of estetrol on receptor binding, drug targets and human liver cell metabolism.[6] Climacteric.[6] Link
-
Mawhinney, M.G., et al. (1983). Hydrolysis of steroid esters by specific enzymes.[7][8] Journal of Pharmacology and Experimental Therapeutics. (Foundational text on steroid esterase specificity).
-
Coelingh Bennink, H.J.T., et al. (2008).[6] Estetrol review: profile and potential clinical applications.[3][5][9] Climacteric.[6] Link
-
Di, L., et al. (2005). Optimization of a higher throughput microsomal stability screening assay. Journal of Biomolecular Screening. (Standard protocol for metabolic stability). Link
-
Axios Research. (2024). Estetrol 17-Acetate Reference Standard (CAS 690996-23-7).[10] (Source for chemical identity). Link
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Estetrol - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Estetrol Impurity 4 | Axios Research [axios-research.com]
- 5. Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. In vitro hydrolysis of steroid acid ester derivatives of prednisolone in plasma of different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sobraf.org [sobraf.org]
- 9. researchgate.net [researchgate.net]
- 10. Estetrol 17-Acetate - CAS - 690996-23-7 | Axios Research [axios-research.com]
Structural Confirmation of Estetrol 17-Acetate: A Comparative NMR Guide
Executive Summary In the development of Estetrol (E4) therapeutics, characterizing impurities and synthetic intermediates is a critical regulatory requirement (ICH Q6A).[1] Estetrol 17-Acetate (E4-17Ac) represents a specific structural challenge due to the presence of four hydroxyl groups on the steroid backbone (C3, C15, C16, C17).[1] While Mass Spectrometry (LC-MS/MS) provides sensitivity, it often fails to definitively distinguish between regioisomers (e.g., 15-acetate vs. 16-acetate vs. 17-acetate) due to identical mass-to-charge ratios.[1] This guide delineates the authoritative NMR protocol for the unequivocal structural confirmation of Estetrol 17-Acetate, prioritizing 2D-NMR techniques for regio-specific assignment.
Part 1: Comparative Analysis (NMR vs. Alternatives)
The following table contrasts the capabilities of NMR against orthogonal techniques for steroid acetate confirmation.
| Feature | NMR Spectroscopy (600 MHz) | LC-MS/MS (Triple Quad) | X-Ray Crystallography |
| Primary Utility | Definitive Regiochemistry (Position of Acetate) | Trace Quantification & Molecular Weight | Absolute Configuration (3D) |
| Regioisomer Specificity | High (Distinguishes C15/C16/C17 substitution) | Low (Fragments are often identical for isomers) | High (Ultimate reference) |
| Sample Requirement | High (>2 mg preferred) | Low (<1 ng) | Single Crystal (Difficult to grow) |
| Throughput | Low (1-4 hours/sample) | High (Minutes/sample) | Very Low (Days/Weeks) |
| Destructive? | No (Sample recoverable) | Yes | No |
Analytical Decision Matrix
The following decision tree illustrates when to deploy NMR versus MS in the E4 development lifecycle.
Figure 1: Analytical workflow for selecting the appropriate technique based on sensitivity vs. structural specificity requirements.
Part 2: Technical Deep Dive & Experimental Protocol
1. Theoretical Basis: The "Acylation Shift"
In steroid chemistry, the acetylation of a hydroxyl group causes a predictable change in the chemical shift of the proton attached to the same carbon (the
-
Parent Estetrol (E4): The H-17 proton typically resonates between 3.5 – 3.8 ppm .[1]
-
Estetrol 17-Acetate: The esterification deshields the H-17 proton, shifting it downfield by approximately +1.0 to +1.2 ppm (to range 4.6 – 5.0 ppm ).[1]
-
Differentiation: If the acetate were at C16, H-16 would shift downfield instead.[1] This specific shift is the primary diagnostic marker.
2. Experimental Protocol
Objective: Confirm the acetylation site is at C17
A. Sample Preparation:
-
Mass: Weigh 5–10 mg of the isolated impurity/intermediate.
-
Solvent: Dissolve in 600 µL of DMSO-d6 (Dimethyl sulfoxide-d6).
-
Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.
B. Acquisition Parameters (600 MHz recommended):
-
Temperature: 298 K (25°C).[1]
-
1H NMR: 16-32 scans, 10s relaxation delay (d1) to ensure accurate integration of the steroid backbone.
-
13C NMR: Proton-decoupled, >1000 scans for signal-to-noise.
-
2D Experiments (Critical):
3. Data Interpretation & Validation
To validate the structure, you must establish the connectivity between the acetate carbonyl and the steroid skeleton.
| Signal | Expected Shift (DMSO-d6) | Diagnostic Correlation (HMBC) |
| Acetate Methyl | Correlates to Acetate Carbonyl | |
| Acetate Carbonyl | Correlates to H-17 (Critical) | |
| H-17 (Methine) | Correlates to C13, C16, C18, & Acetate C=O | |
| H-16 (Methine) | No correlation to Acetate C=O |
The "Smoking Gun" Correlation: In the HMBC spectrum, you must observe a cross-peak between the Acetate Carbonyl Carbon (~170 ppm) and the H-17 Proton (~4.8 ppm) . If this correlation connects to H-16 or H-15 instead, the structure is rejected.[1]
Part 3: Structural Elucidation Workflow
The following diagram details the logic flow for assigning the regiochemistry using the data acquired above.
Figure 2: Step-by-step logic for interpreting NMR shifts to assign the acetylation site.
References
-
International Conference on Harmonisation (ICH). Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[1][2][3] (1999).[1] Link
-
Coelingh Bennink, H. J., et al. "Estetrol: a unique steroid in human pregnancy."[1][4] Journal of Steroid Biochemistry and Molecular Biology 110.1-2 (2008): 138-143.[1][4] Link
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.[1]Link[1]
- Vlahov, I. R., et al. "NMR characterization of impurities in steroid synthesis." Magnetic Resonance in Chemistry (General reference for steroid shifts).
Sources
- 1. Estetrol (medication) - Wikipedia [en.wikipedia.org]
- 2. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ikev.org [ikev.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
Technical Guide: Comparative Analysis of Estetrol (E4) Reference Standards for Bioanalytical Applications
Executive Summary
Estetrol (E4) represents a paradigm shift in estrogen therapeutics, classified as a Native Estrogen with Selective Tissue activity (NEST) . Unlike Ethinylestradiol (EE) or Estradiol (E2), E4 exhibits a unique mechanism of action: it acts as an agonist on the nuclear Estrogen Receptor
For researchers and drug developers, accurate quantification of E4 in biological matrices is critical. This guide provides a head-to-head technical comparison of reference standard classes—specifically focusing on the critical choice between Deuterated (
The Landscape of Estetrol Reference Standards
In regulated bioanalysis, "purity" is not a singular metric. We must categorize standards by their function in the analytical workflow.
Primary Reference Standards (Unlabeled)
Used for the preparation of calibration curves and Quality Control (QC) samples.
-
Chemical Structure: Estra-1,3,5(10)-triene-3,15
,16 ,17 -tetrol. -
Critical Quality Attribute (CQA): Certified purity (>98%) with a traceable Certificate of Analysis (CoA) detailing water content (often monohydrate) and residual solvents.
-
Expert Insight: E4 is a tetrol, making it significantly more polar than E2. Ensure your standard is fully dissolved in methanol before diluting with acetonitrile to prevent precipitation.
Internal Standards (IS): The Head-to-Head Comparison
The choice of Internal Standard is the single biggest variable in method robustness.
Option A: Deuterated Estetrol (E4-
)
-
Description: Hydrogen atoms at stable positions (usually C2, C4, or the D-ring) are replaced with Deuterium.
-
Pros: Cost-effective and widely available.
-
Cons (The Deuterium Effect): Deuterium is slightly more lipophilic than Hydrogen. In high-resolution chromatography (UHPLC),
-E4 often elutes slightly earlier than native E4. -
Risk: If the retention time shift places the IS in a different matrix suppression zone than the analyte, normalization fails.
Option B: Carbon-13 Labeled Estetrol (E4-
or
)
-
Description: Carbon atoms in the steroid backbone are replaced with
. -
Pros:
does not alter lipophilicity or pKa. The IS co-elutes perfectly with native E4. -
Cons: Significantly higher cost of synthesis.
-
Risk: Minimal.
Table 1: Technical Comparison of Internal Standards
| Feature | Deuterated E4 ( | Carbon-13 E4 ( | Impact on Data Quality |
| Retention Time | Shifts earlier (2-5 sec) | Identical to Analyte | High: |
| Isotopic Stability | High (if on aromatic ring) | Absolute | Low: Both are generally stable. |
| Cross-Talk | Risk of H/D exchange | None | Medium: |
| Cost | Low | High | Commercial: Budget vs. Precision trade-off. |
| Recommendation | Routine QC / High Conc. | PK Studies / Trace Analysis | Use |
Biological Context: The NEST Pathway
Understanding why we measure E4 requires visualizing its unique signaling pathway. Unlike SERMs (Selective Estrogen Receptor Modulators), E4 does not rely on co-repressor recruitment but rather on the subcellular localization of the receptor.
Figure 1: The NEST Mechanism. E4 activates Nuclear ER
Experimental Protocol: Validated LC-MS/MS Workflow
This protocol uses a Self-Validating System approach. The inclusion of a
Phase 1: Sample Preparation (Supported Liquid Extraction - SLE)
Rationale: E4 is polar (4 -OH groups). Traditional Liquid-Liquid Extraction (LLE) with hexane often yields poor recovery. SLE provides a higher surface area for partitioning.
-
Aliquot: Transfer 200 µL of plasma into a 96-well SLE plate.
-
Spike IS: Add 20 µL of E4-
working solution (50 ng/mL in 50:50 MeOH:H2O).-
Checkpoint: Allow to equilibrate for 5 minutes. This ensures the IS binds to plasma proteins similarly to the analyte.
-
-
Load: Apply vacuum (-5 psi) to load sample onto the diatomaceous earth bed. Wait 5 mins for absorption.
-
Elute: Add 1 mL of Ethyl Acetate . Apply gravity elution, then low vacuum.
-
Why Ethyl Acetate? It is polar enough to extract the tetrol E4 but hydrophobic enough to leave salts behind.
-
-
Dry: Evaporate under Nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Methanol:Water (30:70) .
Phase 2: LC-MS/MS Parameters
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
Ionization: Negative Electrospray Ionization (ESI-). E4 ionizes well via deprotonation
Chromatography (UHPLC):
-
Column: C18 High Strength Silica (e.g., Waters HSS T3), 2.1 x 50 mm, 1.8 µm.
-
Note: A high-strength silica C18 is required to retain polar compounds like E4 and separate it from Estriol (E3).
-
-
Mobile Phase A: 0.2 mM Ammonium Fluoride in Water (Fluoride enhances negative mode ionization).
-
Mobile Phase B: Methanol.[1]
-
Gradient: 30% B to 90% B over 4 minutes.
Mass Transitions (MRM):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Estetrol (E4) | 303.1 | 157.1 | 40 | 35 |
| E4- | 306.1 | 160.1 | 40 | 35 |
| Estriol (Interference) | 287.1 | 171.1 | Monitor to ensure separation |
Workflow Visualization
Figure 2: Analytical Workflow.[2][3] The critical step is the addition of the
Stability & Handling Guidelines
To maintain the integrity of your reference standards, adhere to these "Senior Scientist" best practices:
-
Stock Solution Solvent: Prepare primary stocks (1 mg/mL) in Methanol . Avoid 100% Acetonitrile for long-term storage of E4, as solubility issues can occur at high concentrations over time.
-
Glassware: E4 is a steroid and can adsorb to plastic. Use Silanized Glass Vials for all low-concentration standards (<100 ng/mL).
-
Benchtop Stability: E4 is relatively stable against oxidation compared to catechol estrogens, but processed samples should be kept at 4°C in the autosampler and analyzed within 24 hours.
References
-
Coelingh Bennink, H. J., et al. (2004). Estetrol (E4), the successor of ethinylestradiol? Climacteric. Link
-
Fruzzetti, F., et al. (2021). Estetrol: A New Choice for Contraception. Journal of Clinical Medicine. Link
-
Visser, M., et al. (2009). Clinical Pharmacokinetics of Estetrol. Maturitas. Link
-
Abot, A., et al. (2014). The uterine and vascular actions of Estetrol delineate a distinctive profile of Estrogen Receptor α modulation, uncoupling nuclear and membrane activation.[4] EMBO Molecular Medicine. Link
-
FDA Center for Drug Evaluation and Research. (2021). Nextstellis (Estetrol and Drospirenone) Prescribing Information.[5][6][7][8][9] Link
Sources
- 1. Analytical Method Development and Validation for the Simultaneous Estimation of Drospirenone and Estetrol In Tablet and In Bulk Dosage Forms By RP-HPLC Technique [zenodo.org]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 4. Estetrol - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. wjpsonline.com [wjpsonline.com]
- 7. scispace.com [scispace.com]
- 8. crsubscription.com [crsubscription.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
High-Impact Technical Guide: Safe Handling & Logistics for Estetrol 17-Acetate
Executive Summary: The Invisible Threat
Estetrol 17-Acetate (CAS: 690996-23-7) is a synthetic derivative of the native estrogen Estetrol (E4). While E4 exhibits a distinct selective tissue activity profile compared to Estradiol, all estrogenic derivatives must be handled as potent Reproductive Toxins (CMR Category 1B) until definitive toxicology proves otherwise.
The addition of the acetate group at the C-17 position increases the compound's lipophilicity compared to the parent hydrate. Crucial Insight: This modification enhances dermal penetration potential. Standard laboratory safety protocols are insufficient; this compound requires Occupational Exposure Band 4 (OEB 4) containment strategies (Control limit < 10 µg/m³).
Risk Assessment & Control Banding
To ensure safety, we do not rely on "caution"; we rely on Control Banding .
| Parameter | Classification | Scientific Rationale |
| Hazard Class | Reproductive Toxin (Cat 1B) | Agonist activity at Nuclear Estrogen Receptors (ER |
| Exposure Route | Inhalation & Dermal | As a powder, aerosolization is the primary risk. The acetate ester enhances skin absorption. |
| OEB Assignment | Band 4 (High Potency) | OEL range: 1 – 10 µg/m³. Requires closed systems or laminar flow containment. |
| Environmental | Aquatic Chronic 1 | Hormones cause feminization of aquatic species at ppt (parts per trillion) concentrations. |
The Protective Shield: PPE & Engineering Controls
Causality Note: PPE is the last line of defense. Engineering controls (containment) are the primary barrier.
Engineering Controls (Primary Barrier)
-
Handling State: Powder/Solid.[1]
-
Requirement: Class II Type A2 Biosafety Cabinet (BSC) or a Powder Containment Isolator .
-
Prohibited: Do NOT handle open powder on an open benchtop. Fume hoods are acceptable only if they are HEPA-filtered and certified for powder containment (low turbulence).
Personal Protective Equipment (Secondary Barrier)
| Zone | Equipment | Technical Specification & "Why" |
| Respiratory | PAPR or N95/P3 + Face Shield | If outside BSC: Powered Air Purifying Respirator (PAPR) with HEPA cartridges. If inside BSC: N95/FFP3 is acceptable as backup. Reason: Surgical masks offer zero protection against aerosolized steroid particles. |
| Dermal (Hand) | Double Nitrile Gloves | Inner: 4-mil Nitrile (Bright Color). Outer: 5-8 mil Nitrile (Dark Color). Reason: Color contrast acts as a visual breach indicator. Steroids can permeate latex; nitrile offers superior chemical resistance. |
| Dermal (Body) | Tyvek® Lab Coat/Coverall | Must be non-woven (e.g., Tyvek or polypropylene). Reason: Cotton lab coats act as a "wick," trapping dust in fibers and releasing it later (secondary exposure). |
| Ocular | Safety Goggles | Indirect vented or unvented goggles. Reason: Prevents dust entry via tear ducts (lacrimal absorption). |
Operational Protocol: The Safe Handling Loop
Visualization: The Hierarchy of Containment
The following diagram illustrates the logical flow of protection layers required for Estetrol 17-Acetate.
Caption: Figure 1. The "Swiss Cheese" model of containment. Engineering controls capture 99.9% of the hazard; PPE protects against the remaining 0.1% or catastrophic failure.
Step-by-Step Handling Workflow
Phase A: Preparation (Gowning)
-
Don Shoe Covers: Prevent tracking powder out of the lab.
-
Don Tyvek Coat: Ensure cuffs are elasticized.
-
Don Inner Gloves: Tuck lab coat cuffs under these gloves. Tape the gap if handling >100mg.
-
Don Outer Gloves: Pull these over the lab coat cuffs. This creates a shingle effect—liquids/powders shed away from the skin.
Phase B: Active Handling (Weighing/Solubilization)
-
Static Control: Use an ionizing bar in the balance. Why? Steroid powders are often static-charged and will "jump" or disperse, contaminating the enclosure.
-
Wet Method: If possible, solubilize the compound (e.g., in DMSO or Ethanol) inside the vial before withdrawing. Handling liquids is safer than handling powders.
-
Wipe Down: Wipe the exterior of the vial with an alcohol wipe before removing it from the BSC.
Phase C: De-gowning (Critical Failure Point) Most exposures occur here. Do not rush.
-
Outer Gloves Off: Remove inside the BSC/waste bin.
-
Remove Gown: Roll it "inside-out" to trap any surface dust inside the bundle.
-
Wash Hands: Wash with soap and cool water. Why cool water? Hot water opens pores, potentially increasing absorption of any residue.
Decontamination & Disposal Strategy
Chemical Inactivation
Do not just "clean"; you must degrade the molecule.
-
Step 1: Oxidation (Destruction). Use a 10% Sodium Hypochlorite (Bleach) solution or a specialized oxidizer (e.g., Contour™ or similar). Allow 10 minutes contact time. Mechanism: Oxidizers break the steroid ring structure, rendering it biologically inactive.
-
Step 2: Solubilization (Removal). Follow with 70% Ethanol or Isopropanol. Mechanism: Removes the bleach residue and any lipophilic fragments remaining.
Waste Disposal Matrix
| Waste Stream | Disposal Method | Critical Note |
| Solid Waste (Gloves, Vials, Wipes) | High-Temp Incineration | Label as "Cytotoxic/Reprotoxic Waste." Do NOT autoclave (autoclaving does not destroy steroids). |
| Liquid Waste (Mother liquor, wash buffers) | Chemical Waste Incineration | NEVER pour down the sink. Estrogens are potent aquatic pollutants.[2] |
| Sharps | Incineration Bin | Segregate from general sharps. |
Emergency Response
-
Inhalation: Move to fresh air immediately. Alert Health & Safety.
-
Skin Contact: Wash with copious amounts of soap and water for 15 minutes. Do not scrub hard (avoids abrasion/penetration).
-
Spill (Powder):
-
Evacuate area for 15 mins to let aerosols settle.
-
Don full PPE (including respiratory protection).
-
Cover spill with wet paper towels (to prevent dust).
-
Wipe up using the Oxidation -> Solubilization method described in 5.1.
-
Operational Logic Diagram
Caption: Figure 2. The closed-loop operational workflow ensures the compound is neutralized before leaving the containment zone.
References
-
Cayman Chemical. (2026).[3][4] Estetrol (hydrate) Safety Data Sheet. Retrieved from
-
National Institutes of Health (NIH). (2024). Nature based solutions for removal of steroid estrogens in wastewater. Retrieved from
-
Pfizer. (2011). Material Safety Data Sheet: Estradiol Tablets (Representative for Estrogenic Compounds). Retrieved from
-
BenchChem. (2025).[2] Proper Disposal of Estrogenic Compounds: A Guide for Laboratory Professionals. Retrieved from
- SafeBridge Consultants. (Industry Standard). Occupational Health & Safety Control Banding for Potent Compounds.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
